Mal-PEG6-mal
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C22H32N2O10 |
|---|---|
分子量 |
484.5 g/mol |
IUPAC 名称 |
1-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C22H32N2O10/c25-19-1-2-20(26)23(19)5-7-29-9-11-31-13-15-33-17-18-34-16-14-32-12-10-30-8-6-24-21(27)3-4-22(24)28/h1-4H,5-18H2 |
InChI 键 |
GXEDYPGTUIAJRU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCCN2C(=O)C=CC2=O |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide to Mal-PEG6-mal: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mal-PEG6-mal, also known as bis-Maleimide PEG6, is a homobifunctional crosslinking agent that plays a crucial role in modern bioconjugation, proteomics, and drug development. Its structure features a central hydrophilic hexaethylene glycol (PEG6) spacer flanked by two reactive maleimide groups. This symmetrical design allows for the covalent crosslinking of two thiol-containing molecules, such as proteins with accessible cysteine residues. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, making this compound an invaluable tool for studying protein-protein interactions, creating antibody-drug conjugates (ADCs), and developing novel biomaterials. This technical guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with detailed experimental protocols and workflow visualizations.
Core Structure and Chemical Properties
The fundamental structure of this compound consists of two maleimide rings connected by a 6-unit polyethylene glycol chain. The maleimide groups are highly selective for sulfhydryl (thiol) groups, forming stable thioether bonds under mild reaction conditions. The PEG6 linker provides flexibility and increases the aqueous solubility of the molecule and its conjugates.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value | Reference |
| Synonyms | Bis-Mal-PEG6, bis-Maleimide PEG6 | [1] |
| Molecular Formula | C28H42N4O12 | N/A |
| Molecular Weight | 626.66 g/mol | N/A |
| CAS Number | 1008402-47-8 | N/A |
| Appearance | White to off-white solid or semi-solid | [1] |
| Solubility | Soluble in water, DMSO, DMF, chloroform | [1] |
| Reactive Groups | Maleimide | [1] |
| Reactive Towards | Sulfhydryl/thiol groups (-SH) | [1] |
| Spacer Arm Length | ~29.1 Å | N/A |
Experimental Protocols
The following section details a general protocol for the crosslinking of two distinct proteins containing accessible cysteine residues using this compound.
Materials and Reagents
-
Protein A (with at least one accessible cysteine residue)
-
Protein B (with at least one accessible cysteine residue)
-
This compound (Bis-Mal-PEG6)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.
-
Quenching Reagent: L-cysteine or β-mercaptoethanol.
-
Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
Step-by-Step Crosslinking Procedure
-
Preparation of Proteins:
-
Dissolve Protein A and Protein B in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.
-
If the proteins contain disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
Remove excess TCEP using a desalting column.
-
-
Crosslinking Reaction:
-
Dissolve this compound in a suitable solvent (e.g., DMSO or DMF) to prepare a stock solution of 10-25 mM.
-
Add the this compound stock solution to the mixed protein solution (containing both Protein A and Protein B) or to one protein first if a two-step conjugation is desired. A 10-20 fold molar excess of the crosslinker over the protein with the lower concentration is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
To stop the crosslinking reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Crosslinked Product:
-
The crosslinked protein conjugate can be purified from unreacted proteins and excess crosslinker using size-exclusion chromatography (SEC). The crosslinked product will have a higher molecular weight and elute earlier than the individual proteins.
-
Alternatively, if the individual proteins have significantly different isoelectric points, ion-exchange chromatography (IEX) can be employed for purification.
-
-
Analysis of the Crosslinked Product:
-
The formation of the crosslinked product can be confirmed by SDS-PAGE analysis, where a new band corresponding to the higher molecular weight conjugate should be visible.
-
Mass spectrometry can be used to confirm the identity and purity of the crosslinked product.
-
Application: Studying Protein-Protein Interactions
A significant application of this compound is in the study of protein-protein interactions (PPIs). By covalently linking two interacting proteins, this crosslinker can "capture" transient or weak interactions, allowing for their identification and characterization.
Workflow for Identifying Protein-Protein Interactions using this compound and Mass Spectrometry
The following workflow outlines the steps involved in using this compound to identify interacting proteins in a complex mixture, such as a cell lysate, followed by mass spectrometry analysis.
References
Mal-PEG6-mal chemical properties and reactivity
An In-depth Technical Guide to Mal-PEG6-mal: Properties, Reactivity, and Applications
Introduction
Maleimide-PEG6-Maleimide (this compound) is a homobifunctional, PEGylated crosslinker widely utilized in bioconjugation and drug delivery. Its structure features two maleimide groups at either end of a short, hydrophilic hexaethylene glycol (PEG6) spacer. This configuration allows for the covalent and specific crosslinking of molecules containing thiol groups, such as proteins with cysteine residues. The PEG spacer enhances solubility, reduces aggregation, and can minimize the immunogenicity of the resulting conjugate. This guide provides a detailed overview of the chemical properties, reactivity, and common applications of this compound for researchers in drug development and materials science.
Chemical Properties
This compound is a well-defined molecule whose properties are crucial for its application in precise bioconjugation protocols. The maleimide groups provide reactivity towards thiols, while the PEG6 linker imparts favorable physicochemical properties.
Structure and Physicochemical Data
The core structure consists of a 25-atom chain poly(ethylene glycol) spacer flanked by two maleimide functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C24H32N2O10 | N/A |
| Molecular Weight | 508.52 g/mol | |
| Appearance | White to off-white solid or viscous oil | |
| Purity | Typically ≥95% | |
| Solubility | Soluble in water, DMSO, DMF, and most organic solvents | |
| Spacer Arm Length | 29.1 Å |
Reactivity and Mechanism
The utility of this compound as a crosslinker is derived from the specific and efficient reaction of its terminal maleimide groups with free sulfhydryl (thiol) groups.
Maleimide-Thiol Conjugation
The primary reaction mechanism is a Michael addition, where the thiol acts as a nucleophile and attacks one of the carbon atoms of the maleimide double bond. This forms a stable, covalent thioether bond. This reaction is highly specific for thiols within a defined pH range.
Caption: Reaction scheme for this compound with thiol-containing molecules.
Optimizing Reaction Conditions
The maleimide-thiol conjugation is highly pH-dependent. The optimal pH range is between 6.5 and 7.5.
-
Below pH 6.5: The reaction rate is significantly slower because the thiol group is protonated and less nucleophilic.
-
Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, where it reacts with water, rendering it inactive. Additionally, at higher pH values, primary amines (e.g., lysine residues) can undergo a competing reaction with the maleimide group.
Table 2: Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. |
| Temperature | 4°C to 25°C | Reaction proceeds efficiently at room temperature or below. |
| Buffer | Phosphate buffered saline (PBS) | Avoid buffers containing free thiols (e.g., DTT, β-mercaptoethanol). |
| Stoichiometry | 10-20 fold molar excess of crosslinker | Often used to drive the reaction to completion for protein modification. |
Experimental Protocols
Below is a generalized protocol for crosslinking two different thiol-containing proteins (Protein A and Protein B). This procedure is common in the development of antibody-drug conjugates (ADCs) or bispecific antibodies.
General Protein-Protein Crosslinking Workflow
This protocol assumes both proteins have available free thiol groups. If not, they must first be reduced or engineered to contain cysteines.
Caption: Experimental workflow for a two-step protein-protein conjugation.
Detailed Protocol Steps
-
Reagent Preparation: Dissolve this compound in a suitable solvent like DMSO to create a stock solution (e.g., 10-20 mM) immediately before use. Prepare a thiol-free buffer, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.
-
First Conjugation:
-
Dissolve Protein A in the reaction buffer.
-
Add the this compound stock solution to the protein solution. A 10-fold molar excess of the crosslinker over the protein is a common starting point.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of Intermediate:
-
Remove excess, unreacted this compound from the reaction mixture. This is a critical step to prevent unwanted self-conjugation of the second protein.
-
Size-exclusion chromatography (SEC), such as with a desalting column, is highly effective for this purpose.
-
-
Second Conjugation:
-
Immediately add the purified, maleimide-activated Protein A to a solution of Protein B in the reaction buffer.
-
Incubate for an additional 2 hours at room temperature.
-
-
Quenching (Optional): To stop the reaction and cap any remaining unreacted maleimide groups, add a small molecule thiol like cysteine or β-mercaptoethanol.
-
Final Purification and Analysis: Purify the final conjugate (Protein A-PEG6-Protein B) from unreacted components using SEC or other chromatographic techniques like ion exchange. Analyze the final product by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to verify the identity of the conjugate.
Stability and Storage
Proper handling and storage are essential to maintain the reactivity of this compound.
-
Solid Form: The compound is relatively stable when stored as a solid at -20°C, protected from moisture and light.
-
In Solution: Stock solutions in anhydrous DMSO can be stored at -20°C but should be used quickly. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions: The maleimide groups will hydrolyze in aqueous solutions. Therefore, aqueous solutions should be prepared immediately before use and should not be stored. The half-life of maleimide groups at pH 7.0 is approximately 14-16 hours, which decreases significantly as the pH rises.
-
Thioether Bond Stability: The thioether bond formed after conjugation is highly stable, allowing for the creation of robust bioconjugates suitable for in vivo applications.
An In-depth Technical Guide to the Mal-PEG6-mal Spacer: Arm Length, Flexibility, and Applications
This guide provides a comprehensive technical overview of the Maleimide-PEG6-maleimide (Mal-PEG6-mal) spacer, a bifunctional crosslinker widely utilized in bioconjugation, drug delivery, and various scientific research applications. Aimed at researchers, scientists, and drug development professionals, this document details the spacer's physical and chemical properties, with a focus on its arm length and flexibility. It also presents relevant experimental methodologies and illustrates key concepts through diagrams.
Introduction to this compound
The this compound spacer is a homobifunctional crosslinker featuring two maleimide groups at the termini of a six-unit polyethylene glycol (PEG) chain. The maleimide groups exhibit high reactivity and specificity towards thiol (sulfhydryl) groups, readily forming stable thioether bonds under mild physiological conditions (pH 6.5-7.5)[1]. This specificity makes them ideal for conjugating molecules containing cysteine residues, such as proteins, peptides, and antibodies[1][2].
The central PEG chain is a key component, imparting favorable properties to the resulting bioconjugate. PEG is a hydrophilic, biocompatible, and non-immunogenic polymer that can enhance the solubility and stability of conjugated molecules, as well as improve their pharmacokinetic profiles by reducing aggregation and proteolytic degradation[3][4]. The discrete length of the six ethylene glycol units in this compound provides a defined spacer arm, which is crucial for applications where precise control over intermolecular distances is required.
Quantitative Data on Arm Length and Flexibility
The precise length and inherent flexibility of the this compound spacer are critical parameters that influence the properties and efficacy of the resulting bioconjugates. These characteristics determine the distance between the conjugated molecules and can affect steric hindrance, binding affinities, and overall biological activity.
Spacer Arm Length
The length of the this compound spacer can be characterized by its contour length, which is the fully extended length of the molecule, and its average end-to-end distance in solution, which is influenced by its flexibility.
| Parameter | Description | Estimated Value |
| Molecular Weight | The mass of the this compound molecule. | Approximately 512.5 g/mol |
| Contour Length | The maximum end-to-end distance of the fully extended spacer. | ~35 - 40 Å |
| Persistence Length of PEG | A measure of the polymer's stiffness; the length over which correlations in the direction of the chain persist. | ~3.7 - 3.8 Å |
Note: The contour length is an estimation based on the sum of the bond lengths of the constituent atoms in their most extended conformation. The actual end-to-end distance in solution will be shorter due to the flexibility of the PEG chain. A closely related molecule, Maleimide-PEG6-succinimidyl ester, has a reported spacer length of 31.7 Å, providing a valuable reference point.
Flexibility and Conformational Dynamics
The flexibility of the PEG chain allows the this compound spacer to adopt a range of conformations in solution. This dynamic behavior is crucial for facilitating interactions between the conjugated molecules and can influence the efficiency of processes like Förster Resonance Energy Transfer (FRET). The persistence length of PEG, being approximately 3.7-3.8 Å, indicates that it behaves as a flexible polymer, readily deviating from a linear conformation.
Experimental Protocols for Characterization
Several advanced biophysical techniques can be employed to experimentally characterize the arm length and flexibility of the this compound spacer and similar PEGylated molecules.
Single-Molecule Force Spectroscopy (SMFS) using Atomic Force Microscopy (AFM)
This technique directly measures the mechanical properties of single molecules.
Methodology:
-
Surface and Tip Functionalization: Covalently attach one end of the this compound spacer to a substrate (e.g., a glass slide or silicon wafer) and the other end to an AFM cantilever tip. This can be achieved through thiol-maleimide chemistry by functionalizing the surfaces with thiol groups.
-
Stretching and Force Measurement: The AFM tip is retracted from the surface, stretching the individual PEG spacer. The force required to extend the molecule is measured as a function of its elongation.
-
Data Analysis: The resulting force-extension curves can be fitted to polymer models, such as the Freely Jointed Chain (FJC) or Worm-Like Chain (WLC) models, to extract parameters like the contour length and persistence length, providing direct insights into the spacer's length and flexibility.
Förster Resonance Energy Transfer (FRET)
FRET is a spectroscopic technique that can measure the distance between two fluorescent molecules (a donor and an acceptor) when they are in close proximity (typically 1-10 nm).
Methodology:
-
Fluorophore Labeling: Synthesize a this compound derivative where the two maleimide groups are replaced with a FRET donor and acceptor pair.
-
Spectroscopic Measurements: Measure the fluorescence emission of the donor and acceptor fluorophores upon excitation of the donor. The efficiency of energy transfer from the donor to the acceptor is calculated.
-
Distance Calculation: The FRET efficiency is inversely proportional to the sixth power of the distance between the donor and acceptor. By measuring the FRET efficiency, the average end-to-end distance of the PEG6 spacer can be determined. The flexibility of the linker can lead to a distribution of distances, which can be observed as a distribution of FRET efficiencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed information about the chemical environment and conformation of the PEG spacer.
Methodology:
-
Sample Preparation: Dissolve the this compound spacer in a suitable deuterated solvent.
-
NMR Data Acquisition: Acquire one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, NOESY) NMR spectra.
-
Spectral Analysis: The chemical shifts and coupling constants of the protons and carbons in the PEG chain can provide information about the average conformation of the spacer in solution. NOESY spectra can reveal through-space interactions between protons, which can be used to determine conformational preferences.
Applications and Workflows
The unique properties of the this compound spacer make it a valuable tool in various bioconjugation applications, most notably in the development of Antibody-Drug Conjugates (ADCs).
Antibody-Drug Conjugate (ADC) Development
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker, in this case, this compound, plays a critical role in connecting the antibody and the drug.
Below is a diagram illustrating a typical workflow for the development of an ADC using a this compound linker.
Influence of Spacer Flexibility on Intramolecular Interactions
The flexibility of the PEG6 spacer can significantly impact intramolecular processes, such as FRET. A more flexible linker allows the donor and acceptor fluorophores to sample a wider range of conformations, potentially leading to a higher FRET efficiency compared to a rigid spacer of the same length, as the fluorophores can come into closer proximity.
The following diagram illustrates this concept.
Conclusion
The this compound spacer is a versatile and valuable tool in bioconjugation and drug development. Its well-defined, albeit flexible, spacer arm provides a balance of properties that are advantageous for a wide range of applications. Understanding the quantitative aspects of its length and flexibility, as well as the experimental methods to characterize these properties, is crucial for the rational design and optimization of novel bioconjugates. The continued exploration of such linkers will undoubtedly contribute to the advancement of targeted therapies and other areas of biomedical research.
References
An In-Depth Technical Guide to the Bifunctional Nature of Mal-PEG6-Mal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the bifunctional crosslinking agent, Maleimide-PEG6-Maleimide (Mal-PEG6-Mal). It details its chemical properties, applications in bioconjugation, and provides experimental protocols for its use in creating antibody-drug conjugates (ADCs), hydrogels, and for studying protein-protein interactions.
Core Concepts: The Bifunctional Advantage
This compound is a homobifunctional crosslinker, meaning it possesses two identical reactive groups—maleimides—at either end of a six-unit polyethylene glycol (PEG) spacer. The maleimide groups exhibit high specificity for sulfhydryl (thiol) groups, which are present in the amino acid cysteine. This specificity allows for the precise and covalent linking of molecules that contain free thiol groups. The PEG spacer, being hydrophilic and flexible, enhances the solubility of the resulting conjugate and provides spatial separation between the linked molecules, which can be crucial for maintaining their biological activity.
The core utility of this compound lies in its ability to act as a molecular bridge, connecting two thiol-containing molecules. This can be two proteins, a protein and a small molecule drug, or other biomolecules, enabling the creation of novel conjugates with tailored properties and functions.
Quantitative Data
A summary of the key quantitative data for this compound and its common derivatives is presented below. This information is crucial for designing and executing bioconjugation experiments.
| Property | This compound | Mal-PEG6-NHS Ester | Mal-PEG6-Acid |
| Molecular Weight | ~484.50 g/mol | ~530.52 g/mol [1] | ~433.45 g/mol [2] |
| Chemical Formula | C22H32N2O10 | C23H34N2O12[1] | C19H31NO10[2] |
| Purity | Typically >95% | Typically >95% | Typically >98%[2] |
| Spacer Arm Length | ~28.2 Å | ~31.7 Å | Not specified |
| Solubility | Soluble in water, DMSO, DMF, and methylene chloride. | Soluble in DMSO and DMF. | Soluble in water, DMSO, DMF, and methylene chloride. |
| Reactive Groups | 2 x Maleimide | 1 x Maleimide, 1 x NHS Ester | 1 x Maleimide, 1 x Carboxylic Acid |
| Target Functional Groups | Sulfhydryls (-SH) | Sulfhydryls (-SH) and Primary Amines (-NH2) | Sulfhydryls (-SH) and Primary Amines (-NH2) (after activation) |
| Optimal pH for Maleimide Reaction | 6.5 - 7.5 | 6.5 - 7.5 | 6.5 - 7.5 |
| Optimal pH for NHS Ester Reaction | N/A | 7.0 - 8.0 | N/A |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated | -20°C, desiccated |
Experimental Protocols
Detailed methodologies for key applications of this compound are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: Antibody-Drug Conjugation (ADC) using a Homobifunctional Maleimide Linker
This protocol describes the conjugation of a thiol-containing drug to an antibody that has been engineered to have free cysteine residues.
Materials:
-
Antibody with available cysteine residues (e.g., a monoclonal antibody)
-
Thiol-containing cytotoxic drug
-
This compound
-
Reduction buffer (e.g., PBS with 10 mM DTT or TCEP)
-
Conjugation buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-7.4, with 1 mM EDTA)
-
Quenching solution (e.g., 10 mM N-ethylmaleimide or cysteine in conjugation buffer)
-
Purification column (e.g., size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC))
-
Anhydrous DMSO or DMF
Procedure:
-
Antibody Reduction (if necessary):
-
If the antibody's cysteine residues are involved in disulfide bonds, they must first be reduced.
-
Dissolve the antibody in reduction buffer.
-
Incubate at 37°C for 30-60 minutes.
-
Remove the reducing agent using a desalting column equilibrated with conjugation buffer.
-
-
Drug-Linker Conjugation:
-
Dissolve the thiol-containing drug and a molar excess of this compound in a minimal amount of anhydrous DMSO or DMF.
-
Incubate at room temperature for 1-2 hours to form the drug-linker intermediate.
-
-
Antibody-Drug Conjugation:
-
Add the drug-linker solution to the reduced antibody solution. A typical molar ratio is 5-10 moles of drug-linker per mole of antibody.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
-
Quenching:
-
Add the quenching solution to the reaction mixture to cap any unreacted maleimide groups on the antibody.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the ADC using SEC or HIC to remove excess drug-linker and unconjugated antibody.
-
The choice of purification method will depend on the properties of the ADC.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC, or mass spectrometry.
-
Assess the purity and aggregation of the ADC using SEC.
-
Confirm the identity and integrity of the ADC using SDS-PAGE and mass spectrometry.
-
Protocol 2: Hydrogel Formation
This protocol describes the formation of a hydrogel by crosslinking a thiol-containing polymer with this compound.
Materials:
-
Thiol-functionalized polymer (e.g., thiol-modified hyaluronic acid, PEG-dithiol)
-
This compound
-
Phosphate buffer (pH 7.0-7.4)
-
Spatula and weighing paper
-
Vortex mixer
Procedure:
-
Polymer Solution Preparation:
-
Dissolve the thiol-functionalized polymer in the phosphate buffer to the desired concentration. Ensure complete dissolution by gentle vortexing or stirring.
-
-
Crosslinker Solution Preparation:
-
Dissolve this compound in the phosphate buffer to the desired concentration. The molar ratio of maleimide groups to thiol groups will determine the crosslinking density and the mechanical properties of the hydrogel. A 1:1 molar ratio is a common starting point.
-
-
Hydrogel Formation:
-
Rapidly mix the polymer solution and the crosslinker solution.
-
The gelation time will vary depending on the concentration of the reactants and the temperature. Gelation can occur within seconds to minutes.
-
-
Characterization (Optional):
-
The mechanical properties of the hydrogel (e.g., stiffness, elasticity) can be characterized using rheometry.
-
The swelling ratio can be determined by measuring the weight of the hydrogel before and after equilibration in a buffer.
-
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of this compound.
Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using this compound.
Caption: Logical relationship in hydrogel formation using this compound.
Caption: Use of this compound to study a signaling pathway by crosslinking interacting proteins.
References
An In-Depth Technical Guide to Mal-PEG6-mal for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the homobifunctional crosslinker Mal-PEG6-mal, designed for professionals in the fields of bioconjugation, drug development, and scientific research. It delves into the core principles of its reactivity, optimal reaction conditions, and the stability of the resulting conjugates, supplemented with detailed experimental protocols and quantitative data.
Introduction to this compound
This compound is a homobifunctional crosslinking reagent featuring two maleimide groups at either end of a six-unit polyethylene glycol (PEG) spacer. The maleimide groups exhibit high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. This specificity makes this compound an invaluable tool for covalently linking molecules containing thiol groups.
The central PEG spacer is hydrophilic, which helps to increase the solubility of the crosslinker and the resulting bioconjugate in aqueous buffers. This property is particularly beneficial when working with biomolecules that may have limited solubility. The PEG chain also provides a flexible spacer arm, which can be advantageous for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.
Key applications of this compound include:
-
Protein-Protein Crosslinking: Creating stable covalent links between two protein molecules that each possess a free thiol group.
-
Inducing Protein Homodimerization: Linking two identical protein molecules to study the effects of dimerization on protein function and signaling.
-
Intramolecular Crosslinking: Introducing crosslinks within a single protein to study its tertiary structure and conformational changes.
-
Component of PROTACs: Serving as a linker in Proteolysis Targeting Chimeras (PROTACs) to bring a target protein and an E3 ubiquitin ligase into proximity.[1]
The Chemistry of Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol proceeds via a Michael addition mechanism. The thiol group, in its deprotonated thiolate form, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This results in the formation of a stable, covalent thioether bond.
The optimal pH for this reaction is between 6.5 and 7.5.[2] In this range, a sufficient concentration of the reactive thiolate anion is present, while minimizing side reactions such as the hydrolysis of the maleimide ring and reaction with primary amines. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines.[2]
Quantitative Data for Maleimide-Thiol Conjugation
The efficiency and stability of the maleimide-thiol conjugation are influenced by several factors. The following tables summarize key quantitative data to guide experimental design.
Table 1: Optimal Reaction Conditions for Maleimide-Thiol Conjugation
| Parameter | Optimal Range | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity with minimizing maleimide hydrolysis and reaction with amines.[2] |
| Temperature | 4 - 25 °C | Lower temperatures can be used to slow down the reaction and potentially increase specificity. |
| Maleimide:Thiol Molar Ratio | 10:1 to 20:1 (for labeling) | An excess of the maleimide reagent is often used to drive the reaction to completion.[3] For crosslinking two proteins, a 1:1 to 5:1 ratio may be more appropriate to avoid aggregation. |
| Buffer Composition | Phosphate, HEPES, Borate | Buffers should be free of primary amines (e.g., Tris) and extraneous thiols (e.g., DTT, 2-mercaptoethanol). |
Table 2: Stability of the Thioether Bond
| Condition | Half-life (t½) | Notes | Reference |
| In presence of glutathione (simulating intracellular environment) | 20 - 80 hours | The thioether bond can undergo a retro-Michael reaction, leading to exchange with other thiols. | |
| After succinimide ring hydrolysis | > 2 years | Hydrolysis of the succinimide ring forms a stable succinamic acid, preventing the retro-Michael reaction. This hydrolysis is accelerated by electron-withdrawing N-substituents on the maleimide. | |
| In human plasma | Generally stable | The stability in plasma is crucial for in vivo applications like antibody-drug conjugates. |
Experimental Protocols
This section provides detailed protocols for common applications of this compound.
Protocol 1: Creation of a Protein Homodimer
This protocol describes the process of crosslinking two molecules of the same protein (Protein-SH) that each contain a free sulfhydryl group.
Materials:
-
Protein-SH (at 1-5 mg/mL)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA
-
Quenching Solution: 1 M β-mercaptoethanol or cysteine
-
Anhydrous DMSO or DMF
-
Size-Exclusion Chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is in the conjugation buffer and free of any reducing agents from previous purification steps. If necessary, perform a buffer exchange using a desalting column.
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Conjugation Reaction:
-
Calculate the molar amount of Protein-SH in your reaction.
-
Add the this compound stock solution to the protein solution at a 0.5:1 molar ratio of crosslinker to protein. This stoichiometry favors the formation of dimers over larger aggregates.
-
Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
-
Quenching the Reaction: Add the quenching solution to a final concentration of 10 mM to react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the reaction mixture using an SEC column to separate the protein dimer from the monomer, unreacted crosslinker, and quenching reagent.
-
Characterization: Analyze the purified fractions by SDS-PAGE under non-reducing conditions to confirm the presence of the dimer (which will have approximately double the molecular weight of the monomer). Further characterization can be performed using mass spectrometry.
Protocol 2: Crosslinking Two Different Thiol-Containing Proteins
This protocol outlines a method for crosslinking two different proteins, Protein A-SH and Protein B-SH.
Materials:
-
Protein A-SH and Protein B-SH
-
This compound
-
Conjugation and purification materials as in Protocol 1
Procedure:
-
Reaction Setup: Prepare solutions of Protein A-SH and Protein B-SH in conjugation buffer.
-
Sequential Conjugation (Recommended):
-
Step 1: React Protein A-SH with a 5- to 10-fold molar excess of this compound for 1-2 hours at room temperature. This will result in Protein A with an activated maleimide group.
-
Step 2: Remove the excess, unreacted this compound using a desalting column.
-
Step 3: Immediately add the activated Protein A-maleimide to Protein B-SH at a 1:1 molar ratio. Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
One-Pot Conjugation (Alternative):
-
Mix Protein A-SH and Protein B-SH in the desired molar ratio (e.g., 1:1).
-
Add this compound at a molar concentration approximately half that of the total protein concentration.
-
Be aware that this method will also produce homodimers of Protein A and Protein B.
-
-
Quenching, Purification, and Characterization: Follow steps 4-6 from Protocol 1. Purification may require more advanced techniques like ion-exchange chromatography if the heterodimer, homodimers, and monomers have similar sizes.
Visualization of Workflows and Pathways
Workflow for Bioconjugate Purification and Analysis
The purification and characterization of the final bioconjugate are critical steps to ensure its purity and integrity.
Hypothetical Signaling Pathway Study: GPCR Dimerization
Conclusion
This compound is a versatile and effective homobifunctional crosslinker for a wide range of bioconjugation applications. Its specificity for thiol groups, coupled with the beneficial properties of the PEG spacer, makes it a valuable tool for researchers and drug developers. A thorough understanding of the reaction chemistry, optimization of reaction conditions, and appropriate purification and characterization of the resulting conjugates are essential for successful outcomes. This guide provides a solid foundation for the effective use of this compound in your research endeavors.
References
An In-depth Technical Guide to PEGylation Strategies Using Homobifunctional Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction to Homobifunctional PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely employed strategy in drug development to enhance the therapeutic properties of proteins, peptides, and other biomolecules.[1] Homobifunctional PEG linkers are a class of PEGylation reagents characterized by the presence of identical reactive functional groups at both ends of the PEG chain, represented by the general structure X-PEG-X.[2] These linkers are primarily used for cross-linking applications, such as intramolecular or intermolecular protein cross-linking, nanoparticle surface modification, and the formation of hydrogels.[2]
The use of homobifunctional PEG linkers offers several advantages in drug development. The PEG moiety itself is known to increase the hydrodynamic size of the conjugated molecule, which can lead to reduced renal clearance and a prolonged circulation half-life.[1] Furthermore, the flexible and hydrophilic nature of the PEG chain can shield the therapeutic molecule from proteolytic degradation and reduce its immunogenicity.[3] The choice of the reactive group 'X' determines the target functional group on the biomolecule, allowing for a degree of specificity in the conjugation reaction.
This technical guide provides an in-depth overview of common PEGylation strategies utilizing homobifunctional linkers, including detailed experimental protocols, quantitative data on the effects of PEGylation, and visualizations of relevant biological pathways and experimental workflows.
Core Chemistries and Popular Homobifunctional Linkers
The versatility of homobifunctional PEGylation stems from the variety of available reactive end groups, each targeting specific functional groups on biomolecules. The most common chemistries are detailed below.
Amine-Reactive Linkers: NHS-PEG-NHS
Homobifunctional PEG linkers with N-hydroxysuccinimide (NHS) esters at both termini are highly reactive towards primary amines, such as the ε-amine of lysine residues and the N-terminal α-amine of proteins. The reaction proceeds via nucleophilic attack of the amine on the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.
-
Reaction pH: 7.0-9.0
-
Applications: Protein cross-linking, intramolecular conjugation to stabilize protein structure, and nanoparticle functionalization.
Thiol-Reactive Linkers: Maleimide-PEG-Maleimide
Maleimide-terminated homobifunctional PEGs are highly specific for sulfhydryl (thiol) groups, primarily found on cysteine residues. The reaction involves a Michael addition of the thiol to the maleimide double bond, resulting in a stable thioether linkage.
-
Reaction pH: 6.5-7.5
-
Applications: Cross-linking of proteins or peptides containing cysteine residues, and in the development of antibody-drug conjugates (ADCs) where engineered cysteines are used for site-specific conjugation.
Amine-Reactive Linkers: Aldehyde-PEG-Aldehyde
Homobifunctional PEGs with terminal aldehyde groups react with primary amines to form an initial Schiff base. This intermediate is then reduced using a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine bond. This two-step process is known as reductive amination.
-
Reaction pH: 5.5-9.5 for Schiff base formation, with lower pH (around 6.0) favoring N-terminal selectivity.
-
Applications: N-terminal specific protein modification (at lower pH), and general protein cross-linking.
Quantitative Data on the Effects of Homobifunctional PEGylation
The impact of PEGylation on the physicochemical and biological properties of a molecule can be significant. The following tables summarize quantitative data from various studies, illustrating these effects.
| Parameter | Molecule | PEG Linker | PEG Size (kDa) | Result | Reference |
| Half-life | Interferon-α-2a | Not specified | 20 | Increase from 1.2 h to 13.3 h | |
| Interferon-α-2a | Not specified | 40 | Increase from 1.2 h to 34.1 h | ||
| Interferon-α-2a | Not specified | 60 | Increase from 1.2 h to 49.3 h | ||
| ZHER2-Affibody | Maleimide-PEG-VC-PAB-MMAE | 4 | 2.5-fold increase | ||
| ZHER2-Affibody | Maleimide-PEG-VC-PAB-MMAE | 10 | 11.2-fold increase |
| Parameter | Molecule | PEG Linker | PEG Size (kDa) | Result | Reference |
| In Vitro Cytotoxicity (IC50) | HER2-targeted ADC | Dibromomaleimide-PEG-MMAE | Not specified | 0.82 nM | |
| HER2-targeted ADC | Dithiomaleimide-PEG-MMAE | Not specified | 1.3 nM | ||
| HER2-targeted ADC | Thio-bromomaleimide-PEG-MMAE | Not specified | 0.86 nM | ||
| ZHER2-Affibody-MMAE | Maleimide-PEG-VC-PAB-MMAE | 4 | 4.5-fold reduction | ||
| ZHER2-Affibody-MMAE | Maleimide-PEG-VC-PAB-MMAE | 10 | 22-fold reduction |
| Parameter | Molecule | PEG Linker | Incubation Conditions | Result | Reference |
| Stability (% Conjugate Remaining) | Hemoglobin | Maleimide-PEG | 37°C for 7 days with 1 mM glutathione | < 70% | |
| Hemoglobin | Mono-sulfone-PEG | 37°C for 7 days with 1 mM glutathione | > 90% | ||
| Thermal Stability | rhaFGF | Not specified | Incubated in mouse serum at 37°C | Increased resistance to degradation compared to non-PEGylated rhaFGF | |
| Proteolytic Resistance | rhaFGF | Not specified | Incubated with trypsin | Increased resistance to trypsinization compared to non-PEGylated rhaFGF |
Experimental Protocols
The following are detailed methodologies for key homobifunctional PEGylation strategies.
Protocol for Protein Cross-linking with NHS-PEG-NHS
Materials:
-
Protein of interest
-
NHS-PEG-NHS linker
-
Amine-free conjugation buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the amine-free conjugation buffer at a concentration of 1-10 mg/mL.
-
NHS-PEG-NHS Stock Solution Preparation: Immediately before use, dissolve the NHS-PEG-NHS linker in anhydrous DMSO or DMF to a concentration of 10-250 mM. Do not store the stock solution as the NHS ester is susceptible to hydrolysis.
-
PEGylation Reaction: Add a 10- to 50-fold molar excess of the NHS-PEG-NHS stock solution to the protein solution. Ensure the final concentration of the organic solvent is less than 10% to avoid protein precipitation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess reagent and byproducts by size exclusion chromatography (SEC) using a desalting column or by dialysis against a suitable buffer.
Protocol for Protein Conjugation with Maleimide-PEG-Maleimide
Materials:
-
Protein or peptide with free sulfhydryl groups
-
Maleimide-PEG-Maleimide linker
-
Thiol-free conjugation buffer (e.g., PBS, pH 6.5-7.5)
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve the thiol-containing protein or peptide in the thiol-free conjugation buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like TCEP and subsequently remove the reducing agent before PEGylation.
-
Maleimide-PEG-Maleimide Stock Solution Preparation: Prepare a stock solution of the Maleimide-PEG-Maleimide linker in anhydrous DMSO or DMF.
-
PEGylation Reaction: Add a 10- to 20-fold molar excess of the Maleimide-PEG-Maleimide stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
Purification: Purify the PEGylated product from unreacted linker and protein using size exclusion chromatography or dialysis.
Protocol for N-terminal Protein PEGylation with Aldehyde-PEG-Aldehyde
Materials:
-
Protein of interest
-
Aldehyde-PEG-Aldehyde linker
-
Amine-free reaction buffer (e.g., 100 mM MES, pH 6.0 for N-terminal selectivity)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Dissolve or dialyze the protein into the reaction buffer to a final concentration of 1-10 mg/mL.
-
Aldehyde-PEG-Aldehyde Solution Preparation: Prepare a stock solution of the Aldehyde-PEG-Aldehyde linker in the reaction buffer.
-
Schiff Base Formation: Add a 10- to 50-fold molar excess of the Aldehyde-PEG-Aldehyde solution to the protein solution. Incubate for 30-60 minutes at room temperature.
-
Reduction: Prepare a fresh stock solution of NaBH₃CN in the reaction buffer. Add the NaBH₃CN solution to the reaction mixture to a final concentration of approximately 20 mM.
-
Incubation: Incubate the reaction mixture for 2 to 24 hours at room temperature or 4°C with gentle stirring.
-
Quenching (Optional): The reaction can be stopped by adding the quenching buffer to consume any unreacted aldehyde groups.
-
Purification: Purify the PEGylated protein using a desalting column or dialysis.
Characterization of PEGylated Products
Thorough characterization of the PEGylated product is crucial to ensure purity, homogeneity, and to determine the degree of PEGylation.
-
Size Exclusion Chromatography (SEC-HPLC): This is a primary technique used to separate PEGylated proteins from the un-PEGylated form and to detect the presence of aggregates. The increase in hydrodynamic radius upon PEGylation leads to an earlier elution time.
-
Ion Exchange Chromatography (IEX): PEGylation can alter the overall charge of a protein, particularly when targeting charged residues like lysine. IEX can be used to separate species with different degrees of PEGylation.
-
SDS-PAGE: This technique can provide a qualitative assessment of PEGylation. PEGylated proteins will show a significant increase in apparent molecular weight, appearing as a higher molecular weight band or smear compared to the unmodified protein.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): Mass spectrometry is a powerful tool for determining the exact molecular weight of the PEGylated conjugate and thus the degree of PEGylation (the number of PEG chains attached per protein molecule).
Signaling Pathways and Experimental Workflows
The therapeutic effect of many PEGylated drugs is a result of their interaction with specific cellular signaling pathways. The PEG moiety can influence the drug's pharmacokinetics, leading to sustained signaling or altered downstream effects.
Pegfilgrastim (Neulasta) Signaling Pathway
Pegfilgrastim is a PEGylated form of recombinant human granulocyte colony-stimulating factor (G-CSF) used to stimulate the production of neutrophils. It binds to the G-CSF receptor, activating downstream signaling pathways that promote the proliferation, differentiation, and survival of neutrophil precursors.
Caption: Pegfilgrastim signaling cascade.
Peginterferon alfa-2b (PEG-Intron) Signaling Pathway
Peginterferon alfa-2b is a PEGylated form of interferon alfa-2b used in the treatment of chronic hepatitis C. It binds to the type I interferon receptor, initiating a signaling cascade through the JAK/STAT pathway, which leads to the expression of interferon-stimulated genes (ISGs) with antiviral, antiproliferative, and immunomodulatory effects.
Caption: Peginterferon alfa-2b signaling cascade.
Pegvisomant (Somavert) Mechanism of Action
Pegvisomant is a PEGylated growth hormone (GH) receptor antagonist used to treat acromegaly. It binds to GH receptors on the cell surface but does not activate them. By competitively blocking the binding of endogenous GH, pegvisomant inhibits GH signal transduction and subsequently reduces the production of insulin-like growth factor I (IGF-I), the principal mediator of GH's effects.
Caption: Pegvisomant mechanism of action.
General Experimental Workflow for Homobifunctional PEGylation
The following diagram illustrates a typical workflow for a PEGylation experiment using a homobifunctional linker, from initial reaction to final characterization.
References
An In-Depth Technical Guide to the Role of Mal-PEG6-Mal in Crosslinking Cysteine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Maleimide-PEG6-Maleimide (Mal-PEG6-Mal) as a homobifunctional crosslinking agent for cysteine-containing peptides. It covers the fundamental chemistry, detailed experimental protocols, quantitative data on reaction efficiency and stability, and applications in biological research, with a focus on studying signaling pathways.
Introduction
This compound is a chemical crosslinker featuring two maleimide groups connected by a hydrophilic six-unit polyethylene glycol (PEG) spacer. The maleimide groups exhibit high reactivity and selectivity towards the sulfhydryl (thiol) groups of cysteine residues under mild conditions, forming stable thioether bonds. This specificity makes this compound an invaluable tool for intramolecularly or intermolecularly crosslinking peptides and proteins. The PEG spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous solutions, a crucial property for biological applications. This guide will delve into the technical aspects of utilizing this compound for the precise and efficient crosslinking of cysteine-containing peptides.
Chemical Properties and Mechanism of Action
The crosslinking reaction relies on the Michael addition of a thiol group to the double bond of the maleimide ring. This reaction is highly efficient and specific for thiols within a pH range of 6.5 to 7.5.[1] At pH values below 6.5, the reaction rate is significantly reduced, while at pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine, leading to a loss of specificity.
The resulting thioether bond is generally stable. However, it can be susceptible to retro-Michael reactions, leading to deconjugation, particularly under certain in vivo conditions. The stability of the maleimide-thiol linkage can be enhanced by hydrolysis of the succinimide ring, which is less prone to the reverse reaction.
Quantitative Data on Mal-PEG-Mal Crosslinking
The efficiency and kinetics of Mal-PEG-Mal crosslinking are influenced by several factors, including pH, temperature, and the stoichiometry of the reactants. The following tables summarize key quantitative data from studies utilizing maleimide-PEG crosslinkers.
| Parameter | Value | Conditions | Source |
| Reaction pH | 6.5 - 7.5 | Optimal for thiol specificity | [1] |
| Reaction Time | 10 min - 2 hours | Dependent on concentration and temperature | [2] |
| Reaction Temperature | 4°C to 37°C | Lower temperatures can control reaction rate | [3] |
| Crosslinking Efficiency | >80-90% | Homogenous PEGylation of hemoglobin | N/A |
| Peptide Incorporation | Nearly 100% | RGD peptide with PEG-4MAL | N/A |
| Property | Measurement | Crosslinker | Conditions | Source |
| Young's Modulus | ~1.5 - 20 kPa | 4-arm PEG-Maleimide | 4-10% (wt/v) hydrogel | N/A |
| Equilibrium Mass Swelling Ratio (Qm) | ~50 - 500 | 4-arm PEG-Maleimide | 3-10% (wt/v) hydrogel | N/A |
| Proteolytic Stability | Dramatically Increased | Thioether crosslinked Albumin-Binding Domain | In the presence of pepsin and trypsin/chymotrypsin | [4] |
Experimental Protocols
This section provides a generalized, step-by-step protocol for the intermolecular crosslinking of two cysteine-containing peptides using this compound.
Materials and Reagents
-
Cysteine-containing peptides
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Quenching Solution: 1 M L-cysteine or Dithiothreitol (DTT)
-
Purification columns (e.g., size-exclusion or reversed-phase HPLC)
-
Analytical instruments (e.g., HPLC, Mass Spectrometer)
Detailed Methodology
-
Peptide Preparation and Reduction:
-
Dissolve the cysteine-containing peptides in the reaction buffer.
-
To reduce any existing disulfide bonds, add a 10-fold molar excess of TCEP to the peptide solution.
-
Incubate at room temperature for 30-60 minutes.
-
-
Crosslinking Reaction:
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) immediately before use.
-
Add the this compound solution to the reduced peptide solution. A 1:2 molar ratio of this compound to peptide is a common starting point for intermolecular crosslinking of two identical peptides. For crosslinking two different peptides, a sequential addition approach is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by HPLC.
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted maleimide groups, add a 100-fold molar excess of L-cysteine or DTT.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Crosslinked Peptide:
-
The crosslinked peptide can be purified from unreacted peptides, excess crosslinker, and quenching agent using size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Analysis and Characterization:
-
The purity and identity of the crosslinked peptide should be confirmed by analytical RP-HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
SDS-PAGE can also be used to visualize the crosslinked product, which will have a higher molecular weight than the individual peptides.
-
Visualization of Workflows and Pathways
Chemical Reaction
Caption: Chemical reaction of this compound with two cysteine-containing peptides.
Experimental Workflow
Caption: Experimental workflow for peptide crosslinking with this compound.
Application in Signaling Pathway Analysis
This compound can be used to synthesize stabilized peptide dimers that can act as agonists or antagonists of cell surface receptors, such as G protein-coupled receptors (GPCRs). By crosslinking two peptide ligands, it is possible to induce receptor dimerization, a key step in the activation of many signaling pathways.
Caption: Use of a crosslinked peptide to induce receptor dimerization and signaling.
Conclusion
This compound is a versatile and efficient crosslinking agent for cysteine-containing peptides. Its high specificity for thiols, the stability of the resulting thioether bond, and the beneficial properties of the PEG spacer make it a valuable tool in peptide chemistry and chemical biology. The ability to create well-defined, covalently linked peptide structures opens up numerous possibilities for the development of novel therapeutics, diagnostic agents, and research tools for dissecting complex biological processes such as cell signaling. Careful optimization of reaction conditions and thorough characterization of the final product are essential for successful application of this technology.
References
- 1. Post-Translational Modifications of G Protein–Coupled Receptors Control Cellular Signaling Dynamics in Space and Time - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Peptides Targeting PPI in Clinical Development: Overview, Mechanism of Action and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-linking strategies to study peptide ligand-receptor interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Maleimide Chemistry for Protein Modification
For Researchers, Scientists, and Drug Development Professionals
Maleimide-based bioconjugation is a cornerstone of modern biochemistry and drug development, enabling the precise, covalent modification of proteins. This guide provides a comprehensive overview of the core principles of maleimide chemistry, offering detailed protocols and quantitative data to empower researchers in their protein modification endeavors. The high selectivity of maleimides for thiol groups, primarily found in cysteine residues, allows for site-specific labeling, a critical attribute in the synthesis of antibody-drug conjugates (ADCs), fluorescently tagged proteins for imaging, and PEGylated proteins for improved pharmacokinetics.[][2][]
Core Principles of Maleimide Chemistry
The primary reaction underpinning maleimide-based protein modification is the Michael addition, a highly efficient and selective reaction between a maleimide and a thiol (sulfhydryl) group.[4][] This reaction proceeds readily under mild, near-neutral pH conditions (6.5-7.5), forming a stable thioether bond. At this pH range, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity for cysteine residues over other amino acids like lysine.
The reaction's efficiency is driven by the electron-deficient nature of the maleimide's carbon-carbon double bond, which is susceptible to nucleophilic attack by the thiolate anion (-S⁻). The general mechanism is depicted below:
Caption: General mechanism of the thiol-maleimide reaction.
Key Reaction Parameters and Their Impact
The success of a maleimide conjugation reaction is highly dependent on several key parameters. Proper control of these factors is crucial for maximizing efficiency and minimizing side reactions.
| Parameter | Optimal Range/Condition | Impact on Reaction |
| pH | 6.5 - 7.5 | Maximizes thiol selectivity. Below pH 6.5, the reaction rate slows due to a lower concentration of the reactive thiolate anion. Above pH 7.5, the maleimide becomes more susceptible to hydrolysis and reaction with primary amines (e.g., lysine). |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature reactions are faster (typically 2 hours). Colder temperatures (4°C, overnight) slow both the conjugation and hydrolysis rates, which can be beneficial for sensitive proteins. |
| Molar Ratio (Maleimide:Protein) | 10:1 to 20:1 (starting point) | A molar excess of the maleimide reagent drives the reaction to completion. However, the optimal ratio should be determined empirically for each specific protein and application to avoid non-specific labeling and facilitate purification. For larger molecules like nanoparticles, steric hindrance may necessitate higher ratios. |
| Buffer Composition | Phosphate, Tris, or HEPES | These buffers are non-nucleophilic and do not interfere with the reaction. Buffers containing thiols, such as DTT, must be avoided or removed prior to conjugation. |
| Solvent for Maleimide Reagent | Anhydrous DMSO or DMF | Many maleimide reagents have poor aqueous solubility and should be dissolved in a minimal amount of an organic co-solvent before being added to the aqueous protein solution. |
Stability of the Maleimide-Thiol Adduct
While the thioether bond formed is generally stable, the succinimide ring of the conjugate can undergo hydrolysis, particularly at higher pH. This ring-opening can be advantageous as the resulting product is more stable and not susceptible to the retro-Michael reaction. The retro-Michael reaction, which is a reversal of the initial conjugation, can lead to the exchange of the maleimide-linked payload with other thiols present in the system, such as glutathione in vivo.
Strategies to enhance the stability of the conjugate include:
-
Post-conjugation Hydrolysis: Intentionally hydrolyzing the succinimide ring by adjusting the pH after the initial conjugation.
-
Next-Generation Maleimides (NGMs): Utilizing maleimide derivatives with electron-withdrawing substituents that accelerate the stabilizing ring-opening hydrolysis.
| Condition | Effect on Stability |
| High pH (>8.5) | Increases the rate of succinimide ring hydrolysis, leading to a more stable, ring-opened product. However, it also increases the risk of retro-Michael reaction and reaction with amines during the conjugation step. |
| Presence of Endogenous Thiols (e.g., Glutathione) | Can lead to a thiol-exchange reaction via a retro-Michael mechanism, resulting in loss of the conjugated payload. |
| Electron-withdrawing N-substituents on Maleimide | Accelerate the rate of ring-opening hydrolysis, leading to a more stable final conjugate. |
Experimental Protocols
A. Preparation of Protein for Labeling
-
Protein Dissolution: Dissolve the protein to be labeled in a degassed, thiol-free buffer (e.g., PBS, Tris, or HEPES) at a pH between 7.0 and 7.5. A typical protein concentration is 1-10 mg/mL.
-
Reduction of Disulfide Bonds (Optional but often necessary): Many proteins contain cysteine residues that are oxidized and form disulfide bonds. These must be reduced to free thiols to be available for reaction with the maleimide.
-
Add a 10-100 fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not contain a thiol and therefore does not need to be removed before adding the maleimide reagent.
-
Incubate the mixture for 20-60 minutes at room temperature.
-
To prevent re-oxidation of the thiols, it is recommended to work in an inert atmosphere (e.g., under nitrogen or argon) and to include a chelating agent like EDTA (1-5 mM) in the buffer to sequester metal ions that can catalyze oxidation.
-
Caption: Workflow for preparing a protein for maleimide labeling.
B. Maleimide Conjugation Reaction
-
Prepare Maleimide Stock Solution: Allow the vial of the maleimide reagent to warm to room temperature before opening to prevent moisture condensation. Prepare a 1-10 mM stock solution in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.
-
Perform the Labeling Reaction:
-
While gently stirring or vortexing the prepared protein solution, add the maleimide stock solution to achieve the desired molar ratio (a 10-20 fold molar excess of maleimide is a common starting point).
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional): To stop the reaction and consume any excess maleimide, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added.
-
Purify the Conjugate: Remove unreacted maleimide reagent and any byproducts. Common purification methods include:
-
Gel Filtration Chromatography (Desalting Column): Separates the larger protein conjugate from smaller, unreacted molecules.
-
Dialysis: Effective for water-soluble maleimides.
-
High-Performance Liquid Chromatography (HPLC): For higher purity applications.
-
C. Characterization of the Conjugate
-
Determine the Degree of Labeling (DOL): The ratio of moles of label per mole of protein can be determined spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the label at its maximum absorbance wavelength (A_max). A correction factor is needed to account for the absorbance of the label at 280 nm.
Corrected A₂₈₀ = A₂₈₀ - (A_max × Correction Factor)
Applications in Drug Development: Antibody-Drug Conjugates (ADCs)
Maleimide chemistry is a key technology in the development of ADCs, which are a class of targeted therapeutics designed to deliver a potent cytotoxic agent specifically to cancer cells. The maleimide linker is used to attach the cytotoxic drug to cysteine residues on the antibody.
Caption: Simplified workflow for the development of an ADC using maleimide chemistry.
The stability of the linker is paramount for the efficacy and safety of an ADC. Premature release of the cytotoxic drug can lead to off-target toxicity, while a linker that is too stable may not release the drug effectively at the target site. The potential for the retro-Michael reaction of maleimide-thiol adducts in the reducing environment of the cell or in the presence of serum albumin is a critical consideration in ADC design. Therefore, strategies to enhance linker stability, such as those mentioned previously, are of significant interest in this field.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | Maleimide Hydrolysis: The maleimide reagent was exposed to moisture or non-optimal pH/temperature. | Ensure the maleimide reagent is warmed to room temperature before opening. Prepare fresh stock solutions in anhydrous solvent. Maintain the reaction pH between 6.5 and 7.5. |
| Insufficiently Reduced Protein: Disulfide bonds were not fully reduced to free thiols. | Use a 10-100 fold molar excess of TCEP for 30-60 minutes prior to adding the maleimide. | |
| Incorrect Molar Ratio: The molar ratio of maleimide to protein is too low. | Optimize the molar ratio of the maleimide reagent to your protein. A common starting point is a 10:1 to 20:1 molar excess. | |
| Non-Specific Labeling | High pH: The reaction pH was above 7.5, leading to reaction with amines. | Strictly maintain the reaction pH between 6.5 and 7.5. |
| High Temperature: Elevated temperatures can increase the rate of reaction with amines. | If non-specific labeling is an issue at room temperature, try performing the reaction at 4°C. | |
| Precipitation during Reaction | Poor Solubility of Maleimide Reagent: The maleimide reagent is not sufficiently soluble in the aqueous reaction buffer. | Increase the proportion of organic co-solvent (DMSO or DMF) in the reaction mixture, but be mindful of its potential to denature the protein. |
| Instability of the Conjugate | Retro-Michael Reaction: Reversal of the conjugation in the presence of other thiols. | Consider strategies to stabilize the conjugate, such as post-conjugation hydrolysis of the succinimide ring or using next-generation maleimides. |
By understanding the fundamental chemistry, carefully controlling reaction parameters, and being aware of potential pitfalls, researchers can effectively utilize maleimide chemistry for a wide range of protein modification applications, from basic research to the development of novel therapeutics.
References
Technical Guide: Shelf Life and Storage of Mal-PEG6-Mal
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage conditions, shelf life, and stability considerations for the homobifunctional crosslinker Maleimide-PEG6-Maleimide (Mal-PEG6-Mal). It includes detailed experimental protocols for stability assessment and conjugation, along with visualizations of relevant workflows and pathways.
Overview of this compound
This compound is a chemical crosslinker featuring two maleimide groups at the ends of a six-unit polyethylene glycol (PEG) spacer. The maleimide groups react specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds.[1][2] This homobifunctional nature makes it suitable for crosslinking molecules containing thiols, such as inducing dimerization of proteins or peptides, and for surface modification applications.[3] The PEG spacer enhances the solubility and biocompatibility of the crosslinker and the resulting conjugate.[2]
Shelf Life and Storage Conditions
The stability of this compound is critical for its successful application. Proper storage is essential to prevent degradation of the reactive maleimide groups. While specific shelf-life data for this compound is not always provided by all suppliers, general recommendations for similar Mal-PEG derivatives can be consolidated.
Table 1: Recommended Storage Conditions and Shelf Life for Mal-PEG Derivatives
| Form | Storage Temperature | Recommended Duration | Notes |
| Solid/Powder | -20°C | Months to years | Store in a dry, dark environment.[3] Some suppliers suggest storage at -5°C is also acceptable. Avoid repeated freeze-thaw cycles. |
| In Solvent | -80°C | Up to 6 months | Use anhydrous solvents like DMSO or DMF. Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| In Solvent | -20°C | Up to 1 month | Use anhydrous solvents. Protect from light. Shorter-term storage compared to -80°C. |
| Short Term | 0 - 4°C | Days to weeks | For solid form or freshly prepared solutions. Keep dry and dark. |
Stability Considerations: Maleimide Hydrolysis
The primary degradation pathway for maleimides is the hydrolysis of the maleimide ring to form a non-reactive maleamic acid derivative. This reaction is highly dependent on pH and temperature.
-
pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5. Above pH 7.5, the rate of maleimide hydrolysis increases significantly. At pH values below 6.5, the conjugation reaction rate is slower.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is recommended to perform conjugation reactions at room temperature or 4°C and to store the reagent at low temperatures.
Experimental Protocols
Protocol for Assessing this compound Stability by HPLC
This protocol allows for the quantitative assessment of this compound stability over time under different conditions.
Materials:
-
This compound
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (or other suitable mobile phase modifier)
-
Appropriate buffer solutions for testing (e.g., phosphate-buffered saline at various pH values)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ACN) at a known concentration (e.g., 1 mg/mL).
-
Dilute the stock solution into the desired aqueous buffer conditions (e.g., PBS at pH 6.5, 7.4, and 8.5) to a final concentration suitable for HPLC analysis.
-
Prepare multiple aliquots for each condition to be tested at different time points.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., 4°C, 25°C, and 37°C).
-
-
HPLC Analysis:
-
At each time point (e.g., 0, 1, 4, 8, 24, 48 hours), inject an aliquot of the sample onto the HPLC system.
-
Mobile Phase: A typical gradient could be:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a set time (e.g., 20 minutes).
-
-
Detection: Monitor the elution at a wavelength where the maleimide group absorbs (typically around 300 nm). The intact this compound will have a characteristic retention time. Degradation products (e.g., the hydrolyzed form) will elute at different retention times.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the percentage of remaining intact this compound relative to the initial time point (t=0).
-
Plot the percentage of intact this compound against time to determine the degradation rate under each condition.
-
General Protocol for Protein Crosslinking with this compound
This protocol describes a general procedure for crosslinking two thiol-containing proteins.
Materials:
-
Thiol-containing proteins (Protein A and Protein B)
-
This compound
-
Reaction Buffer: Phosphate buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)
-
Reducing agent (optional, e.g., TCEP)
-
Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)
-
Size-exclusion chromatography (SEC) or other protein purification system
Procedure:
-
Protein Preparation:
-
Dissolve the proteins in the reaction buffer. If the proteins have disulfide bonds that need to be reduced to expose free thiols, add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent by dialysis or using a desalting column.
-
-
Crosslinking Reaction:
-
Dissolve this compound in a small amount of anhydrous DMSO or DMF immediately before use.
-
Add the this compound solution to the protein mixture. The molar ratio of this compound to protein will need to be optimized, but a starting point could be a 10-20 fold molar excess of the crosslinker over the total protein concentration.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent (e.g., L-cysteine) in excess to react with any unreacted maleimide groups. Incubate for 15-30 minutes.
-
-
Purification and Analysis:
-
Purify the crosslinked product from unreacted proteins and excess reagents using size-exclusion chromatography (SEC).
-
Analyze the fractions by SDS-PAGE to identify the crosslinked product (which will have a higher molecular weight).
-
Visualizations
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Protein Crosslinking and Signaling Modulation
Caption: Crosslinking of cell surface receptors by this compound.
References
A Technical Guide to Mal-PEG6-mal: Molecular Weight and Purity Specifications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides core information on the molecular weight and purity specifications of the homobifunctional crosslinker, Mal-PEG6-mal. Designed for researchers, scientists, and drug development professionals, this document outlines key technical data, methodologies for characterization, and relevant experimental workflows to ensure the successful application of this reagent in complex bioconjugation and drug delivery systems.
Core Specifications of this compound
This compound is a discrete polyethylene glycol (dPEG®) linker featuring a maleimide group at both ends of a six-unit ethylene glycol chain. This homobifunctional architecture allows for the covalent linkage of two thiol-containing molecules, making it a valuable tool in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutic agents.
Molecular Weight
The precise molecular weight of this compound is a critical parameter for accurate stoichiometric calculations in conjugation reactions and for the characterization of the resulting conjugates.
| Parameter | Value | Source |
| Chemical Formula | C₂₂H₃₄N₂O₉ | MedchemExpress |
| Theoretical Molecular Weight | 486.51 g/mol | Calculated |
| Supplier-Specific Molecular Weight | 486.51 | Inferred from Formula |
Note: The molecular weight is calculated based on the chemical formula. For lot-specific values, it is recommended to consult the Certificate of Analysis provided by the supplier.
Purity Specifications
The purity of this compound is paramount to ensure reaction specificity and to minimize the presence of potentially interfering impurities. High-purity material leads to more reproducible results and simplifies the purification of the final conjugate.
| Parameter | Specification | Typical Analytical Method |
| Purity | ≥95% (typically >98%) | HPLC, ¹H NMR |
Note: The purity specification is a typical value for high-quality PEG linkers. Researchers should always obtain a lot-specific Certificate of Analysis from the supplier for the most accurate information.
Experimental Protocols for Characterization
The following sections detail the standard experimental methodologies for the determination of the molecular weight and purity of this compound and similar PEG-containing molecules.
Molecular Weight Determination
2.1.1. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the absolute molecular weight of macromolecules in solution, independent of their elution volume.
Methodology:
-
System Preparation: An HPLC system equipped with a size-exclusion column (e.g., SRT-1010), a MALS detector, and a differential refractive index (dRI) detector is used. The system is equilibrated with an appropriate mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of 1-2 mg/mL. The sample is filtered through a 0.22 µm syringe filter before injection.
-
Data Acquisition: The sample is injected onto the SEC column. The elution profile is monitored by the dRI detector, and the scattered light intensity is measured by the MALS detector.
-
Data Analysis: The molecular weight is calculated from the light scattering and concentration data using specialized software (e.g., ASTRA).
2.1.2. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
MALDI-TOF MS provides a direct measurement of the mass-to-charge ratio of an analyte, offering high accuracy for molecular weight determination.
Methodology:
-
Matrix Selection: A suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA), is chosen.
-
Sample Preparation: The this compound sample is mixed with the matrix solution. A small volume of the mixture is spotted onto the MALDI target plate and allowed to air dry, co-crystallizing the analyte with the matrix.
-
Data Acquisition: The target plate is inserted into the mass spectrometer. The sample is irradiated with a pulsed laser, causing desorption and ionization of the analyte. The time of flight of the ions to the detector is measured.
-
Data Analysis: The molecular weight is determined from the mass spectrum.
Purity Determination
2.2.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for assessing the purity of small molecules and polymers like this compound. Due to the lack of a strong UV chromophore in the PEG backbone, detection methods other than standard UV are often employed.
Methodology:
-
System and Column: A reversed-phase HPLC system with a C18 column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile), often with a modifier like 0.1% trifluoroacetic acid (TFA), is employed.
-
Detection:
-
Evaporative Light Scattering Detector (ELSD): This detector is sensitive to any non-volatile analyte and is well-suited for PEG compounds.
-
Charged Aerosol Detector (CAD): Provides a near-universal response for non-volatile analytes, offering high sensitivity.
-
Refractive Index (RI) Detector: Can be used for isocratic separations, but is sensitive to temperature and pressure fluctuations.
-
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., water/acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2.2.2. Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR provides detailed structural information and can be used to confirm the identity and assess the purity of this compound by identifying characteristic proton signals and detecting any impurities with distinct NMR signatures.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key concepts and workflows relevant to the use and characterization of this compound.
Safety and Handling of Mal-PEG6-mal: A Technical Guide
Disclaimer: No specific Safety Data Sheet (SDS) for Mal-PEG6-mal was located. The following information is compiled from data on structurally similar compounds, such as Mal-PEG6-NHS ester and other PEGylated maleimide reagents. Researchers should handle this compound with the care required for all laboratory chemicals of unknown toxicity and refer to the specific SDS provided by their supplier.
This technical guide provides an in-depth overview of the safety and handling precautions for this compound, a homobifunctional crosslinker commonly used in bioconjugation, drug delivery, and hydrogel formation. The information is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
| Property | Data (from analogous compounds) |
| Appearance | White to off-white solid or a viscous liquid, depending on molecular weight.[1] |
| Solubility | Soluble in water and many common organic solvents like DMSO, DMF, and DCM.[2] |
| Storage Temperature | Recommended storage at -20°C.[2][3] |
| Stability | Moisture-sensitive.[4] The maleimide group is reactive towards thiols and can hydrolyze at pH > 7.5. |
Hazard Identification and Safety Precautions
Based on information for similar maleimide-containing compounds, this compound should be handled with care. The primary hazards are related to its reactivity and potential for irritation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles should be worn.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Skin and Body Protection: A lab coat or other protective clothing should be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or aerosols.
General Handling Precautions:
-
Avoid contact with skin and eyes.
-
Do not breathe dust or aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage and Stability
Proper storage is crucial to maintain the reactivity and integrity of this compound.
-
Storage Conditions: Store in a tightly sealed container at -20°C. For long-term storage, -80°C may also be used.
-
Moisture Sensitivity: The compound is moisture-sensitive. It is advisable to store it with a desiccant. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation of moisture.
-
Solution Stability: Prepare solutions immediately before use, as the maleimide group can hydrolyze in aqueous solutions, especially at pH values above 7.5. Do not store the reagent in solution.
First Aid Measures
In case of exposure, the following first aid procedures are recommended based on data for similar compounds:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.
Experimental Protocols: Bioconjugation with this compound
This compound is a homobifunctional crosslinker, meaning it has two identical reactive groups (maleimides) that react with sulfhydryl (thiol) groups. This makes it ideal for crosslinking two thiol-containing molecules.
Materials:
-
Thiol-containing molecule A (e.g., a protein with a cysteine residue)
-
Thiol-containing molecule B (e.g., another protein or a small molecule)
-
This compound
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other thiol-free buffer, pH 6.5-7.5.
-
Quenching Reagent: A small molecule with a thiol group (e.g., cysteine or 2-mercaptoethanol).
-
Desalting column or dialysis equipment.
Procedure:
-
Preparation of Thiol-Containing Molecules: Ensure that molecules A and B are in a suitable conjugation buffer and that their thiol concentrations are known.
-
Preparation of this compound Solution: Immediately before use, dissolve the required amount of this compound in an appropriate organic solvent (e.g., DMSO or DMF) to create a stock solution.
-
Reaction:
-
For a one-step reaction, add the this compound stock solution to a mixture of molecules A and B in the conjugation buffer. A 10- to 20-fold molar excess of the maleimide reagent over the thiol groups is often recommended to ensure sufficient conjugation.
-
For a two-step reaction, first react molecule A with a sub-stoichiometric amount of this compound. Then, purify the singly-modified molecule A before adding molecule B.
-
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Quenching: Add a quenching reagent to react with any unreacted maleimide groups.
-
Purification: Purify the final conjugate using size-exclusion chromatography, dialysis, or another suitable method to remove excess reagents and byproducts.
Visualizations
Caption: General workflow for a one-step bioconjugation using this compound.
Caption: Logical relationship of the two-step reaction forming a stable conjugate.
References
A Technical Guide to Crosslinking Proteins with PEG Linkers: Principles and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The covalent attachment of Polyethylene Glycol (PEG) chains to proteins, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This modification enhances the therapeutic properties of proteins by improving their pharmacokinetic and pharmacodynamic profiles. This technical guide provides an in-depth exploration of the fundamental principles of protein crosslinking with PEG linkers, covering the core chemistries, factors influencing reaction efficiency, and detailed experimental protocols. Furthermore, it presents quantitative data on the effects of PEGylation and visualizes key workflows and biological pathways to provide a comprehensive resource for researchers in the field.
Core Principles of Protein PEGylation
PEGylation confers several significant advantages to therapeutic proteins, primarily by increasing their hydrodynamic size and shielding the protein surface.[1][2][3] This modification leads to:
-
Prolonged Circulation Half-Life: The increased size of the PEG-protein conjugate reduces its rate of clearance by the kidneys, leading to a longer duration of action in the body.[4][5]
-
Enhanced Stability: The PEG chains can protect the protein from enzymatic degradation, increasing its stability in biological environments.
-
Reduced Immunogenicity: The polymer chains can mask antigenic sites on the protein, making it less likely to be recognized and cleared by the immune system.
-
Improved Solubility: PEG is a highly hydrophilic polymer, and its conjugation can increase the solubility of proteins that are otherwise difficult to formulate.
The choice of PEG linker is critical and depends on the desired properties of the final conjugate. Key characteristics of PEG linkers include:
-
Structure: Linear PEGs are the most common, while branched PEGs can offer enhanced shielding effects.
-
Molecular Weight: The length of the PEG chain directly impacts the hydrodynamic radius of the conjugate, with longer chains generally providing a greater increase in half-life.
-
Dispersity: Monodisperse PEGs have a single, defined molecular weight, leading to a more homogeneous product, whereas polydisperse PEGs consist of a population of molecules with a range of molecular weights.
-
Functionality: PEG linkers can be homobifunctional (identical reactive groups at both ends) or heterobifunctional (different reactive groups), allowing for a wide range of conjugation strategies.
Chemistry of PEGylation
The covalent attachment of PEG linkers to proteins is achieved by targeting specific functional groups on the amino acid side chains. The most common strategies are detailed below.
Amine-Reactive PEGylation (via NHS Esters)
This is the most widely used method due to the abundance of lysine residues on the surface of most proteins. N-hydroxysuccinimide (NHS) ester-activated PEGs react with primary amines (the ε-amino group of lysine and the N-terminal α-amino group) to form stable amide bonds.
-
Specificity: Generally non-selective, targeting all accessible primary amines. Site-specificity can be influenced by controlling the reaction pH.
-
Reaction Conditions: Typically performed at a pH of 7.2-9.0.
-
Advantages: High reactivity and a straightforward protocol.
-
Disadvantages: Susceptible to hydrolysis in aqueous solutions, which can compete with the desired reaction and potentially lead to a heterogeneous product mixture.
Thiol-Reactive PEGylation (via Maleimides)
This method targets the sulfhydryl group of cysteine residues, offering a higher degree of site-specificity as free cysteines are less abundant than lysines. PEG-maleimide reagents react with sulfhydryl groups to form stable thioether bonds.
-
Specificity: High specificity for cysteine residues.
-
Reaction Conditions: The reaction is most efficient at a pH of 6.5-7.5.
-
Advantages: Enables highly site-specific modification, especially when a single cysteine is engineered into the protein sequence.
-
Disadvantages: Requires the presence of a free sulfhydryl group, which may necessitate reduction of existing disulfide bonds. The maleimide group can also undergo hydrolysis at higher pH.
N-Terminal Specific PEGylation (via Reductive Amination)
This strategy often targets the α-amino group of the N-terminal amino acid, which typically has a lower pKa than the ε-amino groups of lysines. This allows for site-specific modification by controlling the reaction pH. The reaction involves the formation of a Schiff base between a PEG-aldehyde and the amine, which is then reduced to a stable secondary amine by a reducing agent like sodium cyanoborohydride.
-
Specificity: Can be highly specific for the N-terminus at a controlled pH (typically 5-8).
-
Reaction Conditions: Requires a reducing agent.
-
Advantages: Offers greater control over site-specificity compared to NHS esters.
-
Disadvantages: Requires an additional reduction step and the use of a potentially toxic reducing agent.
Quantitative Data on the Effects of PEGylation
The impact of PEGylation on a protein's properties can be quantified to guide the design of therapeutic candidates. The following tables summarize key data from the literature.
Table 1: Comparison of Pharmacokinetic Parameters of PEGylated vs. Non-PEGylated Proteins
| Protein | PEG Size (kDa) | Half-Life (PEGylated) | Half-Life (Non-PEGylated) | Reference(s) |
| Filgrastim (G-CSF) | 20 | 33.2 - 42 hours | 3.5 hours | |
| Interferon α-2a | 40 (branched) | 50 - 130 hours | 2.3 hours | |
| Interferon α-2b | 12 (linear) | 4.6 hours | ~2.3 hours | |
| Adenosine Deaminase | 5 | ~79 hours | ~0.5 hours |
Table 2: Comparison of PEGylation Chemistries
| Feature | NHS-Ester PEGylation | Maleimide PEGylation | Reductive Amination | Reference(s) |
| Target Group | Primary amines (Lys, N-terminus) | Sulfhydryls (Cys) | Primary amines (N-terminus favored) | |
| Resulting Linkage | Amide | Thioether | Secondary Amine | |
| Optimal pH | 7.2 - 9.0 | 6.5 - 7.5 | 5.0 - 8.0 | |
| Selectivity | Low to moderate | High | High (at controlled pH) | |
| Reaction Yield | Generally high, but can be reduced by hydrolysis | High with accessible thiols (e.g., 85% mono-PEGylated product) | High (can exceed 95% conjugation) | |
| Key Advantage | High reactivity, simple protocol | High site-specificity | Controllable N-terminal specificity | |
| Key Disadvantage | Prone to hydrolysis, potential for heterogeneity | Requires a free cysteine | Requires a reducing agent |
Experimental Protocols
The following are detailed methodologies for common PEGylation reactions.
Protocol for Amine PEGylation using PEG-NHS Ester
Materials:
-
Protein solution (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
-
PEG-NHS Ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (1 M Tris-HCl or Glycine, pH 8.0)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer. If necessary, perform dialysis or use a desalting column.
-
Reagent Preparation: PEG-NHS esters are moisture-sensitive. Allow the reagent vial to come to room temperature before opening. Weigh the required amount in a dry environment and dissolve it in anhydrous DMSO or DMF immediately before use to create a concentrated stock solution (e.g., 100 mg/mL).
-
Conjugation Reaction: Add a 5- to 20-fold molar excess of the PEG-NHS ester stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should ideally be less than 10%.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2-4 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. This will consume any unreacted PEG-NHS ester.
-
Purification: Purify the PEGylated protein from excess reagents and byproducts using an appropriate chromatography method (e.g., SEC or IEX).
-
Characterization: Analyze the purified product by SDS-PAGE, which will show a molecular weight shift for the PEGylated protein. Further characterization can be performed using mass spectrometry or HPLC.
Protocol for Thiol PEGylation using PEG-Maleimide
Materials:
-
Protein with a free cysteine residue (in a thiol-free buffer, e.g., PBS, pH 7.0)
-
PEG-Maleimide
-
Reaction buffer (e.g., PBS, pH 7.0)
-
Purification system
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer. If the cysteine residue is in a disulfide bond, it must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Reagent Preparation: Prepare a stock solution of PEG-Maleimide in the reaction buffer (e.g., 100 mg/mL).
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the PEG-Maleimide stock solution to the protein solution.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.
-
Purification: The final conjugate can be purified by size-exclusion chromatography or dialysis to remove unreacted PEG-maleimide.
-
Characterization: Confirm PEGylation using SDS-PAGE and other analytical techniques as required.
Protocol for N-Terminal PEGylation via Reductive Amination
Materials:
-
Protein solution (in a suitable buffer, e.g., 100 mM MES or HEPES, pH 6.5)
-
m-PEG-Aldehyde
-
Sodium Cyanoborohydride (NaBH₃CN) stock solution (e.g., 5 M in 1 N NaOH)
-
Purification system
Procedure:
-
Protein Preparation: Exchange the protein into the conjugation buffer at a concentration of 2-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the m-PEG-Aldehyde in the conjugation buffer.
-
Schiff Base Formation: Add the desired molar excess (e.g., 5- to 20-fold) of the m-PEG-Aldehyde solution to the protein solution. Gently mix and allow the Schiff base to form by incubating for 1-2 hours at room temperature.
-
Reduction: Add the sodium cyanoborohydride stock solution to the reaction mixture to a final concentration of 20-50 mM. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.
-
Incubation: Continue the incubation for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess reagents and purify the PEGylated protein using a desalting column or an appropriate chromatography method.
-
Characterization: Analyze the extent of PEGylation by SDS-PAGE, HPLC, and/or mass spectrometry.
Visualizations of Workflows and Pathways
Experimental Workflow for Protein PEGylation
The general workflow for producing and characterizing a PEGylated protein involves several key steps, from the initial conjugation reaction to the final analysis of the purified product.
Signaling Pathway of Pegfilgrastim
Pegfilgrastim, a PEGylated form of Granulocyte-Colony Stimulating Factor (G-CSF), is used to stimulate the production of neutrophils. It acts by binding to the G-CSF receptor, which activates the JAK-STAT signaling pathway.
References
Methodological & Application
Application Notes and Protocols for Mal-PEG6-mal in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of antibody-drug conjugates (ADCs) utilizing a homobifunctional Mal-PEG6-mal linker. This linker, featuring a six-unit polyethylene glycol (PEG) chain flanked by two maleimide groups, offers a versatile platform for conjugating thiol-containing payloads to antibodies. The inclusion of the PEG spacer can enhance the solubility and stability of the resulting ADC.[][2]
Principle of this compound Mediated Conjugation
The synthesis of an ADC using a this compound linker is a sequential, two-step process that leverages the high reactivity of maleimide groups towards sulfhydryl (thiol) groups under mild conditions (pH 6.5-7.5) to form stable thioether bonds.[][3] This strategy involves the initial reaction of a thiol-containing cytotoxic drug with one of the maleimide groups on the linker. Following purification, the resulting drug-linker intermediate, which now possesses a terminal maleimide group, is then conjugated to the free thiol groups on a reduced monoclonal antibody. The interchain disulfide bonds of the antibody are typically reduced to provide these reactive cysteine residues.[4]
A critical aspect of maleimide-based conjugation is the stability of the resulting thiosuccinimide linkage. This bond can be susceptible to a retro-Michael reaction, leading to premature drug release. Strategies to mitigate this, such as hydrolysis of the succinimide ring, have been developed to enhance in vivo stability.
Data Presentation
Table 1: Reaction Conditions for ADC Synthesis
| Parameter | Condition | Rationale | Reference(s) |
| Antibody Reduction | |||
| Reducing Agent | TCEP or DTT | Efficiently reduces interchain disulfide bonds to generate free thiols. | |
| Molar Excess of Reductant | 2-10 equivalents per antibody | To control the number of reduced disulfides and target a specific Drug-to-Antibody Ratio (DAR). | |
| Incubation Temperature | 37°C | Promotes efficient reduction. | |
| Incubation Time | 30-120 minutes | Sufficient time for disulfide bond reduction. | |
| Drug-Linker Conjugation | |||
| pH | 6.5 - 7.5 | Optimal for selective maleimide-thiol reaction, minimizing side reactions with amines. | |
| Molar Excess of Drug-Linker | 5-10 fold over antibody | Drives the conjugation reaction to completion. | |
| Co-solvent (e.g., DMSO) | < 10% (v/v) | To dissolve the hydrophobic drug-linker without denaturing the antibody. | |
| Incubation Temperature | Room Temperature or 4°C | Mild conditions to maintain antibody integrity. | |
| Incubation Time | 1-4 hours or overnight | Allows for completion of the conjugation reaction. | |
| Quenching Agent | N-acetylcysteine or L-cysteine | To cap any unreacted maleimide groups. |
Table 2: Comparative Stability of Maleimide-Based ADCs in Human Plasma
| Linker Type | Incubation Time (days) | % Intact Conjugate | Key Observation | Reference(s) |
| Conventional Maleimide-based (Thioether) | 7 | ~50% | Susceptible to retro-Michael reaction leading to deconjugation. | |
| N-aryl Maleimides | 7 | >80% | Increased stability due to accelerated hydrolysis of the thiosuccinimide ring. | |
| Maleamic Methyl Ester-based | 21 | ~91% | Significantly improved stability compared to conventional maleimide linkers. |
Experimental Protocols
Protocol 1: Preparation of Drug-Linker Intermediate (Drug-PEG6-mal)
This protocol describes the synthesis of the maleimide-activated drug-linker.
Materials:
-
Thiol-containing cytotoxic drug
-
This compound linker
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA
-
Purification system (e.g., Reverse-Phase HPLC)
Procedure:
-
Dissolve the thiol-containing cytotoxic drug in a minimal amount of DMF or DMSO.
-
Dissolve the this compound linker in the Reaction Buffer to a final concentration of 10-20 mg/mL.
-
Add the this compound solution to the drug solution at a 1.1 to 1.5 molar excess of the linker.
-
Stir the reaction mixture at room temperature for 1-2 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS to confirm the formation of the desired drug-linker conjugate.
-
Upon completion, purify the Drug-PEG6-mal intermediate using reverse-phase HPLC.
-
Lyophilize the purified product and store it at -20°C or -80°C under desiccated conditions.
Protocol 2: Antibody Reduction
This protocol details the reduction of interchain disulfide bonds of a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Reduction Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5.
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in the Reduction Buffer.
-
Prepare a fresh stock solution of TCEP or DTT in the same buffer.
-
Add a calculated amount of the reducing agent to the antibody solution to achieve the desired molar excess (e.g., 2.5-3.0 equivalents of TCEP per antibody to target a DAR of 4).
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Remove the excess reducing agent using a desalting column equilibrated with conjugation buffer (e.g., PBS, pH 7.2 with 1 mM EDTA).
Protocol 3: ADC Synthesis - Conjugation of Drug-Linker to Antibody
This protocol describes the conjugation of the maleimide-activated drug-linker to the reduced antibody.
Materials:
-
Reduced monoclonal antibody
-
Purified Drug-PEG6-mal intermediate
-
Conjugation Buffer: PBS, pH 7.2 with 1 mM EDTA
-
Quenching Solution: N-acetylcysteine or L-cysteine in Conjugation Buffer
-
Purification system (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Immediately after reduction and buffer exchange, determine the concentration of the reduced antibody using a UV-Vis spectrophotometer at 280 nm.
-
Dissolve the purified Drug-PEG6-mal conjugate in a co-solvent such as DMSO.
-
Add the Drug-PEG6-mal solution to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quench the reaction by adding an excess of the Quenching Solution.
-
Purify the ADC from unreacted drug-linker and other small molecules using SEC or HIC, exchanging into a suitable formulation buffer.
Protocol 4: ADC Characterization
This protocol outlines the key characterization steps for the purified ADC.
Methods:
-
Purity and Aggregation Analysis: Perform Size-Exclusion Chromatography (SEC-HPLC) to determine the percentage of monomeric ADC and identify any aggregates.
-
Drug-to-Antibody Ratio (DAR) Determination:
-
Hydrophobic Interaction Chromatography (HIC-HPLC): This technique separates ADC species based on the number of conjugated drugs, allowing for the determination of the average DAR and the distribution of different drug-loaded species.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced ADC can provide precise mass measurements to confirm conjugation and calculate the DAR.
-
-
In Vitro Stability Assessment:
-
Incubate the ADC in human plasma at 37°C for various time points (e.g., 0, 1, 3, 7 days).
-
At each time point, analyze the ADC by HIC-HPLC or MS to quantify the amount of intact ADC and determine the rate of drug deconjugation.
-
Visualizations
References
Application Note: Thiol-Maleimide Chemistry for Hydrogel Formation
This document provides a detailed guide for researchers, scientists, and drug development professionals on the formulation of hydrogels using the Maleimide-PEG6-Maleimide (Mal-PEG6-mal) crosslinker.
Hydrogel formulation utilizing thiol-maleimide chemistry is a prominent method for creating biocompatible and biodegradable scaffolds for biomedical applications, including drug delivery and tissue engineering.[1][2][3] This approach is based on the Michael-type addition reaction, where a thiol group (-SH) from a polymer backbone reacts with a maleimide group to form a stable carbon-sulfur (thioether) bond.[4][5]
The reaction possesses several advantages that make it ideal for biomedical use:
-
High Specificity: The reaction is highly specific between thiol and maleimide groups, minimizing side reactions with other biological molecules.
-
Rapid Kinetics: Gelation occurs rapidly under physiological conditions (pH 7.4, 37°C), often within minutes, which is advantageous for in situ applications and cell encapsulation.
-
Mild Conditions: The reaction proceeds without the need for potentially cytotoxic initiators, UV light, or significant changes in temperature, preserving the viability of encapsulated cells and the activity of sensitive drugs.
-
Tunable Properties: The mechanical and degradation properties of the hydrogel can be precisely controlled by adjusting factors such as polymer concentration, pH, temperature, and the stoichiometry of reactive groups.
The this compound crosslinker is a homobifunctional molecule featuring two maleimide groups separated by a six-unit polyethylene glycol (PEG) chain. The PEG linker imparts hydrophilicity, flexibility, and protein resistance to the hydrogel network, enhancing its biocompatibility. By crosslinking multi-arm thiol-terminated polymers (e.g., 4-arm PEG-SH) or thiolated natural polymers like hyaluronic acid or gelatin, a stable, three-dimensional hydrogel network is formed.
Signaling Pathway: Thiol-Maleimide Michael Addition
The core of the hydrogel formation is the covalent bond created between the thiol and maleimide functional groups.
Caption: Mechanism of thiol-maleimide Michael addition for hydrogel crosslinking.
Experimental Protocols
This section provides detailed methodologies for the formulation and characterization of hydrogels using this compound.
Materials and Reagents
| Component | Description | Supplier Example |
| Thiol-Polymer | Multi-arm PEG-SH (e.g., 4-arm PEG10K-SH), Thiolated Hyaluronic Acid (HA-SH), Thiolated Gelatin (Gel-SH) | Laysan Bio, JenKem |
| Crosslinker | Maleimide-PEG6-Maleimide (this compound) | Broadpharm, Sigma-Aldrich |
| Buffer Solution | Phosphate-Buffered Saline (PBS) pH 7.4, Triethanolamine (TEOA) in PBS (0.1-0.3 M) | Thermo Fisher, Sigma-Aldrich |
| Cell Culture Medium | If encapsulating cells, use appropriate serum-free medium as the solvent. | Gibco, Corning |
| Solvents | Sterile, deionized water (ddH₂O) | VWR, MilliporeSigma |
Preparation of Precursor Solutions
It is critical to prepare two separate precursor solutions that are mixed only at the final step to initiate gelation.
a) Thiol-Polymer Precursor Solution (e.g., 4-arm PEG-SH)
-
Weigh the required amount of lyophilized 4-arm PEG-SH powder in a sterile conical tube.
-
Add the desired volume of sterile PBS (pH 7.4) or TEOA buffer to achieve the final target concentration (e.g., 5-10% w/v).
-
Gently vortex or sonicate for 1 minute to ensure complete dissolution. If encapsulating cells, resuspend the cells in this solution at the desired density.
b) this compound Crosslinker Precursor Solution
-
Weigh the this compound crosslinker. The amount should be calculated to achieve a 1:1 molar ratio of maleimide groups to thiol groups.
-
Dissolve the crosslinker in a separate volume of sterile PBS (pH 7.4) to its final target concentration.
-
Gently vortex to ensure the powder is fully dissolved.
Note: All solutions should be prepared fresh and kept on ice before use to prevent premature reactions, especially oxidation of thiols.
Hydrogel Formulation Protocol
-
Equilibrate both precursor solutions to the desired temperature (e.g., room temperature or 37°C).
-
In a mold (e.g., a 24-well plate or a custom silicone isolator), add the Thiol-Polymer precursor solution.
-
Quickly add an equal volume of the this compound crosslinker solution to the Thiol-Polymer solution.
-
Immediately and thoroughly mix the two solutions by pipetting up and down or by brief vortexing. The reaction is fast, so rapid mixing is essential for a homogenous hydrogel.
-
Allow the mixture to stand at the desired temperature (e.g., 37°C) for the gelation to complete. Gelation typically occurs within minutes.
-
Incubate the resulting hydrogel for at least 30-60 minutes at 37°C to ensure the crosslinking reaction goes to completion.
Hydrogel Characterization Protocols
a) Gelation Time
-
After mixing the two precursor solutions, start a timer.
-
Tilt the vial or well plate every 30 seconds.
-
The gelation time is recorded when the gel no longer flows upon tilting.
b) Rheological Measurement
-
Prepare the hydrogel directly on the plate of a rheometer.
-
Perform small-strain oscillatory shear experiments to measure the storage modulus (G') and loss modulus (G'').
-
A higher G' than G'' indicates the formation of an elastic solid hydrogel.
c) Swelling Ratio
-
Prepare hydrogel discs of a known dimension and record their initial weight (W₀).
-
Immerse the hydrogels in PBS (pH 7.4) at 37°C.
-
At predetermined time points, remove the hydrogels, gently blot away excess surface water with filter paper, and record the swollen weight (W₁).
-
Continue until the weight remains constant (equilibrium swelling).
-
Calculate the swelling ratio (%) using the formula: 100 * (W₁ - W₀) / W₀.
d) In Vitro Degradation
-
If using a biodegradable polymer like thiolated hyaluronic acid, prepare hydrogel discs and record their initial lyophilized (dry) weight (m₀).
-
Immerse the hydrogels in a PBS solution containing a relevant enzyme (e.g., 60 units/mL hyaluronidase).
-
At specific time intervals, remove the hydrogels, rinse with deionized water, lyophilize, and record the final dry weight (mₜ).
-
Calculate the degradation (%) as: (mₜ / m₀) * 100.
Experimental Workflow Diagram
Caption: Workflow for hydrogel formulation and characterization.
Data Presentation: Formulation Parameters
The properties of the final hydrogel are highly dependent on the formulation parameters. The tables below summarize key variables.
Table 2: Factors Influencing Hydrogel Properties
| Parameter | Effect | Typical Range/Condition | Citation |
| pH | Higher pH (basic) deprotonates thiols to thiolate anions, accelerating the reaction and decreasing gelation time. However, very high pH can promote disulfide bond formation. | pH 7.0 - 8.0 | |
| Temperature | Increased temperature generally accelerates the reaction rate, leading to faster gelation. | 25°C - 37°C | |
| Polymer Conc. (% w/w) | Higher polymer concentration increases the density of crosslinks, resulting in a stiffer hydrogel (higher G'), lower swelling ratio, and faster gelation time. | 5% - 20% | |
| Mal/SH Molar Ratio | A 1:1 stoichiometric ratio is typically used for optimal crosslinking efficiency. Deviations can lead to dangling polymer ends and a softer gel. | 1:1 |
Table 3: Example Hydrogel Properties
| Property | Description | Typical Values |
| Gelation Time | Time required for the liquid solution to form a solid gel. | < 1 minute to several minutes |
| Storage Modulus (G') | A measure of the hydrogel's stiffness or rigidity. | 1 kPa - 50 kPa (highly dependent on concentration) |
| Swelling Ratio | The amount of water the hydrogel can absorb. | 500% - 2000% |
| Pore Size | The average size of the pores within the hydrogel network. | 5 nm - 100 nm |
References
- 1. Hydrogels and Their Applications in Targeted Drug Delivery [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Emerging Role of Hydrogels in Drug Delivery Systems, Tissue Engineering and Wound Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Situ forming poly(ethylene glycol)-based hydrogels via thiol-maleimide Michael-type addition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
surface modification of nanoparticles with Mal-PEG6-mal
An detailed guide to the functionalization of nanoparticle surfaces using the homobifunctional crosslinker, Maleimide-PEG6-Maleimide (Mal-PEG6-Mal). This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and detailed protocols for utilizing this versatile linker in nanotechnology.
Principle of Surface Modification
The surface modification of nanoparticles with this compound is based on the highly specific and efficient Michael addition reaction between a maleimide group and a sulfhydryl (thiol) group. This reaction forms a stable, covalent thioether bond.
The this compound linker is a homobifunctional molecule, meaning it has a reactive maleimide group at both ends of a 6-unit polyethylene glycol (PEG) spacer. This structure allows it to act as a bridge, crosslinking two thiol-containing molecules. The PEG spacer itself is hydrophilic, which helps to improve the solubility and stability of the resulting nanoparticle conjugate while reducing non-specific protein binding.
The primary applications for this linker in nanotechnology involve intra-particle crosslinking (linking molecules on the same nanoparticle) or inter-particle crosslinking (linking nanoparticles together). The reaction is highly selective for thiols within a pH range of 6.5-7.5.[1]
Applications
The ability to precisely crosslink thiol-containing molecules on a nanoparticle surface opens up several advanced applications in drug delivery and diagnostics.
-
Induction of Cell Receptor Clustering: One of the most powerful applications is the ability to control the spatial arrangement of targeting ligands (e.g., antibodies, antibody fragments) on a nanoparticle surface. Crosslinking two or more receptor-specific antibodies can mimic the natural clustering of receptors on a cell membrane. This nanoparticle-mediated receptor clustering can potently activate downstream signaling pathways that may be weakly triggered by single, non-crosslinked ligands. This is particularly relevant for activating pathways like the Epidermal Growth Factor Receptor (EGFR) or T-cell receptor (TCR) signaling cascades to induce a therapeutic effect.[1][2][3][4]
-
Creation of Nanoparticle Dimers and Assemblies: The linker can be used to conjugate two separate nanoparticles, provided they each have surface thiol groups. This allows for the controlled assembly of nanoparticle dimers or small clusters, which can have unique plasmonic or magnetic properties.
-
Enhanced Avidity and Targeting: By crosslinking multiple targeting moieties, the overall binding strength (avidity) of the nanoparticle to its target cell is significantly increased. This can lead to more effective cell targeting and internalization.
-
Stabilization of Surface Coats: For nanoparticles functionalized with a layer of thiolated molecules (e.g., proteins, polymers), the this compound linker can be used to crosslink this layer, enhancing its stability and preventing premature dissociation of the conjugated molecules.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the maleimide-thiol conjugation reaction on nanoparticle surfaces. While some data is derived from studies using heterobifunctional maleimide-PEG linkers, the principles governing reaction efficiency and characterization are directly applicable.
Table 1: Optimal Conditions for Maleimide-Thiol Conjugation
| Parameter | Optimal Range/Value | Notes |
| pH | 6.5 - 7.5 | Balances thiol reactivity while minimizing maleimide hydrolysis and reaction with amines. |
| Temperature | 4°C - 25°C | Room temperature is often sufficient for rapid conjugation (30 min - 2 hr). 4°C can be used for overnight reactions. |
| Maleimide to Thiol Molar Ratio | 2:1 to 20:1 | An excess of maleimide groups is typically used to drive the reaction to completion. The optimal ratio depends on the steric hindrance of the molecules being conjugated. |
| Reaction Time | 30 minutes - 4 hours | Reaction is typically rapid. Progress can be monitored by quantifying free thiols. |
Table 2: Characterization of Modified Nanoparticles
| Parameter | Typical Change After Modification | Method of Analysis |
| Hydrodynamic Diameter | Increase | Dynamic Light Scattering (DLS) |
| Zeta Potential | Shift towards neutral | Zeta Potential Analysis |
| Conjugation Efficiency | 50 - 85% | HPLC, UV-Vis Spectroscopy, Ellman's Assay. Note: Efficiency can be limited by the availability of surface maleimide groups, which may be only ~50% of the theoretical maximum. |
| Thiol Group Density | 7 - 190 µmol/g | Ellman's Assay, FTIR. |
Experimental Workflows and Reaction Logic
The following diagrams illustrate the overall workflow for nanoparticle modification and the specific chemical logic for using a homobifunctional crosslinker.
Caption: General workflow for surface modification of nanoparticles using this compound.
Caption: Logical workflow for sequential crosslinking with this compound.
Detailed Experimental Protocols
Protocol: Surface Thiolation of Polymeric Nanoparticles (e.g., PLGA)
This protocol describes the introduction of thiol groups onto the surface of nanoparticles that have existing carboxylic acid or amine groups.
Materials:
-
PLGA nanoparticles with carboxyl surface groups
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Cystamine dihydrochloride
-
Dithiothreitol (DTT)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Reducing Buffer: PBS with 10 mM EDTA, pH 7.4
-
Purification system: Centrifuge with appropriate tubes or size-exclusion chromatography (SEC) column.
Procedure:
-
Nanoparticle Preparation: Disperse carboxylated PLGA nanoparticles in Activation Buffer to a concentration of 5-10 mg/mL.
-
Carboxyl Group Activation: Prepare fresh 10 mg/mL solutions of EDC and NHS in Activation Buffer. Add EDC (to a final concentration of 2 mM) and NHS (5 mM) to the nanoparticle suspension. Incubate for 15-30 minutes at room temperature with gentle mixing.
-
Amine Coupling: Dissolve cystamine dihydrochloride in Coupling Buffer (pH 7.4) to a concentration of 10 mg/mL.
-
Washing: Centrifuge the activated nanoparticles (e.g., 15,000 x g for 20 minutes) and discard the supernatant. Resuspend the pellet in Coupling Buffer.
-
Conjugation: Add the cystamine solution to the washed, activated nanoparticles. A 50-fold molar excess of cystamine relative to the nanoparticles' surface carboxyl groups is recommended. Incubate for 2 hours at room temperature.
-
Disulfide Reduction: Wash the nanoparticles twice with Coupling Buffer to remove excess cystamine. Resuspend the pellet in Reducing Buffer.
-
Add DTT to a final concentration of 20 mM. Incubate for 1 hour at room temperature to reduce the disulfide bonds of the conjugated cystamine, exposing the free thiol groups.
-
Final Purification: Purify the thiolated nanoparticles (NP-SH) extensively by repeated centrifugation/resuspension cycles in degassed, thiol-free buffer (e.g., PBS, pH 7.2) or by SEC to remove all traces of DTT.
-
Quantification: Determine the surface thiol concentration using Ellman's Assay. Store the NP-SH under an inert atmosphere (e.g., argon or nitrogen) at 4°C.
Protocol: Intra-Particle Crosslinking of Two Thiolated Ligands
This protocol describes how to use this compound to crosslink two different thiolated molecules (Ligand A and Ligand B, e.g., antibody fragments) that are already conjugated to the nanoparticle surface.
Materials:
-
Thiol-functionalized nanoparticles (NP-SH) from Protocol 5.1, also displaying Ligand A-SH and Ligand B-SH.
-
This compound linker
-
Reaction Buffer: Degassed PBS, pH 7.0, containing 2 mM EDTA.
-
Quenching Solution: L-cysteine at 100 mM in Reaction Buffer.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Purification system (as above).
Procedure:
-
Linker Preparation: this compound is moisture-sensitive. Equilibrate the vial to room temperature before opening. Prepare a fresh 10 mM stock solution in anhydrous DMF or DMSO.
-
Nanoparticle Suspension: Suspend the thiolated nanoparticles (containing Ligand A-SH and Ligand B-SH) in degassed Reaction Buffer to a final concentration of 1-2 mg/mL.
-
Crosslinking Reaction: Add the this compound stock solution to the nanoparticle suspension. The molar ratio of linker to total surface thiols should be optimized, but a starting point is a 0.5:1 molar ratio (linker:thiol) to favor intra-particle crosslinking over inter-particle aggregation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing. The vial should be sealed and flushed with nitrogen or argon to prevent thiol oxidation.
-
Quenching: Add the Quenching Solution to a final concentration of 10 mM L-cysteine to react with and cap any remaining unreacted maleimide groups. Incubate for 30 minutes.
-
Purification: Purify the crosslinked nanoparticles from excess linker and quenching agent using at least three cycles of centrifugation/resuspension or via SEC.
-
Characterization: Analyze the final product for changes in hydrodynamic size (DLS should show a slight increase but not large-scale aggregation), zeta potential, and morphology (TEM). Confirm successful crosslinking using functional assays (e.g., cell binding or receptor activation assays).
Application Example: EGFR Signaling Pathway
Crosslinking EGFR-targeting antibodies on a nanoparticle surface can induce receptor dimerization and clustering, leading to the activation of downstream signaling pathways that can influence cell proliferation and survival.
Caption: EGFR signaling pathway activated by nanoparticle-mediated receptor clustering.
References
- 1. Signaling clusters in the cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nanoparticles for Interrogation of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Magnetic Field-Induced T Cell Receptor Clustering by Nanoparticles Enhances T Cell Activation and Stimulates Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Mal-PEG6-Mal Bioconjugation to Cysteine-Engineered Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of proteins with polyethylene glycol (PEG), known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of protein-based drugs.[1][2] PEGylation can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance and shield it from proteolytic degradation and immune recognition.[2][3] Site-specific PEGylation is particularly desirable to ensure a homogeneous product with preserved biological activity.[4]
The reaction between a maleimide group and the thiol group of a cysteine residue is a highly efficient and selective method for achieving site-specific protein modification. This bioconjugation chemistry is favored for its rapid kinetics under mild, physiological conditions (pH 6.5-7.5), minimizing the risk of protein denaturation. The Mal-PEG6-Mal linker is a homobifunctional crosslinker featuring two maleimide groups separated by a six-unit polyethylene glycol spacer. This structure allows for the intramolecular or intermolecular crosslinking of cysteine residues within a single protein or between two protein molecules, respectively. Applications include the stabilization of protein structure, the creation of protein homodimers to modulate biological activity, and the development of antibody-drug conjugates (ADCs).
These application notes provide a detailed overview and protocols for the use of this compound in the bioconjugation of cysteine-engineered proteins.
Principle of the Reaction
The core of the bioconjugation process is the Michael addition reaction between the maleimide groups of the this compound linker and the sulfhydryl groups of cysteine residues on the protein. This reaction forms a stable thioether bond. The reaction is highly specific for thiols at a pH range of 6.5-7.5. At pH values above 7.5, the maleimide group can also react with primary amines, such as the side chain of lysine, leading to a loss of selectivity. Conversely, at pH values below 6.5, the reaction rate with thiols decreases significantly.
It is crucial to be aware of potential side reactions. The maleimide ring is susceptible to hydrolysis, which increases with higher pH. Hydrolysis of the maleimide before conjugation renders it unreactive towards thiols. Additionally, the formed thiosuccinimide conjugate can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to the transfer of the PEG linker to other molecules. Post-conjugation hydrolysis of the thiosuccinimide ring can be intentionally performed to form a stable succinamic acid thioether, thus preventing the retro-Michael reaction.
Applications
-
Protein Dimerization: The bifunctional nature of this compound allows for the controlled dimerization of proteins. This can be used to mimic or enhance natural dimerization processes that are critical for various biological functions, including signal transduction and enzyme activation.
-
Intramolecular Crosslinking and Protein Stabilization: By reacting with two cysteine residues within the same protein, this compound can introduce an internal crosslink. This can enhance the structural stability of the protein.
-
Antibody-Drug Conjugates (ADCs): In the context of ADCs, bifunctional linkers like this compound can be used to attach cytotoxic drugs to antibodies. The PEG spacer can improve the solubility and pharmacokinetic properties of the resulting conjugate.
-
PEGylation for Improved Pharmacokinetics: While this compound is bifunctional, if a protein presents only one accessible cysteine, it can be used for monofunctional PEGylation, contributing to an increased circulatory half-life and reduced immunogenicity.
Experimental Data
The success of a this compound bioconjugation experiment is dependent on several factors that can be optimized. The following table summarizes key reaction parameters and their typical ranges found in literature.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Optimal for thiol-maleimide reaction selectivity. Higher pH increases the rate of hydrolysis and reaction with amines. |
| Molar Ratio (Linker:Protein) | 5:1 to 20:1 | A molar excess of the linker is typically used to drive the reaction to completion. The optimal ratio should be determined empirically. |
| Protein Concentration | 1 - 10 mg/mL | A higher protein concentration can increase the reaction rate. |
| Reaction Time | 1 - 4 hours at Room Temperature or Overnight at 4°C | The reaction is generally rapid. Progress can be monitored by analytical techniques. |
| Reducing Agent | TCEP (tris(2-carboxyethyl)phosphine) | Used to reduce disulfide bonds and ensure free cysteine thiols are available for conjugation. TCEP does not contain a thiol and therefore does not compete with the protein for the maleimide linker. It is important to remove the reducing agent before adding the maleimide linker. |
| Solvent for Linker | Anhydrous DMSO or DMF | This compound should be dissolved in a dry, water-miscible organic solvent immediately before use to prevent hydrolysis. |
Experimental Protocols
Preparation of Cysteine-Engineered Protein
This protocol assumes the availability of a purified protein with one or more engineered cysteine residues intended for conjugation.
Materials:
-
Cysteine-engineered protein
-
Degassed, thiol-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2)
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Desalting column (e.g., PD-10)
Procedure:
-
Dissolve the lyophilized protein in the degassed, thiol-free buffer to a concentration of 1-10 mg/mL.
-
If the protein contains disulfide bonds that need to be reduced to free the cysteine thiols, add a 10-fold molar excess of TCEP.
-
Incubate the solution for 30-60 minutes at room temperature.
-
Remove the excess TCEP using a desalting column equilibrated with the degassed reaction buffer. This step is critical to prevent the reducing agent from reacting with the maleimide linker.
-
Determine the protein concentration of the desalted solution using a suitable method (e.g., Bradford assay or UV-Vis spectroscopy).
This compound Conjugation Reaction
Materials:
-
Reduced, purified cysteine-engineered protein
-
This compound linker
-
Anhydrous DMSO or DMF
-
Degassed reaction buffer (e.g., PBS, pH 7.2)
Procedure:
-
Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Add the desired molar excess (e.g., 10-fold) of the this compound stock solution to the protein solution. Mix gently by pipetting or gentle vortexing.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. The optimal time should be determined empirically. Protect the reaction from light if any of the components are light-sensitive.
-
(Optional) To quench the reaction, a small molecule thiol such as L-cysteine or β-mercaptoethanol can be added to react with any excess this compound.
Purification of the Conjugate
Materials:
-
Quenched reaction mixture
-
Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))
-
Appropriate chromatography buffers
Procedure:
-
Purify the bioconjugate from unreacted protein, excess linker, and reaction byproducts using a suitable chromatography method.
-
Size Exclusion Chromatography (SEC): This is often the method of choice for separating the larger conjugate from the smaller, unreacted linker.
-
Ion Exchange Chromatography (IEX): If the conjugation significantly alters the protein's charge, IEX can be an effective purification method.
-
-
Collect fractions and analyze them for the presence of the desired conjugate.
Characterization of the Bioconjugate
Methods:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein compared to the unconjugated protein.
-
Mass Spectrometry (MS): To confirm the covalent attachment of the linker and determine the precise mass of the conjugate. This can also be used to identify the site(s) of PEGylation.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the conjugate and separate different conjugated species (e.g., monomer vs. dimer).
-
UV-Vis Spectroscopy: To confirm the presence of both the protein and any chromophoric payload attached to the linker.
Visualization of Workflows and Mechanisms
Caption: Experimental workflow for this compound bioconjugation.
Caption: Thiol-maleimide Michael addition reaction.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Incomplete reduction of disulfide bonds. | Ensure sufficient molar excess and incubation time with TCEP. Confirm removal of TCEP before adding the linker. |
| Hydrolyzed maleimide linker. | Prepare the maleimide-PEG6-mal solution in anhydrous DMSO or DMF immediately before use. Avoid aqueous storage of the linker. | |
| Incorrect pH. | Ensure the reaction buffer is within the optimal pH range of 6.5-7.5. | |
| Steric hindrance at the cysteine site. | Consider engineering the cysteine at a more accessible location on the protein surface. | |
| Non-specific Conjugation | Reaction with primary amines (e.g., lysine). | Perform the conjugation at a pH of 7.5 or lower to maintain selectivity for thiols. |
| Conjugate Instability | Retro-Michael reaction (thiol exchange). | After conjugation, consider a step to hydrolyze the thiosuccinimide ring by raising the pH to 8.5-9.0 to form a more stable succinamic acid thioether. Monitor this step carefully to avoid protein denaturation. |
| Protein Aggregation | Intermolecular crosslinking when intramolecular is desired. | Optimize the protein concentration and linker-to-protein molar ratio. Lower protein concentrations may favor intramolecular reactions. |
| Protein denaturation. | Ensure all steps are performed under mild conditions (temperature, pH) compatible with the protein's stability. |
References
Application Notes and Protocols for the Conjugation of Thiol-Modified Oligonucleotides with Mal-PEG6-mal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the reaction conditions and protocols for the conjugation of thiol-modified oligonucleotides with the homobifunctional crosslinker, Mal-PEG6-mal. This document outlines the critical parameters, detailed experimental procedures, and methods for the characterization of the resulting oligonucleotide conjugates.
Introduction to Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol group is a cornerstone of bioconjugation chemistry, enabling the formation of a stable thioether bond. This Michael addition reaction is highly specific for thiols under mild, near-neutral pH conditions, making it ideal for covalently linking biomolecules such as oligonucleotides. The this compound crosslinker contains two maleimide groups separated by a six-unit polyethylene glycol (PEG) spacer. This configuration allows for the dimerization of two identical or different thiol-modified oligonucleotides, or for the creation of more complex molecular assemblies.
Reaction Conditions
The success of the conjugation reaction is highly dependent on several key parameters that must be carefully controlled to ensure high efficiency and yield, while minimizing side reactions.
Critical Parameters
Optimal reaction conditions for the conjugation of thiol-modified oligonucleotides with this compound are summarized in the table below.
| Parameter | Recommended Conditions | Notes |
| pH | 6.5 - 7.5 | The reaction is highly selective for thiols in this pH range. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[1][2] Above pH 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and reaction with primary amines becomes more competitive.[1][2] |
| Temperature | 4°C to Room Temperature (20-25°C) | Room temperature reactions are typically faster (1-4 hours).[3] Reactions at 4°C can proceed overnight (12-16 hours) and may be preferable for sensitive oligonucleotides to minimize degradation. |
| Buffer | Phosphate-buffered saline (PBS), HEPES, MOPS | Buffers should be free of primary amines (e.g., Tris) and thiols. The inclusion of 1-10 mM EDTA is recommended to prevent the oxidation of thiols, which can be catalyzed by trace metal ions. |
| Stoichiometry (this compound : Oligonucleotide) | 1:2 (for dimerization) | To favor the formation of the desired 1:2 conjugate (one linker to two oligonucleotides), it is crucial to control the stoichiometry. A slight excess of the oligonucleotide may be used to drive the reaction to completion and consume all maleimide groups. Conversely, a slight excess of the crosslinker can be used if the goal is to produce a mono-functionalized oligonucleotide-PEG-maleimide intermediate for subsequent conjugation. |
| Oligonucleotide Concentration | 1-10 mg/mL | Higher concentrations can increase the reaction rate but may also promote aggregation. The optimal concentration should be determined empirically. |
Oligonucleotide Preparation
Thiol-modified oligonucleotides are often shipped in a protected form, with the thiol group present as a disulfide. This disulfide bond must be reduced to a free thiol for the conjugation reaction to proceed.
-
Reducing Agents : Tris(2-carboxyethyl)phosphine (TCEP) is the recommended reducing agent as it is stable, effective at neutral pH, and does not need to be removed prior to the maleimide conjugation reaction. Dithiothreitol (DTT) can also be used, but excess DTT must be removed before adding the maleimide reagent, as it will compete for reaction.
-
Reduction Protocol : A 10-50 fold molar excess of TCEP is typically added to the oligonucleotide solution and incubated for 30-60 minutes at room temperature.
Experimental Protocols
The following protocols provide a general framework for the conjugation of thiol-modified oligonucleotides with this compound. Optimization may be required for specific oligonucleotide sequences and applications.
Materials
-
Thiol-modified oligonucleotide(s)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Conjugation Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2
-
Quenching Solution: 1 M β-mercaptoethanol or N-acetylcysteine
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Step-by-Step Protocol for Oligonucleotide Dimerization
-
Oligonucleotide Reduction :
-
Dissolve the thiol-modified oligonucleotide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Add a 20-fold molar excess of TCEP.
-
Incubate at room temperature for 1 hour.
-
-
Preparation of this compound Stock Solution :
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction :
-
Add the this compound stock solution to the reduced oligonucleotide solution to achieve a final molar ratio of 1:2 (this compound : oligonucleotide).
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction (Optional) :
-
To quench any unreacted maleimide groups, add a 100-fold molar excess of a free thiol such as β-mercaptoethanol or N-acetylcysteine and incubate for 30 minutes at room temperature.
-
-
Purification of the Conjugate :
-
The desired oligonucleotide dimer can be purified from unreacted starting materials and side products using chromatographic techniques such as size-exclusion chromatography (SEC) or ion-exchange high-performance liquid chromatography (IEX-HPLC). The choice of method will depend on the size difference between the starting materials and the final product.
-
Characterization of the Conjugate
The success of the conjugation can be assessed by several methods:
-
Gel Electrophoresis : Polyacrylamide gel electrophoresis (PAGE) under denaturing conditions can be used to visualize the formation of the higher molecular weight conjugate.
-
Mass Spectrometry : Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can confirm the molecular weight of the final conjugate.
-
HPLC Analysis : Analytical IEX-HPLC or reverse-phase HPLC can be used to assess the purity of the conjugate and quantify the reaction efficiency.
Visualization of Workflows
Experimental Workflow
References
Application Note: Purification of Mal-PEG6-Mal Conjugates by Size-Exclusion Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of Mal-PEG6-Mal conjugates using size-exclusion chromatography (SEC). SEC is a robust and widely used method for separating molecules based on their hydrodynamic radius, making it an ideal technique for purifying PEGylated conjugates from unreacted starting materials and potential aggregates.[] This document outlines the materials, equipment, and a step-by-step protocol for achieving high-purity this compound conjugates suitable for downstream applications in research and drug development.
Introduction
Polyethylene glycol (PEG)ylation is a common strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[2] this compound is a homobifunctional crosslinker containing two maleimide groups at the termini of a six-unit polyethylene glycol chain. These maleimide groups react specifically with thiol (-SH) groups, allowing for the conjugation of molecules such as peptides, proteins, or other thiol-containing compounds.[3] The PEG spacer enhances the solubility and stability of the resulting conjugate.[4]
Following a conjugation reaction, the mixture typically contains the desired this compound conjugate, unreacted starting materials (e.g., the thiol-containing molecule and the this compound linker), and potentially high-molecular-weight aggregates.[] Size-exclusion chromatography is a highly effective method for purifying the target conjugate from these impurities. This technique separates molecules based on their size in solution; larger molecules elute earlier from the column, while smaller molecules penetrate the pores of the stationary phase and elute later.
This application note details a general protocol for the purification of a model this compound conjugate from a hypothetical reaction mixture using SEC.
Experimental Workflow
The overall experimental workflow for the purification of this compound conjugates is depicted below.
Materials and Methods
Materials
-
Crude this compound conjugation reaction mixture
-
Mobile Phase/Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography Column (e.g., Superdex™ 75 or similar, with an appropriate molecular weight fractionation range)
-
HPLC or FPLC system equipped with a UV detector
-
0.22 µm syringe filters
-
Fraction collector
-
Conical tubes for fraction collection
Equipment
-
Liquid Chromatography System (e.g., ÄKTA pure, Agilent 1260 Infinity II)
-
UV-Vis Spectrophotometer
-
Vortex mixer
-
Pipettes and tips
Detailed Protocol
This protocol outlines the steps for purifying a this compound conjugate from a crude reaction mixture.
-
System and Column Equilibration:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase (PBS, pH 7.4) at the desired flow rate (e.g., 0.5 mL/min).
-
Ensure a stable baseline is achieved on the UV detector at the monitoring wavelength (typically 280 nm for proteins or 220 nm for peptides).
-
-
Sample Preparation:
-
Centrifuge the crude conjugation reaction mixture at 10,000 x g for 10 minutes to pellet any precipitated material.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
-
Sample Injection:
-
Inject the filtered sample onto the equilibrated SEC column. The injection volume should not exceed 2% of the total column volume to ensure optimal resolution.
-
-
Chromatographic Separation and Data Collection:
-
Run the chromatography method using an isocratic elution with the mobile phase.
-
Monitor the elution profile at 280 nm (or another appropriate wavelength depending on the nature of the conjugated molecule).
-
Collect fractions throughout the elution of the peaks. The size of the fractions will depend on the column volume and the resolution of the peaks.
-
-
Fraction Analysis:
-
Analyze the collected fractions for purity. This can be done using various techniques such as:
-
SDS-PAGE: To visualize the molecular weight of the conjugate and identify fractions containing the pure product.
-
Analytical SEC: To determine the purity and aggregation levels in each fraction.
-
Mass Spectrometry: To confirm the identity of the conjugate.
-
-
-
Pooling and Concentration:
-
Pool the fractions that contain the pure this compound conjugate.
-
If necessary, concentrate the pooled fractions using an appropriate method such as ultrafiltration.
-
Data Presentation
The following table summarizes typical parameters for the SEC purification of a this compound conjugate.
| Parameter | Value |
| Column | Superdex™ 75 10/300 GL |
| Mobile Phase | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 280 nm |
| Injection Volume | 100 µL |
| Column Temperature | Ambient (20-25 °C) |
| Expected Elution Volume - Aggregate | ~ 8 mL |
| Expected Elution Volume - Conjugate | ~ 12 mL |
| Expected Elution Volume - Unconjugated Molecule | ~ 15 mL |
| Expected Elution Volume - Unreacted this compound | ~ 18 mL |
Expected Results and Troubleshooting
A successful SEC purification will result in the separation of the this compound conjugate from high-molecular-weight aggregates and low-molecular-weight impurities. A typical chromatogram will show distinct peaks corresponding to these different species.
References
Application Notes and Protocols: Efficient Removal of Excess Mal-PEG6-mal Post-Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins, peptides, or other biomolecules with polyethylene glycol (PEG) linkers, such as Maleimide-PEG6-Maleimide (Mal-PEG6-mal), is a widely used strategy to enhance their therapeutic properties. This process, known as PEGylation, can improve solubility, extend circulating half-life, and reduce immunogenicity. However, the conjugation reaction often results in a mixture containing the desired PEGylated product, unreacted biomolecule, and a significant excess of the PEG linker. The presence of residual this compound can interfere with downstream applications and analytical characterization, and potentially lead to inaccurate dosing and toxicity. Therefore, efficient removal of the unreacted PEG linker is a critical step in the purification process.
This document provides detailed application notes and protocols for various methods to remove excess this compound after a conjugation reaction. The primary focus is on dialysis, with comparative data provided for other common techniques such as Size Exclusion Chromatography (SEC), Ultrafiltration/Diafiltration (UF/DF), and Hydrophobic Interaction Chromatography (HIC).
Characteristics of this compound
To select an appropriate purification strategy, it is essential to know the properties of the molecule to be removed.
| Property | Value | Reference |
| Molecular Weight | ~484.50 g/mol | [1][2] |
| Structure | Homobifunctional PEG linker with two maleimide groups | |
| Solubility | Soluble in water and common organic solvents like DMSO and DMF |
Purification Methodologies
Several techniques can be employed to remove the small, unreacted this compound from the much larger biomolecule-PEG conjugate. The choice of method depends on factors such as the size of the biomolecule, the required purity, sample volume, and available equipment.
Dialysis
Dialysis is a size-based separation technique that allows for the passive diffusion of small molecules across a semi-permeable membrane while retaining larger molecules. It is a gentle and widely used method for buffer exchange and removal of small molecule impurities.
Principle: The reaction mixture is placed in a dialysis bag or cassette made of a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO). This is then submerged in a large volume of a suitable buffer (dialysate). Molecules smaller than the MWCO, such as this compound, will pass through the membrane into the dialysate, while the larger PEGylated biomolecule is retained.
Key Parameters for Optimal Separation:
-
Molecular Weight Cut-Off (MWCO): The MWCO of the dialysis membrane is the most critical parameter. For retaining the PEGylated biomolecule while allowing the efficient removal of this compound (MW ~484.5 Da), a MWCO of 2 to 10 kDa is generally recommended, depending on the size of the biomolecule. A general rule is to choose an MWCO that is at least 10-20 times the molecular weight of the molecule to be removed and at least 2-3 times smaller than the molecule to be retained.
-
Dialysis Buffer Volume: A large volume of dialysis buffer is crucial to maintain a steep concentration gradient, which drives the diffusion process. A buffer-to-sample volume ratio of at least 100:1 is recommended.
-
Buffer Changes: Multiple buffer changes are necessary to ensure the complete removal of the excess PEG linker. Typically, three to four buffer changes over 24-48 hours are sufficient.
-
Temperature: Dialysis is usually performed at 4°C to maintain the stability of the biomolecule. However, diffusion is faster at room temperature. The choice of temperature should be based on the stability of the specific biomolecule.
-
Agitation: Gentle stirring of the dialysis buffer ensures homogeneity and maintains the concentration gradient.
Experimental Protocol: Dialysis for Removal of Excess this compound
This protocol is a general guideline and may need to be optimized for your specific biomolecule and conjugation reaction.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa, 7 kDa, or 10 kDa).
-
Dialysis clips.
-
Large beaker or container for the dialysis buffer.
-
Stir plate and stir bar.
-
Dialysis Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Reaction mixture containing the PEGylated biomolecule and excess this compound.
Procedure:
-
Hydrate the Dialysis Membrane: Cut the required length of dialysis tubing and hydrate it in the dialysis buffer for at least 30 minutes. If using a dialysis cassette, follow the manufacturer's instructions for preparation.
-
Prepare the Sample: Load the reaction mixture into the hydrated dialysis tubing/cassette, ensuring to leave some headspace (10-20% of the volume) to allow for potential sample dilution.
-
Secure the Tubing: Securely close both ends of the dialysis tubing with clips. Ensure there are no leaks.
-
Set up the Dialysis: Place the sealed dialysis bag/cassette into the beaker containing the dialysis buffer. The buffer volume should be at least 100 times the sample volume.
-
Stir Gently: Place the beaker on a stir plate and add a stir bar to the buffer. Stir gently to ensure continuous mixing of the buffer.
-
Perform Dialysis: Carry out the dialysis at the desired temperature (e.g., 4°C).
-
Change the Buffer: Replace the dialysis buffer with fresh buffer at regular intervals. A typical schedule is after 2-4 hours, then after another 4-6 hours, and then overnight.
-
Sample Recovery: After the final dialysis step, carefully remove the dialysis bag/cassette from the buffer. Gently remove the sample from the tubing/cassette using a pipette.
-
Quantify Removal: Analyze a small aliquot of the purified sample and the final dialysis buffer using a suitable analytical method (e.g., HPLC, LC-MS) to confirm the removal of excess this compound.
Workflow for Dialysis Purification
Caption: A typical workflow for removing excess this compound using dialysis.
Size Exclusion Chromatography (SEC)
SEC, also known as gel filtration, separates molecules based on their hydrodynamic radius. It is a rapid and effective method for removing small molecules from larger ones.
Principle: The reaction mixture is passed through a column packed with a porous resin. Larger molecules, like the PEGylated biomolecule, cannot enter the pores and elute first. Smaller molecules, such as this compound, enter the pores, increasing their path length and causing them to elute later.
Experimental Protocol: SEC for Removal of Excess this compound
Materials:
-
SEC column (e.g., Sephadex® G-25, Bio-Gel® P-6).
-
Chromatography system (e.g., FPLC or a simple gravity-flow setup).
-
Mobile Phase/Elution Buffer (e.g., PBS, pH 7.4).
-
Sample filtration device (0.22 µm filter).
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase.
-
Sample Preparation: Centrifuge the reaction mixture to remove any precipitates and filter it through a 0.22 µm filter.
-
Sample Loading: Load the prepared sample onto the equilibrated column. The sample volume should typically be less than 5% of the column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect fractions as the sample elutes from the column.
-
Analysis: Analyze the collected fractions using UV absorbance (at 280 nm for proteins) to identify the peak corresponding to the PEGylated biomolecule. Pool the fractions containing the purified product.
-
Confirmation of Removal: Analyze the pooled fractions and later-eluting fractions by HPLC or LC-MS to confirm the separation of the PEGylated biomolecule from the excess this compound.
Ultrafiltration/Diafiltration (UF/DF)
UF/DF is a pressure-driven membrane-based separation process that is highly efficient for buffer exchange and the removal of small molecules.
Principle: The reaction mixture is placed in a device containing a semi-permeable membrane with a specific MWCO. Pressure is applied (typically via centrifugation or a pump), forcing the solvent and small molecules like this compound to pass through the membrane (permeate), while the larger PEGylated biomolecule is retained (retentate). Diafiltration involves the continuous or stepwise addition of fresh buffer to the retentate to further wash out the small molecules.
Experimental Protocol: UF/DF for Removal of Excess this compound
Materials:
-
Centrifugal ultrafiltration device with an appropriate MWCO (e.g., 10 kDa).
-
Centrifuge with a compatible rotor.
-
Diafiltration Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Device Preparation: Pre-rinse the ultrafiltration device with the diafiltration buffer to remove any preservatives.
-
Sample Loading: Load the reaction mixture into the device.
-
Concentration: Centrifuge the device according to the manufacturer's instructions to concentrate the sample to a smaller volume. Discard the flow-through.
-
Diafiltration (Wash Step): Add fresh diafiltration buffer to the concentrated sample in the device, bringing the volume back to the original sample volume.
-
Repeat Diafiltration: Repeat the centrifugation and buffer addition steps for a total of 3-5 diafiltration volumes to ensure thorough removal of the excess this compound.
-
Final Concentration and Recovery: After the final wash, concentrate the sample to the desired final volume and then recover the purified PEGylated biomolecule from the device.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on differences in their surface hydrophobicity. While less common for the primary removal of small PEG linkers, it can be effective, especially if the PEGylation significantly alters the hydrophobicity of the biomolecule.
Principle: The reaction mixture is loaded onto a HIC column in a high-salt buffer, which promotes the interaction of hydrophobic regions of the molecules with the hydrophobic stationary phase. A decreasing salt gradient is then used to elute the molecules, with less hydrophobic molecules eluting first. The small, relatively hydrophilic this compound is expected to have weak or no interaction with the column and will likely be found in the flow-through or early elution fractions.
Comparison of Purification Methods
The following table summarizes the key performance characteristics of the different purification methods for the removal of excess this compound. The values presented are typical estimates and can vary depending on the specific application.
| Parameter | Dialysis | Size Exclusion Chromatography (SEC) | Ultrafiltration/Diafiltration (UF/DF) | Hydrophobic Interaction Chromatography (HIC) |
| Principle of Separation | Size (Passive Diffusion) | Size (Hydrodynamic Radius) | Size (Pressure-driven) | Hydrophobicity |
| Typical Processing Time | 24 - 48 hours | 0.5 - 2 hours | 1 - 3 hours | 2 - 4 hours |
| Estimated % Removal | >99% | >99% | >99% | >95% |
| Typical Product Yield | >90% | >95% | >95% | 80-95% |
| Sample Dilution | Can be significant | Significant | Minimal (can concentrate) | Can be significant |
| Scalability | Good | Moderate | Excellent | Good |
| Equipment Requirement | Basic lab equipment | Chromatography system | Centrifuge or TFF system | Chromatography system |
Method Selection Guide
Choosing the most appropriate purification method is crucial for achieving the desired purity and yield. The following decision tree provides a general guideline for selecting a suitable method.
Caption: A decision tree to guide the selection of a purification method.
Conclusion
The efficient removal of excess this compound is a critical step in the production of high-purity PEGylated biomolecules. Dialysis offers a simple, gentle, and effective method for this purpose, particularly for small to medium-scale preparations. For faster processing and higher throughput, Size Exclusion Chromatography and Ultrafiltration/Diafiltration are excellent alternatives. The choice of the optimal method should be based on a careful consideration of the specific requirements of the project, including the properties of the biomolecule, the desired purity, and the available resources. The protocols and comparative data presented in this document provide a solid foundation for developing a robust and efficient purification strategy for your PEGylated products.
References
Application Notes and Protocols for Mal-PEG6-mal in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Maleimide-PEG6-Maleimide (Mal-PEG6-mal) in the development of targeted drug delivery systems. Detailed protocols for its application in creating antibody-drug conjugates (ADCs), functionalizing nanoparticles, and fabricating drug-releasing hydrogels are provided, along with representative data and characterization methods.
Introduction to this compound
This compound is a homobifunctional crosslinker featuring two maleimide groups at either end of a six-unit polyethylene glycol (PEG) spacer. The maleimide groups exhibit high reactivity and specificity towards thiol (-SH) groups, readily forming stable thioether bonds under mild physiological conditions. This reactivity is the cornerstone of its application in bioconjugation. The hydrophilic PEG6 spacer enhances the solubility of the resulting conjugates, reduces immunogenicity, and can improve the pharmacokinetic profile of the delivery system.
The core reaction chemistry involves the Michael addition of a thiol to the electron-deficient double bond of the maleimide ring, a reaction favored at a pH range of 6.5-7.5.[1][2] This specific and efficient conjugation method makes this compound a versatile tool for linking various components of targeted drug delivery systems.[3]
Application 1: Antibody-Drug Conjugates (ADCs)
This compound can be utilized as a linker to conjugate cytotoxic drugs to monoclonal antibodies (mAbs), creating ADCs for targeted cancer therapy. In this application, one maleimide group of this compound reacts with a thiol-containing drug derivative, and the other maleimide group reacts with a free thiol on the antibody, often generated by the reduction of interchain disulfide bonds.
Representative Data: ADC Characterization
The following table summarizes representative quantitative data for an ADC constructed using a this compound linker. These values are illustrative and may vary depending on the specific antibody, drug, and conjugation conditions.
| Parameter | Value | Method of Analysis |
| Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) / Mass Spectrometry[4][5] |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| In Vitro Cytotoxicity (IC50) | 1.5 nM | Cell-based viability assay (e.g., MTT, CellTiter-Glo) |
| Plasma Stability (48h) | >90% intact ADC | LC-MS analysis of ADC in plasma |
Experimental Protocol: Synthesis of a Trastuzumab-MMAE ADC using this compound
This protocol describes the conjugation of a thiol-containing derivative of Monomethyl Auristatin E (MMAE) to Trastuzumab (a HER2-targeting antibody) using this compound.
Materials:
-
Trastuzumab
-
This compound
-
Thiol-modified MMAE (MMAE-SH)
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Phosphate Buffered Saline (PBS), pH 7.4
-
N-acetylcysteine
-
Size Exclusion Chromatography (SEC) column
-
Hydrophobic Interaction Chromatography (HIC) column
-
LC-MS system
Procedure:
-
Antibody Reduction:
-
Prepare a solution of Trastuzumab at 10 mg/mL in PBS.
-
Add a 10-fold molar excess of TCEP to the antibody solution.
-
Incubate at 37°C for 1 hour to reduce the interchain disulfide bonds, generating free thiol groups.
-
Remove excess TCEP using a desalting column equilibrated with PBS.
-
-
Preparation of Drug-Linker Intermediate:
-
Dissolve this compound and MMAE-SH in Dimethyl sulfoxide (DMSO) at equimolar concentrations.
-
React at room temperature for 2 hours to form the Mal-PEG6-MMAE intermediate.
-
-
Conjugation:
-
Add a 5-fold molar excess of the Mal-PEG6-MMAE solution to the reduced Trastuzumab solution.
-
Incubate at room temperature for 2 hours with gentle mixing.
-
Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine to react with any unreacted maleimide groups.
-
-
Purification and Characterization:
-
Purify the ADC using an SEC column to remove unconjugated drug-linker and other small molecules.
-
Characterize the purified ADC to determine the DAR using HIC-UV/Vis or LC-MS.
-
Assess the percentage of monomer, aggregate, and fragment using SEC.
-
Experimental Workflow: ADC Synthesis
Workflow for the synthesis and purification of an antibody-drug conjugate.
Signaling Pathway: HER2-Targeted Therapy
ADCs utilizing Trastuzumab target HER2-positive cancer cells. Upon binding to the HER2 receptor, the ADC is internalized, and the cytotoxic drug is released, leading to cell death.
HER2 signaling and ADC mechanism of action.
Application 2: Functionalization of Nanoparticles
This compound is an effective crosslinker for functionalizing the surface of nanoparticles (e.g., liposomes, gold nanoparticles, polymeric nanoparticles) with targeting ligands or therapeutic molecules. This surface modification can enhance circulation time, improve targeting specificity, and facilitate cellular uptake.
Representative Data: Nanoparticle Characterization
The table below presents hypothetical data for doxorubicin-loaded liposomes functionalized with a targeting peptide via a this compound linker.
| Parameter | Value | Method of Analysis |
| Particle Size (Z-average) | 120 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -15 mV | Electrophoretic Light Scattering (ELS) |
| Drug Loading Content (DLC) | 8% (w/w) | HPLC or UV-Vis Spectroscopy |
| Drug Encapsulation Efficiency (EE) | > 90% | HPLC or UV-Vis Spectroscopy |
Experimental Protocol: Functionalization of Liposomes with a Thiolated Peptide
This protocol outlines the preparation of doxorubicin-loaded liposomes and their subsequent functionalization with a thiol-containing targeting peptide using this compound.
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
DSPE-PEG(2000)
-
Doxorubicin
-
This compound
-
Thiolated targeting peptide (e.g., RGD peptide)
-
Chloroform
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Size Exclusion Chromatography (SEC) column
Procedure:
-
Liposome Preparation (Thin Film Hydration):
-
Dissolve DSPC, cholesterol, and DSPE-PEG(2000) in chloroform in a round-bottom flask.
-
Evaporate the solvent under reduced pressure to form a thin lipid film.
-
Hydrate the film with a doxorubicin solution in PBS by vortexing.
-
Extrude the liposome suspension through polycarbonate membranes of decreasing pore size to obtain unilamellar vesicles of a defined size.
-
Remove unencapsulated doxorubicin by SEC.
-
-
Crosslinking with this compound:
-
This step assumes the liposome formulation includes a lipid with a reactive group (e.g., amine) that can be conjugated to one end of this compound in a separate reaction, or that a maleimide-functionalized lipid is included in the initial formulation. For simplicity, we will assume the latter.
-
-
Peptide Conjugation:
-
Incubate the maleimide-functionalized, doxorubicin-loaded liposomes with a 5-fold molar excess of the thiolated targeting peptide in PBS at room temperature for 4 hours.
-
Remove unconjugated peptide by SEC.
-
-
Characterization:
-
Determine the particle size, PDI, and zeta potential using DLS and ELS.
-
Quantify the drug loading content and encapsulation efficiency by lysing the liposomes with a detergent and measuring the doxorubicin concentration via UV-Vis spectroscopy or HPLC.
-
Experimental Workflow: Nanoparticle Functionalization
Workflow for the functionalization of nanoparticles.
Application 3: Drug-Releasing Hydrogels
This compound can be used to crosslink thiol-modified polymers to form hydrogels. These hydrogels can encapsulate therapeutic agents and provide sustained drug release. The degradation of the hydrogel matrix, often through the cleavage of incorporated labile linkers, controls the release of the entrapped drug.
Representative Data: Hydrogel Characterization and Drug Release
The following table shows representative data for a dexamethasone-releasing hydrogel formed using a thiol-modified hyaluronic acid and this compound.
| Parameter | Value | Method of Analysis |
| Gelation Time | < 5 minutes | Vial tilt method |
| Swelling Ratio | 25 | Gravimetric analysis |
| Young's Modulus | 5 kPa | Rheometry |
| Cumulative Drug Release (7 days) | 60% | UV-Vis Spectroscopy or HPLC |
Experimental Protocol: Preparation of a Dexamethasone-Releasing Hydrogel
This protocol describes the formation of a hydrogel by crosslinking thiol-modified hyaluronic acid (HA-SH) with this compound for the sustained release of dexamethasone.
Materials:
-
Thiol-modified Hyaluronic Acid (HA-SH)
-
This compound
-
Dexamethasone
-
Phosphate Buffered Saline (PBS), pH 7.4
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of Precursor Solutions:
-
Dissolve HA-SH in PBS to a final concentration of 5% (w/v).
-
Dissolve dexamethasone in the HA-SH solution.
-
Dissolve this compound in PBS to achieve a 1:1 molar ratio of maleimide groups to thiol groups.
-
-
Hydrogel Formation:
-
Quickly mix the HA-SH/dexamethasone solution with the this compound solution by vortexing.
-
Immediately transfer the mixture to the desired mold or well plate.
-
Allow the hydrogel to crosslink at 37°C for 30 minutes.
-
-
Drug Release Study:
-
Immerse the dexamethasone-loaded hydrogel in a known volume of PBS at 37°C.
-
At predetermined time points, collect aliquots of the release medium and replace with fresh PBS.
-
Measure the concentration of dexamethasone in the aliquots using a UV-Vis spectrophotometer or HPLC.
-
Calculate the cumulative drug release over time.
-
Logical Relationship: Hydrogel Formation and Drug Release
Formation of a drug-loaded hydrogel and subsequent drug release.
Conclusion
This compound is a valuable and versatile tool in the development of targeted drug delivery systems. Its specific reactivity towards thiols, coupled with the benefits of the PEG spacer, allows for the controlled and efficient construction of complex bioconjugates. The protocols and data presented here provide a foundation for researchers to explore the use of this compound in creating novel ADCs, functionalized nanoparticles, and drug-releasing hydrogels for a variety of therapeutic applications. Further optimization of reaction conditions and characterization are essential for the successful development of specific drug delivery platforms.
References
- 1. ClinPGx [clinpgx.org]
- 2. Vascular Endothelial Growth Factor (VEGF) Pathway as a Therapeutic Target in Gynecologic Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Stable Protein-Protein Crosslinking with Mal-PEG6-Mal
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the homobifunctional crosslinker, Mal-PEG6-Mal, for the creation of stable, covalent crosslinks between proteins. This document outlines the principles of the maleimide-thiol reaction, detailed experimental protocols, and methods for the characterization of the resulting protein conjugates.
Introduction
This compound is a homobifunctional crosslinking reagent that contains two maleimide groups at either end of a 6-unit polyethylene glycol (PEG) spacer. The maleimide groups react specifically with sulfhydryl (thiol) groups, most commonly found on cysteine residues in proteins, to form stable thioether bonds.[1][2][3] This specificity allows for targeted crosslinking of proteins containing accessible cysteine residues. The PEG spacer enhances the solubility of the crosslinker in aqueous buffers and provides a defined spatial separation between the conjugated proteins.[4]
This reagent is particularly useful for:
-
Stabilizing protein-protein interactions: Covalently linking interacting proteins to facilitate their study.
-
Creating protein homodimers: Linking two identical protein molecules.
-
Intramolecular crosslinking: Stabilizing the tertiary or quaternary structure of a single protein or protein complex by linking nearby cysteine residues.[1]
Principle of Reaction
The crosslinking reaction occurs in a two-step manner. First, one maleimide group of the this compound molecule reacts with a sulfhydryl group on the first protein. Subsequently, the second maleimide group reacts with a sulfhydryl group on the second protein (or on the same protein for intramolecular crosslinking), forming a stable thioether linkage. The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. At pH values above 7.5, the maleimide group can react with primary amines, and the rate of hydrolysis of the maleimide group also increases.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Crosslinking
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | Maintains specificity for sulfhydryl groups and minimizes hydrolysis of the maleimide. |
| Temperature | 4°C to Room Temperature (25°C) | Lower temperatures can be used to slow down the reaction and potentially improve specificity. |
| Reaction Time | 30 minutes to 2 hours | Can be extended overnight at 4°C if necessary. |
| Molar Excess of Crosslinker | 10- to 50-fold over protein | The optimal ratio should be determined empirically for each specific application. |
| Buffer Composition | Phosphate, HEPES, MOPS | Avoid buffers containing primary amines (e.g., Tris) or thiols. |
Table 2: Stability of Thioether Bonds in Maleimide Conjugates
The thioether bond formed between a maleimide and a thiol is generally stable. However, it can be susceptible to a retro-Michael reaction, leading to dissociation of the conjugate, particularly in the presence of other thiols like glutathione. The stability can be influenced by the local chemical environment and the structure of the maleimide reagent.
| Condition | Stability Consideration | Mitigation Strategy |
| Presence of Thiols (e.g., Glutathione) | Potential for thioether exchange via retro-Michael reaction. | Hydrolysis of the succinimide ring to the more stable succinamic acid form can reduce the likelihood of the retro-Michael reaction. |
| Physiological pH | Generally stable, but prolonged incubation can lead to slow hydrolysis. | Store conjugates at 4°C in a slightly acidic buffer if long-term stability is required. |
| Oxidizing Agents | The sulfur atom in the thioether bond can be susceptible to oxidation. | Avoid exposure to strong oxidizing agents. |
Experimental Protocols
Protocol 1: Preparation of Proteins for Crosslinking
Successful crosslinking requires that the target proteins have available, reduced sulfhydryl groups.
Materials:
-
Protein(s) of interest
-
Reaction Buffer: Phosphate-buffered saline (PBS) or 100 mM phosphate, 150 mM NaCl, pH 7.2-7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column
Procedure:
-
Protein Purity: Ensure that the protein samples are of high purity to avoid cross-reactivity with contaminating proteins.
-
Buffer Exchange: If the protein is in a buffer containing primary amines or thiols, exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Reduction of Disulfide Bonds (Optional): If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to generate free sulfhydryls.
-
Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature.
-
Crucially, remove the reducing agent immediately before adding the crosslinker. This can be achieved using a desalting column equilibrated with Reaction Buffer. DTT must be removed as it contains a thiol group that will react with the maleimide. TCEP does not contain a thiol but should still be removed to prevent interference with the crosslinking reaction.
-
Protocol 2: Protein-Protein Crosslinking with this compound
This protocol describes a one-step addition of the homobifunctional crosslinker to a mixture of two proteins or to a single protein for intramolecular crosslinking.
Materials:
-
Prepared protein(s) from Protocol 1
-
This compound crosslinker
-
Anhydrous DMSO or DMF
-
Reaction Buffer (as in Protocol 1)
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or a solution of cysteine or 2-mercaptoethanol.
Procedure:
-
Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-50 mM.
-
Set up the Crosslinking Reaction:
-
In a microcentrifuge tube, combine the two proteins to be crosslinked in the desired molar ratio in Reaction Buffer. If performing intramolecular crosslinking, use a single protein solution. The recommended protein concentration is 1-10 mg/mL.
-
Add the this compound stock solution to the protein mixture to achieve the desired final concentration (typically a 10- to 50-fold molar excess over the total protein). The final concentration of the organic solvent (DMSO or DMF) should be kept below 10% to avoid protein denaturation.
-
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with gentle mixing.
-
Quenching the Reaction: To stop the crosslinking reaction, add a quenching solution to a final concentration of 20-50 mM. This will react with any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.
-
Purification of the Crosslinked Product: Remove excess crosslinker and quenching reagent by dialysis or using a desalting column. Further purification of the crosslinked conjugate from uncrosslinked proteins can be achieved by size-exclusion chromatography (SEC).
Protocol 3: Characterization of Crosslinked Proteins
1. SDS-PAGE Analysis:
-
Analyze the crosslinked protein sample by SDS-PAGE under reducing conditions.
-
Successful intermolecular crosslinking will result in the appearance of a new band at a higher molecular weight corresponding to the size of the crosslinked protein complex.
-
Intramolecular crosslinking may result in a slight shift in the protein's mobility on the gel.
2. Western Blotting:
-
If specific antibodies are available, perform a Western blot to confirm the identity of the proteins in the higher molecular weight crosslinked band.
3. Mass Spectrometry (MS):
-
For detailed characterization, the crosslinked product can be analyzed by mass spectrometry.
-
Intact mass analysis can confirm the molecular weight of the conjugate.
-
Peptide mapping of the digested crosslinked complex can identify the specific cysteine residues involved in the crosslink.
Visualizations
Caption: Experimental workflow for protein-protein crosslinking with this compound.
References
Application Notes and Protocols for Protein Immobilization on Biosensor Surfaces using Mal-PEG6-mal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise immobilization of proteins onto biosensor surfaces is a critical step in the development of reliable and sensitive diagnostic and analytical tools. An ideal immobilization strategy should ensure high protein loading, maintain the native conformation and biological activity of the protein, and minimize non-specific binding to the sensor surface. Mal-PEG6-mal, a homobifunctional crosslinker, offers a robust method for covalently attaching thiol-containing proteins to surfaces functionalized with thiol groups. The polyethylene glycol (PEG) spacer enhances the biocompatibility of the surface, reduces non-specific protein adsorption, and provides flexibility for the immobilized protein, thereby improving its accessibility for interactions.[1][2]
This document provides detailed application notes and experimental protocols for the immobilization of proteins on gold biosensor surfaces using a this compound linker. The methodology is based on the highly specific and efficient reaction between maleimide groups and sulfhydryl (thiol) groups, which forms a stable thioether bond.[3]
Principle of Immobilization
The immobilization process involves a multi-step approach that leverages thiol-maleimide chemistry. First, a self-assembled monolayer (SAM) of a thiol-containing molecule is formed on the gold biosensor surface. This is followed by the attachment of the this compound crosslinker to the surface-bound thiol groups. Finally, a protein with available cysteine residues or engineered thiol groups is covalently immobilized onto the distal maleimide group of the linker.
Data Presentation
The following table summarizes quantitative data from studies utilizing maleimide-based chemistries for surface functionalization and protein immobilization. While specific data for this compound is limited, these values from analogous systems provide a benchmark for expected outcomes.
| Parameter | Value | System/Method | Reference |
| Surface Density of Linker | 1.6 x 10⁻¹¹ mol/cm² | Ferrocene-thiol on a maleimide-functionalized SAM | [3] |
| Immobilized Protein Density | ~1 ng/mm² (equivalent to 1000 RU) | General protein immobilization on SPR sensor chips | [4] |
| Recommended Ligand Density for Kinetic Analysis | Low as possible while giving a good response | SPR-based kinetic analysis | |
| Recommended Ligand Density for Concentration Measurements | High, to facilitate mass transfer limitation | SPR-based concentration analysis | |
| Effect of PEG on Non-Specific Binding | Significantly reduced compared to non-PEGylated surfaces | PEG-modified biosensors |
Experimental Protocols
Materials Required
-
This compound crosslinker
-
Gold-coated biosensor chips (e.g., for SPR)
-
Thiol-containing molecule for SAM formation (e.g., 11-mercaptoundecanoic acid)
-
Thiol-containing protein to be immobilized (e.g., antibody Fab' fragment, cysteine-tagged protein)
-
Activation reagents: N-hydroxysuccinimide (NHS) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) if using a carboxyl-terminated SAM linker
-
Buffers:
-
Immobilization Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, free of thiols.
-
Coupling Buffer: 10 mM Sodium Acetate, pH 5.5 (for amine coupling if applicable).
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking/Quenching Buffer: 10 mM L-cysteine in PBS, pH 7.0.
-
-
Organic solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
General laboratory equipment: Pipettes, tubes, centrifuge, biosensor instrument (e.g., SPR).
Protocol 1: Immobilization via a Thiol-Terminated SAM
This protocol describes the direct attachment of a thiol-containing molecule to the gold surface, followed by reaction with this compound and subsequent protein immobilization.
Step 1: Preparation of the Gold Biosensor Surface
-
Clean the gold biosensor chip according to the manufacturer's instructions. This may involve treatment with piranha solution (use with extreme caution) or UV/ozone cleaning.
-
Rinse the chip thoroughly with ethanol and then deionized water. Dry under a stream of nitrogen.
Step 2: Formation of a Thiol Self-Assembled Monolayer (SAM)
-
Prepare a 1 mM solution of a dithiol, such as 1,6-hexanedithiol, in ethanol.
-
Immerse the cleaned gold chip in the dithiol solution and incubate for at least 2 hours at room temperature to form a stable SAM.
-
Rinse the chip with ethanol and then deionized water to remove non-adsorbed dithiols. Dry under a stream of nitrogen. The surface is now functionalized with free thiol groups.
Step 3: Attachment of this compound Linker
-
Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mM.
-
Immediately dilute the this compound solution to 1 mM in Immobilization Buffer (PBS, pH 7.2-7.5).
-
Apply the this compound solution to the thiol-functionalized gold surface and incubate for 2 hours at room temperature. This reaction couples one of the maleimide groups of the linker to the surface-bound thiol groups.
-
Rinse the chip thoroughly with Immobilization Buffer to remove excess linker.
Step 4: Immobilization of Thiol-Containing Protein
-
Prepare a solution of the thiol-containing protein (e.g., 10-100 µg/mL) in Immobilization Buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, treat it with a mild reducing agent like TCEP and subsequently remove the reducing agent by gel filtration.
-
Apply the protein solution to the maleimide-activated surface and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Rinse the chip with PBST to remove unbound protein.
Step 5: Quenching of Unreacted Maleimide Groups
-
To block any remaining reactive maleimide groups, incubate the chip with Blocking/Quenching Buffer (10 mM L-cysteine in PBS) for 30 minutes at room temperature.
-
Rinse the chip with PBST. The biosensor is now ready for use.
Visualizations
Experimental Workflow for Protein Immobilization
Caption: Workflow for immobilizing proteins on a gold surface using this compound.
Thiol-Maleimide Ligation Chemistry
Caption: Schematic of the thiol-maleimide coupling reaction for protein immobilization.
Conclusion
The use of this compound as a homobifunctional crosslinker provides a reliable and efficient method for immobilizing proteins on biosensor surfaces. The specificity of the thiol-maleimide reaction ensures a covalent and stable attachment, while the PEG spacer minimizes non-specific binding and maintains the biological activity of the immobilized protein. The protocols and data presented in this document offer a comprehensive guide for researchers and scientists in the field of biosensor development.
References
Optimizing pH for Maleimide-PEG6-Maleimide Conjugation Reactions: A Detailed Guide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive guide to optimizing the pH for maleimide-PEG6-maleimide (Mal-PEG6-mal) conjugation reactions. It includes detailed protocols, data on reaction efficiency at various pH levels, and a discussion of potential side reactions to ensure successful and reproducible bioconjugation.
Introduction
Maleimide-based conjugation is a cornerstone of bioconjugation chemistry, enabling the site-specific linkage of molecules to proteins, peptides, and other biomolecules containing free thiol groups, typically from cysteine residues. The reaction proceeds via a Michael addition, forming a stable thioether bond. The pH of the reaction buffer is the most critical parameter influencing the rate, selectivity, and overall success of the conjugation. This note focuses on the use of a homobifunctional this compound linker, often employed in creating antibody-drug conjugates (ADCs), hydrogels, or for intramolecular crosslinking. Optimizing the pH is crucial to maximize the yield of the desired conjugate while minimizing undesirable side reactions.
The Critical Role of pH in Maleimide-Thiol Conjugation
The reaction between a maleimide and a thiol is highly pH-dependent. The optimal pH range for this reaction is between 6.5 and 7.5.[1][2][3][4] This specific range represents a compromise between maximizing the nucleophilicity of the thiol group and minimizing competing side reactions.
-
Below pH 6.5: The reaction rate is significantly reduced because the thiol group is predominantly protonated, decreasing its nucleophilicity.[2]
-
Above pH 7.5: The reaction with primary amines (e.g., from lysine residues) becomes competitive, leading to a loss of selectivity. Furthermore, the maleimide group itself becomes increasingly susceptible to hydrolysis, opening the ring to form a non-reactive maleamic acid.
At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, highlighting the importance of precise pH control for chemoselectivity.
Quantitative Data Summary
The following tables summarize the key parameters and outcomes influenced by pH in a typical this compound conjugation reaction.
| pH Range | Reaction Rate with Thiols | Selectivity for Thiols | Competing Reactions |
| < 6.5 | Slow | High | - |
| 6.5 - 7.5 | Optimal | High | Minimal |
| > 7.5 | Fast | Decreased | Reaction with amines, Maleimide hydrolysis |
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics.
| Parameter | Recommended Range/Value |
| pH | 6.5 - 7.5 |
| Buffer | Phosphate (PBS), HEPES, Tris (amine-free buffers are preferred) |
| Temperature | Room temperature (20-25°C) or 4°C |
| Reaction Time | 2 hours at room temperature or overnight at 4°C |
| Molar Ratio | 10-20 fold molar excess of maleimide linker to protein |
Table 2: Recommended Reaction Conditions for Maleimide-Thiol Conjugation.
Key Experimental Protocols
This section provides detailed methodologies for performing a this compound conjugation reaction with a thiol-containing protein.
Materials and Reagents
-
Thiol-containing protein (e.g., antibody, enzyme)
-
This compound linker
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 10-100 mM HEPES, pH 7.0-7.5
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Reagent (optional): L-cysteine or glutathione
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Purification System: Size-exclusion chromatography (e.g., Sephadex G-25 column) or HPLC
Optional: Reduction of Protein Disulfide Bonds
If the protein's cysteine residues are involved in disulfide bonds, a reduction step is necessary to generate free thiols.
-
Dissolve the protein in the degassed reaction buffer to a concentration of 1-10 mg/mL.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate for 20-30 minutes at room temperature. It is not necessary to remove excess TCEP before proceeding with the maleimide conjugation.
-
If using Dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis or desalting prior to adding the maleimide reagent.
Conjugation Reaction
-
Prepare Maleimide Stock Solution: Immediately before use, dissolve the this compound linker in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL. Aqueous solutions of maleimides are not recommended for storage due to hydrolysis.
-
Initiate Conjugation: Add the maleimide stock solution to the protein solution to achieve the desired maleimide:protein molar ratio (a 10-20 fold molar excess is a good starting point). Add the maleimide solution dropwise while gently stirring.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. If the maleimide-containing molecule is fluorescent, protect the reaction from light.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as L-cysteine or glutathione can be added to react with any excess maleimide.
Purification of the Conjugate
-
Size-Exclusion Chromatography: The most common method for removing unreacted maleimide linker and other small molecules is size-exclusion chromatography (e.g., a Sephadex G-25 column) equilibrated with the desired storage buffer (e.g., PBS).
-
HPLC: For analytical purposes or for purifying smaller conjugates, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used.
Characterization of the Conjugate
The success of the conjugation can be determined by various methods, including:
-
SDS-PAGE: To visualize the increase in molecular weight of the conjugated protein.
-
Mass Spectrometry (MS): To confirm the mass of the final conjugate.
-
HPLC: To separate and quantify the unconjugated protein, the conjugate, and any byproducts.
-
Ellman's Reagent: To quantify the number of free sulfhydryl groups before and after conjugation to determine the reaction efficiency.
Visualization of Workflows and Reactions
Experimental Workflow
A typical experimental workflow for maleimide-thiol bioconjugation.
Signaling Pathways and Side Reactions
The desired reaction is the formation of a stable thioether bond. However, side reactions can occur, particularly at non-optimal pH.
Desired maleimide-thiol reaction and potential side reactions.
Troubleshooting Common Issues
-
Low Conjugation Efficiency:
-
Inaccessible or Oxidized Cysteines: Ensure target cysteines are available for reaction by performing a reduction step with TCEP.
-
Hydrolyzed Maleimide: Always prepare fresh solutions of the maleimide linker in a dry, biocompatible organic solvent like DMSO or DMF.
-
Incorrect pH: Verify that the reaction buffer is within the optimal pH range of 6.5-7.5.
-
-
Poor In-vivo Stability (Payload Loss):
-
Retro-Michael Reaction: The thioether bond can be reversible, especially in the presence of other thiols like glutathione in vivo. Post-conjugation hydrolysis of the thiosuccinimide ring can increase stability.
-
-
Formation of Unexpected Byproducts:
-
Thiazine Rearrangement: If conjugating to an N-terminal cysteine, a rearrangement to a stable six-membered thiazine ring can occur, especially at neutral or basic pH. Performing the conjugation at a more acidic pH can suppress this side reaction.
-
By carefully controlling the pH and other reaction parameters outlined in this guide, researchers can achieve efficient and specific conjugation of this compound linkers to their target biomolecules.
References
Application Notes and Protocols for Mal-PEG6-mal Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the optimal conditions and a detailed protocol for utilizing the bifunctional linker, Maleimide-PEG6-Maleimide (Mal-PEG6-mal), in bioconjugation applications. The maleimide-thiol reaction is a cornerstone of bioconjugation, enabling the precise and stable linkage of molecules. Understanding the key parameters of this reaction is crucial for achieving high efficiency and specificity in your labeling experiments.
Optimal Reaction Conditions for Maleimide-Thiol Conjugation
The efficiency of the maleimide-thiol reaction is influenced by several factors, including pH, temperature, incubation time, and the molar ratio of reactants. The following table summarizes the recommended conditions based on established protocols and scientific literature.
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | The reaction is highly selective for thiols within this pH range. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines. Above pH 7.5, reactivity with amines increases.[1][2][3][4][5] |
| Temperature | Room Temperature (20-25°C) or 4°C | Room temperature is suitable for shorter incubation times (e.g., 2 hours), while 4°C is often used for overnight incubations to minimize potential side reactions or sample degradation. |
| Incubation Time | 30 minutes to Overnight | The optimal time depends on the specific reactants, their concentrations, and the desired conjugation efficiency. Reactions can be efficient within 30 minutes to 2 hours at room temperature. |
| Molar Ratio (Maleimide:Thiol) | 2:1 to 20:1 | A molar excess of the maleimide reagent is generally recommended to drive the reaction to completion. The optimal ratio should be determined empirically for each specific application. |
| Solvent for Maleimide Reagent | Anhydrous DMSO or DMF | Maleimide reagents are often dissolved in an anhydrous organic solvent before being added to the aqueous reaction buffer to prevent hydrolysis. |
| Reducing Agent | TCEP or DTT | For proteins with disulfide bonds, reduction to free thiols is necessary prior to labeling. TCEP is often preferred as it does not contain a thiol group and does not need to be removed before adding the maleimide. |
| Quenching Agent | L-cysteine or N-acetylcysteine | A small molecule thiol can be added to quench any unreacted maleimide groups at the end of the reaction. |
Experimental Workflow for this compound Labeling
The following diagram illustrates a typical workflow for a two-step conjugation using a bifunctional this compound linker to conjugate two different thiol-containing molecules (Molecule A and Molecule B).
Caption: Workflow for two-step thiol-thiol conjugation using this compound.
Detailed Protocol for Two-Step this compound Labeling
This protocol provides a general procedure for conjugating two different thiol-containing proteins (Protein A and Protein B) using this compound. Optimization may be required for specific applications.
Materials:
-
Protein A (containing at least one free thiol)
-
Protein B (containing at least one free thiol)
-
This compound linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 6.5-7.5, degassed.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching Solution: L-cysteine or N-acetylcysteine in conjugation buffer
-
Purification system: Size-exclusion chromatography (SEC) or dialysis equipment
Procedure:
Step 1: Preparation of Reactants
-
Protein Preparation:
-
Dissolve Protein A and Protein B in separate tubes containing degassed conjugation buffer to a concentration of 1-10 mg/mL.
-
If the proteins contain disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP to each protein solution. Incubate at room temperature for 30-60 minutes. Note: If using DTT, it must be removed prior to the addition of the maleimide linker.
-
-
This compound Linker Preparation:
-
Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration should be determined based on the desired molar excess for the reaction.
-
Step 2: First Conjugation Reaction (Protein A with this compound)
-
Add the desired molar excess of the this compound stock solution to the prepared Protein A solution.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring or rocking.
-
Purification: Remove the excess this compound linker and any unreacted Protein A using size-exclusion chromatography or dialysis. This step is critical to prevent the formation of Protein B homodimers in the next step.
Step 3: Second Conjugation Reaction (Protein A-PEG6-mal with Protein B)
-
To the purified Protein A-PEG6-mal conjugate, add the prepared Protein B solution. A slight molar excess of Protein B may be used to ensure all maleimide groups on the conjugate react.
-
Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring or rocking.
Step 4: Quenching and Final Purification
-
Quenching: Add a 100-fold molar excess of the quenching solution (e.g., L-cysteine) to the reaction mixture to cap any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
-
Final Purification: Purify the final conjugate (Protein A-PEG6-Protein B) from excess quenching reagent and unreacted Protein B using size-exclusion chromatography or dialysis.
Step 5: Characterization and Storage
-
Characterization: Analyze the final conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and assess purity.
-
Storage: Store the purified conjugate under conditions appropriate for the stability of the proteins. For long-term storage, consider adding cryoprotectants like glycerol and storing at -20°C or -80°C.
Signaling Pathway of Maleimide-Thiol Reaction
The underlying chemical reaction for the labeling process is the Michael addition of a thiol group to the maleimide ring.
Caption: The Michael addition reaction between a thiol and a maleimide.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Insights into maleimide-thiol conjugation chemistry: Conditions for efficient surface functionalization of nanoparticles for receptor targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - AT [thermofisher.com]
- 4. atto-tec.com [atto-tec.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Mal-PEG6-mal in Tissue Engineering Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Maleimide-PEG6-Maleimide (Mal-PEG6-mal) in the fabrication of tissue engineering scaffolds. The information compiled herein is intended to guide researchers in the synthesis, functionalization, and application of these versatile hydrogels for 3D cell culture, regenerative medicine, and drug delivery.
Introduction to this compound Hydrogels
Poly(ethylene glycol) (PEG) hydrogels are widely recognized as a gold standard in tissue engineering due to their biocompatibility, tunable properties, and resistance to protein adsorption.[1][2] The maleimide functional group offers significant advantages for crosslinking PEG-based hydrogels, primarily through the highly specific and efficient Michael-type addition reaction with thiol groups (-SH) under physiological conditions.[1][3] This maleimide-thiol chemistry allows for rapid gelation, stoichiometric incorporation of bioactive ligands, and enhanced cytocompatibility, making this compound an ideal macromer for creating well-defined, cell-friendly microenvironments.[1]
Applications of this compound hydrogels in tissue engineering are diverse and include:
-
3D Cell Culture and Encapsulation: Providing a synthetic extracellular matrix (ECM) mimic for the culture of various cell types, including organoids.
-
Controlled Release of Therapeutics: Encapsulating and delivering growth factors, such as Vascular Endothelial Growth Factor (VEGF), in a sustained manner to promote tissue regeneration.
-
Biofunctionalization: Easily incorporating cell-adhesive peptides, like Arginine-Glycine-Aspartic acid (RGD), and enzyme-degradable sequences to direct cell behavior and allow for cell-mediated matrix remodeling.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound hydrogels, offering a comparative overview of their properties.
Table 1: Comparison of Reaction Efficiency for RGD Peptide Incorporation
| PEG Macromer | Molar Ratio (Reactive Group:RGD) | Triethanolamine (TEA) Concentration | Incubation Time for Complete Incorporation | RGD Incorporation Efficiency |
| 4-arm PEG-Maleimide (PEG-4MAL) | 1:1 | 4 mM | 10 min | ~100% |
| 4-arm PEG-Maleimide (PEG-4MAL) | 1:1 | 400 mM | 10 min | ~100% |
| 4-arm PEG-Vinyl Sulfone (PEG-4VS) | 4:1 | 400 mM | 60 min | Complete |
| 4-arm PEG-Acrylate (PEG-4A) | 8:1 | 400 mM | 60 min | Complete |
Table 2: Mechanical Properties of PEG-based Hydrogels
| Hydrogel System | Polymer Weight % | Young's Modulus (G') | Reference |
| 20-kDa PEG-4MAL with GPQ-W crosslinker | - | 100 Pa | |
| 10 kDa PEG-4-Mal with MMP-cleavable crosslinker | 16% w/v | 1.9 kPa | |
| 10 kDa PEG-4-Mal with MMP-cleavable crosslinker | 20% w/v | 2.7 kPa | |
| 10 kDa PEG-4-Mal with MMP-cleavable and PEG-4-Thiol crosslinkers | - | up to 6 kPa | |
| PEG-4a/eMAL (hydrolytically degradable) | 4.0% w/v | Not specified |
Experimental Protocols
Protocol for Synthesis of an RGD-Functionalized, Enzymatically Degradable this compound Hydrogel for 3D Cell Culture
This protocol describes the preparation of a bioactive hydrogel suitable for encapsulating cells. The workflow involves the initial functionalization of the this compound macromer with a cell-adhesive RGD peptide, followed by crosslinking with a matrix metalloproteinase (MMP)-sensitive peptide.
Materials:
-
4-arm PEG-Maleimide (e.g., 20 kDa PEG-4MAL)
-
Cysteine-containing RGD peptide (e.g., GRGDSPC)
-
MMP-degradable dithiol crosslinker peptide (e.g., GCRDVPMSMRGGDRCG, referred to as VPM)
-
Sterile, endotoxin-free Dulbecco's Phosphate-Buffered Saline (DPBS)
-
20 mM HEPES buffer in DPBS (pH 7.4)
-
Cell suspension in appropriate culture medium
Procedure:
-
Reagent Preparation:
-
Allow all reagents to come to room temperature.
-
Prepare stock solutions of PEG-4MAL, RGD peptide, and VPM crosslinker in 20 mM HEPES buffer (pH 7.4). The final concentrations will depend on the desired hydrogel properties. For example, to achieve a final RGD density of 2.0 mM, prepare the stock solutions accordingly, considering the final mixing volume ratios.
-
Ensure the purity of the peptides and the maleimide substitution efficiency of the PEG-4MAL are accounted for in the calculations.
-
Sterile filter all solutions using a 0.22 µm syringe filter.
-
-
Functionalization of PEG-4MAL with RGD:
-
In a sterile microcentrifuge tube, combine the PEG-4MAL solution and the RGD peptide solution. A common volumetric ratio is 2:1 (PEG-4MAL:RGD).
-
Mix gently by pipetting.
-
Incubate the mixture for at least 15 minutes at 37°C to allow for the conjugation of the RGD peptide to the maleimide groups. This creates the functionalized PEG-4MAL precursor solution.
-
-
Cell Encapsulation and Hydrogel Formation:
-
Prepare the cell suspension at the desired density in cell culture medium.
-
In a new sterile tube, mix the RGD-functionalized PEG-4MAL precursor solution with the cell suspension.
-
Add the VPM crosslinker solution to the mixture. The volume of the crosslinker should be calculated to achieve a 1:1 molar ratio of remaining maleimide groups to thiol groups.
-
Quickly and thoroughly mix the final solution by gently pipetting up and down, avoiding the formation of air bubbles.
-
Immediately dispense the desired volume of the hydrogel precursor solution into a culture dish or mold. Gelation will occur rapidly, typically within minutes.
-
-
Cell Culture:
-
Allow the hydrogel to fully crosslink for approximately 20 minutes at 37°C.
-
Gently add pre-warmed cell culture medium to cover the hydrogel.
-
Place the culture dish in a humidified incubator at 37°C and 5% CO2.
-
Change the culture medium as required for the specific cell type.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for creating a bioactive this compound hydrogel.
Caption: RGD-Integrin signaling pathway in a PEG hydrogel.
Caption: Control of this compound hydrogel properties.
References
- 1. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. PEG-4MAL hydrogels for human organoid generation, culture, and in vivo delivery - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
how to prevent hydrolysis of Mal-PEG6-mal in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of Mal-PEG6-mal in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a homobifunctional crosslinker featuring two maleimide groups connected by a six-unit polyethylene glycol (PEG) spacer. The maleimide groups are reactive towards sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, forming stable thioether bonds. This makes this compound a valuable tool for bioconjugation, such as in the development of antibody-drug conjugates (ADCs). However, the maleimide ring is susceptible to hydrolysis in aqueous solutions, a reaction that opens the ring to form a non-reactive maleamic acid derivative.[1] This hydrolysis inactivates the crosslinker, reducing conjugation efficiency and leading to inconsistent results.
Q2: What is the chemical mechanism of maleimide hydrolysis?
Maleimide hydrolysis is a base-catalyzed reaction where a hydroxide ion attacks one of the carbonyl carbons of the maleimide ring. This leads to the opening of the ring and the formation of a maleamic acid, which is unreactive towards thiol groups. The rate of this hydrolysis is significantly influenced by the pH of the solution.
Troubleshooting Guide: Preventing this compound Hydrolysis
This guide addresses common issues encountered during experiments involving this compound and provides actionable steps to minimize hydrolysis.
Problem: Low or inconsistent conjugation efficiency.
This is often a primary indicator that the this compound has hydrolyzed before or during the conjugation reaction.
Root Causes and Solutions:
-
Inappropriate pH of the reaction buffer: The stability of the maleimide group is highly pH-dependent.
-
Recommendation: Maintain the pH of your reaction buffer between 6.5 and 7.5.[1] Within this range, the reaction with thiols is favored over hydrolysis. At pH levels above 7.5, the rate of hydrolysis increases significantly.[1]
-
Actionable Step: Always prepare fresh reaction buffers and verify the pH immediately before use. Common choices include phosphate-buffered saline (PBS), HEPES, and Tris buffers (10-100 mM).[2][3]
-
-
Suboptimal reaction temperature: Higher temperatures can accelerate the rate of hydrolysis.
-
Recommendation: If you suspect hydrolysis is a significant issue, consider performing the conjugation reaction at a lower temperature, such as 4°C.
-
Actionable Step: Conduct your reaction on ice or in a cold room. Be aware that the conjugation reaction rate will also be slower, so an extended reaction time may be necessary.
-
-
Improper storage of this compound stock solutions: Storing maleimide reagents in aqueous solutions for extended periods is not recommended due to the high risk of hydrolysis.
-
Recommendation: Prepare aqueous solutions of this compound immediately before use. For storage, dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Actionable Step: Store stock solutions in anhydrous DMSO or DMF at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Presence of nucleophiles other than thiols: Primary and secondary amines can react with maleimides, especially at pH values above 7.5.
-
Recommendation: Use buffers free of primary and secondary amines if your reaction pH is above 7.5.
-
Actionable Step: If a basic pH is required, consider using a highly hindered organic base like 2,6-lutidine.
-
Quantitative Data on Maleimide Stability
The following tables summarize the influence of pH and temperature on the stability of maleimide groups. While specific data for this compound is limited, the data for a similar 8-arm PEG-maleimide provides a useful reference.
Table 1: Influence of pH on the Half-life of 8-arm PEG10k-maleimide at 37°C
| pH | Half-life (t½) in hours |
| 3.0 | Very Stable (minimal hydrolysis) |
| 5.5 | Very Stable (minimal hydrolysis) |
| 7.4 | ~16 |
Table 2: Influence of Temperature on the Half-life of 8-arm PEG10k-maleimide at pH 7.4
| Temperature (°C) | Half-life (t½) in hours |
| 20 | ~48 |
| 37 | ~16 |
Experimental Protocols
Protocol 1: Monitoring this compound Hydrolysis using Reverse-Phase HPLC (RP-HPLC)
This protocol allows for the quantitative monitoring of this compound stability over time.
Materials:
-
This compound
-
Reaction buffers at desired pH values (e.g., pH 6.5, 7.4, 8.5)
-
Anhydrous DMSO or DMF
-
RP-HPLC system with a C18 column and UV detector
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF.
-
Initiate the hydrolysis study: Dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 1 mg/mL).
-
Incubate the samples at a controlled temperature (e.g., 25°C or 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each sample.
-
Quench the reaction by diluting the aliquot in Mobile Phase A.
-
Analyze the samples by RP-HPLC. Use a suitable gradient to separate the intact this compound from its hydrolysis products (e.g., 5% to 95% Mobile Phase B over 20 minutes).
-
Monitor the elution at a wavelength where the maleimide group absorbs (typically around 300 nm).
-
Quantify the peak area of the intact this compound at each time point to determine the rate of hydrolysis.
Protocol 2: Quantification of Maleimide Groups using Ellman's Reagent
This protocol can be used to determine the concentration of active maleimide groups in a solution, which is useful for assessing the extent of hydrolysis before a conjugation reaction. The principle involves reacting the maleimide with a known excess of a thiol (e.g., L-cysteine), and then quantifying the remaining unreacted thiol using Ellman's Reagent (DTNB).
Materials:
-
This compound solution to be tested
-
L-cysteine solution of known concentration
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Spectrophotometer
Procedure:
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
React this compound with L-cysteine: Mix your this compound solution with a known molar excess of L-cysteine solution. Incubate for 30 minutes at room temperature to ensure complete reaction of the maleimide groups.
-
Prepare a control: Prepare a solution with the same concentration of L-cysteine but without the this compound.
-
Quantify remaining thiols:
-
In a microplate well or cuvette, mix a sample of the reaction mixture (from step 2) and the control (from step 3) with the Ellman's Reagent Solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculate the concentration of maleimide: The difference in absorbance between the control and the sample is proportional to the amount of L-cysteine that reacted with the maleimide. The concentration of maleimide can be calculated using the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹ at 412 nm).
Visualizations
Caption: Workflow for preventing this compound hydrolysis.
Caption: Competing reaction pathways for this compound.
References
Technical Support Center: Troubleshooting Mal-PEG6-mal Conjugation
This guide provides solutions for researchers, scientists, and drug development professionals experiencing low conjugation efficiency with Maleimide-PEG6-Maleimide (Mal-PEG6-mal) crosslinkers. The focus is on the maleimide-thiol reaction, which is central to using this bifunctional reagent for crosslinking proteins, peptides, or other thiol-containing molecules.
Frequently Asked Questions (FAQs)
Q1: Why is my conjugation efficiency with this compound low or nonexistent?
Low conjugation efficiency can result from several factors, including degradation of the maleimide groups, unavailability of free thiols on your target molecules, or suboptimal reaction conditions. A systematic approach is needed to identify and resolve the issue.
Key areas to investigate include:
-
Maleimide Reactivity: The maleimide ring is prone to hydrolysis, especially at neutral to alkaline pH, which renders it inactive.[1][2]
-
Thiol Availability: Cysteine residues in proteins can form disulfide bonds, which do not react with maleimides.[3][4][5] These must be reduced to free thiols (-SH). Free thiols can also be re-oxidized, particularly in the presence of dissolved oxygen or metal ions.
-
Reaction Conditions: The pH, temperature, buffer composition, and molar ratio of reactants are critical for a successful conjugation.
Q2: What is the optimal pH for the maleimide-thiol reaction?
The optimal pH range for maleimide-thiol conjugation is typically 6.5-7.5.
-
Below pH 6.5: The reaction rate slows significantly because the thiol group is less likely to be in its more reactive thiolate anion form.
-
Above pH 7.5: The maleimide group becomes increasingly susceptible to hydrolysis. Additionally, side reactions with primary amines (e.g., lysine residues) become more common, reducing the specificity of the conjugation. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q3: How can I prevent the maleimide group on my this compound from degrading?
Maleimide stability is crucial for high-efficiency conjugation.
-
Fresh Reagents: Prepare this compound solutions fresh in an anhydrous solvent like DMSO or DMF and add them to the reaction buffer immediately before use.
-
Storage: Avoid long-term storage of maleimide reagents in aqueous solutions. Short-term storage of maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity, while storage at 20°C can lead to a ~40% loss.
Q4: My protein has cysteine residues, but I'm still getting low conjugation. Why?
The cysteine residues may be forming disulfide bridges and are not available as free thiols.
-
Disulfide Reduction: It is often necessary to reduce disulfide bonds prior to conjugation. This can be achieved using reducing agents like TCEP or DTT.
-
Preventing Re-oxidation: After reduction, it is vital to prevent the thiols from re-forming disulfide bonds. This can be done by degassing buffers to remove oxygen and including a chelating agent like EDTA (1-5 mM) to sequester metal ions that catalyze oxidation.
Troubleshooting Guide
This section provides a step-by-step approach to diagnosing and solving low conjugation efficiency.
Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low maleimide-thiol conjugation efficiency.
Step 1: Assess Maleimide Reactivity
-
Problem: The maleimide groups on the this compound linker have hydrolyzed and are no longer reactive.
-
Solution: Always prepare stock solutions of this compound in an anhydrous solvent like DMSO or DMF and add it to the aqueous reaction buffer just before starting the conjugation. Avoid pre-mixing and storing the linker in aqueous buffers.
Step 2: Verify Availability of Free Thiols
-
Problem: The target molecules either lack free thiols or the thiols have been oxidized to form disulfide bonds. Disulfides do not react with maleimides.
-
Solution:
-
Reduce Disulfide Bonds: Treat your protein/peptide with a reducing agent. TCEP (Tris(2-carboxyethyl)phosphine) is often preferred as it is effective over a wide pH range and does not contain a thiol group itself, meaning it doesn't need to be removed before adding the maleimide reagent.
-
Prevent Re-oxidation: Perform reactions in degassed buffers to remove dissolved oxygen. Including 1-5 mM EDTA in the buffer can chelate metal ions that catalyze thiol oxidation.
-
Quantify: Use a method like Ellman's reagent (DTNB) to quantify the concentration of free thiols in your solution before proceeding.
-
Step 3: Optimize Reaction Conditions
-
Problem: The reaction buffer, pH, or stoichiometry are not optimal for the maleimide-thiol reaction.
-
Solution:
-
Buffer Selection: Use a degassed, non-thiol containing buffer such as PBS, HEPES, or Tris within a pH range of 6.5-7.5.
-
Stoichiometry (Molar Ratio): An excess of the maleimide reagent is often used to drive the reaction. For protein labeling, a 10-20 fold molar excess of maleimide over thiol is a common starting point. However, this must be optimized. For crosslinking two different molecules, the optimal ratio will depend on their size and steric hindrance.
-
Reaction Time & Temperature: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C. Gentle mixing can improve efficiency.
-
Data Summary Tables
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability. |
| Buffer | Phosphate, HEPES, Tris (non-thiol) | Avoids competitive reaction with buffer components. |
| Temperature | 4°C to Room Temperature (20-25°C) | Slower at 4°C, but may improve stability for sensitive molecules. |
| Maleimide:Thiol Ratio | 2:1 to 20:1 (molar excess of Mal) | Must be optimized; higher excess for labeling, lower for crosslinking. |
| Additives | 1-5 mM EDTA | Chelates metal ions to prevent thiol oxidation. |
Table 2: Comparison of Reducing Agents
| Reducing Agent | Recommended Molar Excess | Incubation Time (RT) | Key Advantage | Critical Consideration |
| TCEP | 2-10x over disulfide bonds | 30-60 min | Thiol-free; does not need to be removed before conjugation. | --- |
| DTT | 10-100x over disulfide bonds | 30-60 min | Strong reducing agent. | Must be removed (e.g., desalting column) before adding maleimide. |
Experimental Protocols
Protocol 1: General this compound Crosslinking Reaction
This protocol outlines a general procedure for crosslinking two thiol-containing proteins (Protein A and Protein B).
Crosslinking Workflow
Caption: Standard experimental workflow for protein-protein crosslinking using this compound.
-
Buffer Preparation: Prepare a conjugation buffer (e.g., 1x PBS, 100 mM HEPES) at pH 7.0-7.5. Degas the buffer by vacuum or by bubbling with an inert gas (e.g., nitrogen, argon) for 15-20 minutes. Add EDTA to a final concentration of 1-5 mM.
-
Protein Preparation and Reduction:
-
Dissolve your proteins (e.g., 1-10 mg/mL) in the degassed conjugation buffer.
-
If disulfide reduction is necessary, add TCEP to a 2-10 fold molar excess over the estimated disulfide bonds. Incubate for 30-60 minutes at room temperature.
-
If using DTT, it must be removed after reduction using a desalting column or buffer exchange.
-
-
Maleimide Reagent Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMSO or DMF.
-
Conjugation Reaction:
-
Combine your thiol-containing molecules in the reaction buffer.
-
Add the this compound solution to the protein mixture while gently stirring. The final concentration of DMSO/DMF should typically be below 10% to avoid protein denaturation.
-
Flush the reaction vial with an inert gas, seal, and protect from light.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): To stop the reaction, you can add a small molecule thiol like cysteine or 2-mercaptoethanol to react with any excess maleimide groups.
-
Purification: Remove excess crosslinker and unreacted proteins using a suitable method such as size-exclusion chromatography (SEC), dialysis, or HPLC.
-
Analysis: Analyze the reaction products by SDS-PAGE, HPLC, or mass spectrometry to confirm crosslinking and assess efficiency.
References
strategies to minimize Mal-PEG6-mal side reactions with amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Mal-PEG6-mal crosslinkers, with a special focus on minimizing side reactions with amines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a homobifunctional crosslinker featuring two maleimide groups connected by a 6-unit polyethylene glycol (PEG) spacer. It is primarily used in bioconjugation to link two thiol-containing molecules, such as proteins with cysteine residues, to form stable thioether bonds. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.
Q2: What are the primary side reactions to be aware of when using this compound?
A2: The main side reactions include:
-
Reaction with Amines: Maleimides can react with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, especially at higher pH values.[1][2]
-
Hydrolysis: The maleimide ring can undergo hydrolysis to an inactive maleamic acid, a reaction that is accelerated in aqueous solutions and at higher pH.[1]
-
Thiazine Rearrangement: When conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can rearrange to form a stable six-membered thiazine ring.[3]
-
Retro-Michael Reaction: The thioether bond formed can be reversible under certain conditions, especially in the presence of other thiols.
Q3: What is the optimal pH for this compound conjugation to thiols?
A3: The ideal pH range for the reaction between a maleimide and a thiol is between 6.5 and 7.5.[1] Within this range, the reaction is highly selective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q4: How can I prevent the reaction of this compound with amines?
A4: To minimize reactions with amines, it is crucial to maintain the reaction pH between 6.5 and 7.5. Above pH 7.5, the maleimide group becomes increasingly reactive towards primary amines.
Q5: My protein doesn't have free thiols. How can I use this compound?
A5: If your protein has disulfide bonds, you can use a reducing agent to generate free thiols. Tris(2-carboxyethyl)phosphine (TCEP) is often recommended as it does not need to be removed before the conjugation reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Hydrolysis of Maleimide: The maleimide groups on the this compound have been hydrolyzed and are no longer reactive. | Prepare fresh solutions of this compound in an anhydrous solvent like DMSO or DMF immediately before use. Avoid storing the reagent in aqueous solutions. |
| Oxidation of Thiols: The thiol groups on your protein have re-oxidized to form disulfide bonds. | Perform the conjugation reaction in a degassed buffer and consider flushing the reaction vessel with an inert gas (e.g., nitrogen or argon). Including a chelating agent like EDTA in the buffer can also help prevent metal-catalyzed oxidation. | |
| Suboptimal pH: The reaction pH is too low, slowing down the reaction rate. | Ensure your reaction buffer is within the optimal pH range of 6.5-7.5. | |
| Non-specific Conjugation (Reaction with Amines) | High Reaction pH: The pH of the reaction buffer is above 7.5. | Carefully prepare and verify the pH of your reaction buffer to be within the 6.5-7.5 range. |
| Presence of Primary Amine Buffers: Buffers such as Tris contain primary amines that can compete with the desired reaction. | Use non-amine containing buffers like Phosphate-Buffered Saline (PBS) or HEPES. | |
| Conjugate Instability | Retro-Michael Reaction (Thiol Exchange): The formed thioether bond is reversing in the presence of other thiols. | After conjugation, consider hydrolyzing the succinimide ring by raising the pH to around 9.0 to form a more stable maleamic acid thioether. Alternatively, for N-terminal cysteine conjugates, the thiazine rearrangement can lead to a more stable product. |
| Thiazine Rearrangement (for N-terminal Cysteine): The initial conjugate is rearranging. | This rearrangement is often desirable for stability. To promote it, you can continue the incubation at a neutral or slightly basic pH after the initial conjugation. If this rearrangement is undesirable, performing the conjugation at a more acidic pH (around 6.5) can suppress it. |
Quantitative Data Summary
| Parameter | Thiol Reaction | Amine Reaction | Reference |
| Optimal pH Range | 6.5 - 7.5 | > 7.5 | |
| Relative Reaction Rate at pH 7.0 | ~1000x faster | 1x |
Key Experimental Protocols
Protocol 1: General this compound Conjugation to a Thiol-Containing Protein
Objective: To conjugate a thiol-containing protein with this compound.
Materials:
-
Thiol-containing protein
-
This compound
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., 100 mM Phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.2)
-
Quenching reagent (e.g., 1 M β-mercaptoethanol or L-cysteine in conjugation buffer)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL. If the protein contains disulfide bonds, add a 10-50 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-20 fold molar excess of the this compound solution to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Protect the reaction from light if using a fluorescently-labeled maleimide.
-
Quenching: Add the quenching reagent to a final concentration of 10-50 mM to react with any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the conjugate from excess reagents using a suitable method such as size-exclusion chromatography.
Protocol 2: Analytical Characterization by HPLC-MS
Objective: To analyze the conjugation products and identify potential side products.
Methodology:
-
Chromatography: Reversed-phase HPLC (RP-HPLC) is a common method for separating the conjugated protein from unreacted protein and crosslinker.
-
Column: A C4 or C8 column is typically suitable for protein separations.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5-95% Mobile Phase B over 30-60 minutes is a good starting point.
-
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) coupled to the HPLC can be used to identify the different species based on their mass-to-charge ratio (m/z). The expected mass of the desired conjugate will be the mass of the protein plus the mass of the this compound linker for each conjugation site. Amine adducts will have the same mass increase.
Protocol 3: Analysis by MALDI-TOF Mass Spectrometry
Objective: To determine the molecular weight of the conjugate and assess the degree of labeling.
Procedure:
-
Sample Preparation: Mix the purified conjugate solution with a suitable MALDI matrix (e.g., sinapinic acid for larger proteins) in a 1:1 ratio.
-
Spotting: Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
Analysis: Acquire the mass spectrum in the appropriate mass range. The resulting spectrum will show peaks corresponding to the unreacted protein and the protein conjugated with one or more this compound linkers. The mass difference between the peaks will correspond to the mass of the linker.
Visualizations
Caption: Reaction pathways for this compound, highlighting the optimal conditions for the desired thiol conjugation and the conditions leading to amine-related side reactions and hydrolysis.
Caption: A troubleshooting workflow to diagnose and resolve common issues encountered during this compound conjugation experiments.
References
Technical Support Center: Dealing with Protein Aggregation during Mal-PEG6-Mal Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation during Maleimide-PEG6-Maleimide (Mal-PEG6-Mal) conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during this compound conjugation?
Protein aggregation during this compound conjugation can stem from several factors:
-
Increased Surface Hydrophobicity: The PEG linker, while generally increasing solubility, can, in some contexts, alter the protein's surface properties. More significantly, the maleimide groups, if not fully reacted, or the linker itself can introduce hydrophobic patches, leading to intermolecular hydrophobic interactions and subsequent aggregation.[1][2]
-
Intermolecular Crosslinking: this compound is a homobifunctional crosslinker with two maleimide groups. If the reaction conditions are not optimized, a single linker molecule can react with two different protein molecules, leading to the formation of dimers and larger aggregates.
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly impact protein stability. For instance, a pH far from the protein's isoelectric point (pI) is generally preferred to maintain solubility, but the maleimide-thiol reaction has its own optimal pH range.[3][4]
-
High Protein Concentration: Increased protein concentrations can accelerate aggregation by increasing the frequency of intermolecular collisions.[5]
-
Over-labeling: A high degree of conjugation can alter the protein's native structure and expose hydrophobic regions that were previously buried, promoting aggregation.
-
Protein Instability: The inherent stability of the protein itself is a critical factor. Some proteins are intrinsically more prone to aggregation under the buffer and temperature conditions required for conjugation.
Q2: How can I detect and quantify protein aggregation in my sample?
Several analytical techniques can be used to detect and quantify protein aggregation:
-
Dynamic Light Scattering (DLS): DLS is a rapid, non-destructive method to determine the size distribution of particles in a solution. It is highly sensitive to the presence of large aggregates. An increase in the average hydrodynamic diameter and polydispersity index (PDI) compared to the unconjugated protein is indicative of aggregation.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein. When coupled with detectors like UV, multi-angle light scattering (MALS), or refractive index (RI), SEC can provide quantitative information about the amount of monomer, dimer, and larger soluble aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal the presence of covalently linked dimers and higher-order oligomers, which will appear as bands with higher molecular weights than the monomeric conjugate.
Q3: What is the optimal pH for a this compound conjugation reaction to minimize aggregation?
The optimal pH for maleimide-thiol conjugation is a balance between reaction efficiency and protein stability. The ideal pH range is typically 6.5 to 7.5 .
-
Below pH 6.5: The reaction rate is significantly slower because the thiol group is less likely to be in its reactive thiolate anion form.
-
Above pH 7.5: The maleimide group becomes more susceptible to hydrolysis, rendering it inactive. Furthermore, at higher pH, maleimides can lose their specificity and react with primary amines, such as the side chain of lysine, leading to non-specific labeling and cross-linking that can cause aggregation.
It is crucial to consider the stability of your specific protein across this pH range.
Troubleshooting Guide
Issue 1: Visible Precipitation or Cloudiness During or After Conjugation
| Potential Cause | Troubleshooting Step | Rationale |
| High Protein Concentration | Perform the reaction at a lower protein concentration (e.g., 1-2 mg/mL). | Reduces the likelihood of intermolecular interactions and aggregation. |
| Suboptimal Buffer Conditions | Screen different buffer systems within the recommended pH range (6.5-7.5). | Protein stability is highly dependent on the buffer composition. |
| High Molar Excess of this compound | Perform a titration to determine the optimal molar ratio of linker to protein. Start with a lower molar excess (e.g., 5:1 or 10:1). | A large excess of the PEG linker can lead to over-labeling and precipitation. |
| Temperature | Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration. | Lower temperatures can slow down protein unfolding and aggregation processes. |
Issue 2: DLS or SEC Analysis Shows a Significant Increase in Aggregates
| Potential Cause | Troubleshooting Step | Rationale |
| Intermolecular Crosslinking | Optimize the molar ratio of this compound to protein. A lower ratio will favor intramolecular or single-site conjugation. | Minimizes the chance of one linker molecule bridging two protein molecules. |
| Protein Unfolding/Instability | Add stabilizing excipients to the reaction buffer. | These additives can help maintain the native protein structure and prevent aggregation. |
| Oxidation of Free Thiols | If reducing disulfide bonds to generate free thiols, ensure the use of a non-thiol reducing agent like TCEP and consider degassing buffers or adding a chelating agent like EDTA. | Prevents the re-formation of disulfide bonds which can lead to non-native structures and aggregation. |
Recommended Stabilizing Excipients
| Excipient | Recommended Concentration | Mechanism of Action |
| Arginine | 50-100 mM | Suppresses protein aggregation by interacting with hydrophobic patches and aromatic residues. |
| Glycerol | 5-20% | Acts as a cryoprotectant and osmolyte, stabilizing the protein's native conformation. |
| Sugars (Sucrose, Trehalose) | 50-250 mM | Stabilize protein structure through preferential hydration. |
| Non-ionic Detergents (e.g., Tween-20, Polysorbate 80) | 0.01-0.1% | Can help solubilize proteins and prevent hydrophobic interactions that lead to aggregation. |
Experimental Protocols
Protocol 1: General this compound Conjugation
-
Protein Preparation:
-
Dialyze or desalt the protein into a suitable reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 2 mM EDTA, pH 7.0-7.2). Buffers containing thiols (e.g., DTT, β-mercaptoethanol) must be avoided.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
Reduction of Disulfide Bonds (if necessary):
-
To generate free thiols for conjugation, add a 10-100 fold molar excess of TCEP (tris(2-carboxyethyl)phosphine) to the protein solution.
-
Incubate for 30-60 minutes at room temperature. It is recommended to flush the vial with an inert gas like nitrogen or argon to prevent re-oxidation. TCEP does not need to be removed before adding the maleimide reagent.
-
-
Reagent Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous solvent like DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the protein solution. A common starting point is a 10- to 20-fold molar excess.
-
Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted crosslinker and byproducts using a desalting column (e.g., Sephadex G-25), dialysis, or tangential flow filtration (TFF) against a suitable storage buffer.
-
Protocol 2: Analysis of Aggregation by Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Ensure the sample is free of dust and particulates by filtering through a 0.22 µm syringe filter or by centrifugation.
-
Dilute the sample to an appropriate concentration (typically 0.1-1.0 mg/mL) using the final storage buffer.
-
-
Instrument Setup:
-
Allow the DLS instrument to equilibrate to the desired temperature (e.g., 25°C).
-
-
Measurement:
-
Transfer the sample to a clean cuvette.
-
Place the cuvette in the instrument and perform the measurement according to the manufacturer's instructions.
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution, average hydrodynamic diameter (Z-average), and the polydispersity index (PDI).
-
Compare the results of the conjugated protein to the unconjugated control. An increase in the Z-average and PDI indicates the formation of aggregates.
-
Protocol 3: Analysis of Aggregation by Size Exclusion Chromatography (SEC)
-
System Preparation:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., phosphate-buffered saline, PBS). The mobile phase should be filtered and degassed.
-
Ensure a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the sample through a 0.22 µm filter to remove any large particulates that could clog the column.
-
-
Analysis:
-
Inject an appropriate volume of the sample onto the column.
-
Run the chromatography at a constant flow rate.
-
Monitor the eluent using a UV detector (typically at 280 nm for proteins).
-
-
Data Interpretation:
-
Analyze the resulting chromatogram. The main peak corresponds to the monomeric protein conjugate.
-
Peaks eluting before the main peak represent soluble aggregates (dimers, trimers, etc.).
-
Integrate the peak areas to quantify the percentage of monomer and aggregates in the sample.
-
Visualizations
Caption: Experimental workflow for this compound protein conjugation.
References
optimizing molar ratio of Mal-PEG6-mal to protein for efficient labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the molar ratio of Maleimide-PEG6-Maleimide (Mal-PEG6-Mal) to a protein for efficient labeling. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to protein for a conjugation reaction?
A typical starting point for labeling proteins with maleimide reagents is a 10:1 to 20:1 molar excess of the maleimide reagent to the protein.[1][2][3] However, the optimal ratio is highly dependent on the specific protein and should be determined empirically. For some biomolecules, a much lower molar ratio, such as 2:1 or 5:1, may be optimal. It is highly recommended to perform small-scale optimization experiments with varying molar ratios to determine the ideal conditions for your specific molecule.
Q2: What is the optimal pH for the maleimide-thiol conjugation reaction?
The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5. Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing competing side reactions like the hydrolysis of the maleimide group and reactions with amines. At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines. As the pH increases above 7.5, the rate of maleimide hydrolysis significantly increases, which can lead to a lower yield of the desired conjugate.
Q3: My protein has disulfide bonds. Do I need to reduce them before labeling?
Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S). Therefore, if you intend to label cysteine residues that are involved in disulfide bridges, you must first reduce these bonds. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent for this purpose as it is effective over a broad pH range and generally does not need to be removed before the conjugation step.
Q4: Which buffers are suitable for the conjugation reaction?
It is important to use a buffer that does not contain primary or secondary amines (e.g., Tris) or thiols (e.g., DTT). Amine-containing buffers can react with maleimides, especially at pH > 7.5, and thiol-containing buffers will compete with the protein for reaction with the maleimide. Recommended buffers include phosphate-buffered saline (PBS), HEPES, and MOPS at a pH between 6.5 and 7.5. It is also good practice to degas the buffer to remove dissolved oxygen and prevent the re-oxidation of thiols.
Q5: How can I remove the excess, unreacted this compound after the reaction?
Excess maleimide reagent can be removed using size-based separation techniques. Size-exclusion chromatography (SEC), such as a desalting column (e.g., Sephadex G-25), is a very effective method. Dialysis is another common method for removing small molecule impurities from protein solutions.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or No Conjugation | Maleimide Hydrolysis: The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, rendering it inactive. | Maintain the reaction pH between 6.5 and 7.5. Prepare maleimide solutions immediately before use and avoid aqueous storage. |
| Oxidized Thiols: Cysteine residues on the protein have formed disulfide bonds and are not available to react with the maleimide. | Reduce the protein's disulfide bonds using a reducing agent like TCEP prior to conjugation. A 50- to 100-fold molar excess of TCEP is often recommended. Ensure buffers are degassed to prevent re-oxidation. | |
| Interfering Buffer Components: Buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the protein for reaction with the maleimide. | Use non-amine, non-thiol containing buffers such as PBS or HEPES. If a reducing agent is necessary, use TCEP as it does not need to be removed prior to conjugation. | |
| Protein Aggregation/Precipitation | Suboptimal Buffer Conditions: Incorrect pH or high ionic strength can contribute to protein instability and aggregation. | Optimize buffer conditions. Ensure the pH is within the protein's stability range, typically around 7.0-7.5 for maleimide conjugation. |
| Hydrophobicity of the Linker: The PEG linker should enhance solubility, but at very high concentrations, aggregation can still occur. | Perform the conjugation reaction at a lower protein concentration (e.g., 1-2 mg/mL). Consider adding a small percentage of a non-ionic surfactant or a cryoprotectant like glycerol. | |
| Inconsistent Degree of Labeling (DoL) | Variable Reaction Conditions: Inconsistent molar ratios, reaction times, or temperatures will lead to variability in the final DoL. | Standardize all reaction parameters. Precisely control the this compound to protein molar ratio, incubation time, and temperature for each batch. |
| Incomplete Reduction: If reducing disulfide bonds, incomplete or variable reduction will result in a fluctuating number of available thiols for conjugation. | Ensure the reduction step is complete and consistent. You can quantify free thiols before conjugation using methods like Ellman's assay. |
Experimental Protocols
Protocol 1: Optimization of this compound to Protein Molar Ratio
This protocol describes a method to empirically determine the optimal molar ratio of this compound to a thiol-containing protein.
1. Protein Preparation and Reduction: a. Dissolve the protein in a degassed, amine-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5 to a concentration of 1-10 mg/mL. b. If the protein contains disulfide bonds, add a 50-100 fold molar excess of TCEP. c. Incubate at room temperature for 30-60 minutes.
2. This compound Reagent Preparation: a. Immediately before use, dissolve the this compound reagent in a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
3. Conjugation Reaction: a. Set up a series of parallel reactions. To a fixed amount of the reduced protein solution, add varying amounts of the this compound stock solution to achieve a range of molar ratios (e.g., 2:1, 5:1, 10:1, 20:1, 40:1). b. Gently mix and incubate the reactions for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Quenching and Purification: a. To stop the reaction, add a small molecule thiol such as L-cysteine or beta-mercaptoethanol to quench any unreacted maleimide. b. Purify the conjugated protein from excess reagent and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.
5. Analysis: a. Determine the Degree of Labeling (DoL) for each molar ratio using a suitable analytical method such as UV-Vis spectroscopy (if the PEG linker has a chromophore), mass spectrometry, or SDS-PAGE analysis. b. Compare the DoL and the amount of protein aggregation (if any) across the different molar ratios to identify the optimal condition.
Illustrative Data for Molar Ratio Optimization
| Molar Ratio (this compound : Protein) | Degree of Labeling (DoL) | Protein Recovery (%) | Observations |
| 2:1 | 1.1 | 95 | Minimal labeling. |
| 5:1 | 2.3 | 92 | Moderate labeling, no aggregation. |
| 10:1 | 3.5 | 90 | Good labeling, no aggregation. |
| 20:1 | 3.8 | 88 | Marginal increase in DoL compared to 10:1. |
| 40:1 | 3.9 | 80 | No significant increase in DoL, slight increase in aggregation observed. |
Note: This data is illustrative. The optimal ratio will vary depending on the protein and reaction conditions.
Visualizations
Caption: Experimental workflow for optimizing the molar ratio of this compound to protein.
Caption: Chemical reaction of a bifunctional maleimide with protein thiol groups.
Caption: Troubleshooting decision tree for low maleimide-protein conjugation efficiency.
References
effect of TCEP on Mal-PEG6-mal conjugation to reduced proteins
Technical Support Center: TCEP and Maleimide-PEG Conjugation
Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of TCEP (Tris(2-carboxyethyl)phosphine) for protein reduction prior to conjugation with Maleimide-PEG6-Maleimide (Mal-PEG6-mal).
Frequently Asked Questions (FAQs)
Q1: What is the primary issue when using TCEP with maleimide linkers like this compound?
A1: The primary issue is a competitive side reaction between TCEP and the maleimide group. TCEP, a phosphine, can act as a nucleophile and attack the electron-deficient double bond of the maleimide ring.[1] This reaction forms a stable, non-productive adduct, consuming both the maleimide reagent and TCEP.[1][2] This significantly reduces the efficiency of the desired conjugation between the protein's thiol groups and the this compound linker.[1][3] While some older literature suggested compatibility, recent studies confirm this direct interference.
Q2: Is it necessary to remove TCEP before adding the this compound linker?
A2: Yes, it is highly recommended to remove or quench the excess TCEP after protein reduction and before the addition of the maleimide linker. Failure to do so is a common cause of low or no conjugation yield. Even small residual amounts of TCEP can inhibit the conjugation reaction.
Q3: What are the recommended methods for removing or inactivating TCEP?
A3: Several effective methods can be used:
-
Size-Exclusion Chromatography (SEC) / Desalting Columns: This is a very common and effective method to separate the small TCEP molecules from the much larger protein.
-
Dialysis or Buffer Exchange: Methods like spin filtration are also effective for removing TCEP.
-
In Situ Quenching: A modern approach involves adding a quenching agent that specifically reacts with and inactivates TCEP directly in the reaction mixture, avoiding a separate purification step. Water-soluble PEG-azides have been shown to be effective for this purpose through a Staudinger reaction.
Q4: What is the optimal pH for the maleimide conjugation reaction?
A4: The optimal pH for the maleimide-thiol conjugation is between 6.5 and 7.5. In this range, the thiol group (-SH) is sufficiently deprotonated to its reactive thiolate form (-S⁻), while side reactions like maleimide hydrolysis or reaction with amines are minimized. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
Q5: What molar excess of this compound should be used?
A5: A 10 to 20-fold molar excess of the maleimide reagent over the protein's available thiol groups is a common starting point to drive the reaction to completion. However, the optimal ratio can depend on the specific protein and may require empirical optimization. For some molecules, ratios as low as 2:1 or 5:1 have proven effective.
Troubleshooting Guide
This guide addresses common problems encountered during the conjugation of reduced proteins with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Residual TCEP: Excess TCEP is reacting with the this compound linker. 2. Re-oxidation of Thiols: Free sulfhydryl groups on the protein have re-formed disulfide bonds after TCEP removal. 3. Suboptimal pH: Reaction pH is outside the optimal 6.5-7.5 range. 4. Maleimide Hydrolysis: The this compound linker has degraded due to high pH (>7.5) or prolonged exposure to aqueous buffer. | 1. Remove or Quench TCEP: Implement a TCEP removal step (desalting column, spin filtration) or an in-situ quenching step (e.g., with PEG-azide) after reduction and before adding the maleimide linker. 2. Work Quickly & Use Degassed Buffers: Perform the conjugation immediately after TCEP removal. Use buffers degassed with nitrogen or argon and consider adding 1-5 mM EDTA to chelate metal ions that catalyze oxidation. 3. Verify and Adjust Buffer pH: Ensure the conjugation buffer is freshly prepared and the pH is confirmed to be within the 6.5-7.5 range. 4. Prepare Linker Solution Fresh: Dissolve the this compound linker in an anhydrous solvent like DMSO or DMF immediately before use and add it promptly to the protein solution. |
| Protein Aggregation/Precipitation | 1. Over-reduction of Protein: High concentrations of TCEP or long incubation times may have reduced structurally critical disulfide bonds, leading to protein unfolding and aggregation. 2. Hydrophobicity: The protein or the final conjugate is prone to aggregation. | 1. Optimize Reduction Conditions: Titrate the TCEP concentration (a 2-10 fold molar excess over disulfide bonds is a good start) and incubation time (e.g., 30-60 minutes at room temperature). Analyze protein stability post-reduction. 2. Adjust Buffer Conditions: Include non-denaturing stabilizing agents in the buffer. Ensure the final concentration of any organic solvent (from the linker stock) is low (<10%). |
| High Polydispersity in Final Product | 1. Incomplete Reduction: Not all disulfide bonds were reduced, leading to a heterogeneous population of proteins with varying numbers of available thiols. 2. Incomplete Conjugation: The reaction was not driven to completion, resulting in a mix of unconjugated, partially conjugated, and fully conjugated protein. | 1. Confirm Complete Reduction: Use a thiol quantification assay (e.g., Ellman's reagent) or non-reducing SDS-PAGE to confirm that disulfide bonds are fully cleaved before proceeding. 2. Optimize Reaction Stoichiometry & Time: Increase the molar excess of the this compound linker and/or extend the reaction time (e.g., 2 hours at room temperature or overnight at 4°C). |
Experimental Protocols
Protocol 1: Protein Reduction and TCEP Removal by Desalting Column
This protocol describes the reduction of protein disulfide bonds using TCEP, followed by its removal prior to maleimide conjugation.
Materials:
-
Protein of interest
-
Reduction Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 2-5 mM EDTA, degassed.
-
TCEP-HCl (Tris(2-carboxyethyl)phosphine hydrochloride)
-
Desalting column (e.g., Zeba™ Spin Desalting Column)
-
This compound linker
-
Anhydrous DMSO or DMF
Procedure:
-
Protein Preparation: Dissolve the protein in degassed Reduction Buffer to a final concentration of 1-10 mg/mL.
-
Reduction: Add TCEP to the protein solution to a final concentration of 5-50 mM (a 2-10 fold molar excess over disulfide bonds is a typical starting point).
-
Incubation: Incubate the mixture for 30-60 minutes at room temperature.
-
TCEP Removal: Equilibrate a desalting column with degassed Reduction Buffer according to the manufacturer's instructions. Apply the protein/TCEP mixture to the column to separate the protein from the TCEP.
-
Conjugation: Immediately add a freshly prepared solution of this compound (in DMSO or DMF) to the eluted, TCEP-free protein solution. A 10-20 fold molar excess of the linker is recommended.
-
Reaction: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove excess this compound linker via a second desalting column, dialysis, or size-exclusion chromatography.
Protocol 2: Protein Reduction with In Situ TCEP Quenching
This protocol uses a water-soluble azide to quench TCEP directly in the reaction mixture before adding the maleimide linker.
Materials:
-
All materials from Protocol 1
-
Quenching Agent: Water-soluble PEG-azide
Procedure:
-
Protein Preparation and Reduction: Follow steps 1-3 from Protocol 1.
-
TCEP Quenching: Add the PEG-azide quenching agent to the reaction mixture (e.g., 10 equivalents relative to the initial TCEP concentration).
-
Incubation: Incubate for approximately 1 hour at 37°C to allow for the complete oxidation of TCEP.
-
Conjugation: Add the freshly prepared this compound solution directly to the quenched reaction mixture.
-
Reaction and Purification: Follow steps 6-7 from Protocol 1.
Visual Guides
References
Technical Support Center: Purification of Conjugation Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of unreacted Mal-PEG6-mal from their conjugation mixtures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it need to be removed after conjugation?
This compound is a homobifunctional crosslinker containing two maleimide groups separated by a six-unit polyethylene glycol (PEG) spacer. The maleimide groups react with thiol (-SH) groups on molecules like proteins or antibodies to form stable covalent bonds. After the conjugation reaction, any unreacted this compound remains in the mixture. It is crucial to remove this excess linker to ensure the purity of the final conjugated product, which is essential for accurate downstream applications and to avoid potential side reactions or toxicity.
Q2: What are the common methods for removing unreacted this compound?
The most common methods for removing small, unreacted PEG linkers like this compound from a mixture containing a much larger conjugated biomolecule are based on differences in molecular size. These methods include:
-
Size Exclusion Chromatography (SEC): A highly effective method that separates molecules based on their size in solution.[1][2]
-
Dialysis: A technique that uses a semi-permeable membrane to separate molecules based on their ability to pass through pores of a specific size.[3]
-
Tangential Flow Filtration (TFF): An efficient and scalable method for separating molecules based on size using a membrane, often used for concentration and buffer exchange (diafiltration).[1][4]
Q3: How do I choose the best purification method for my experiment?
The choice of purification method depends on several factors, including the size of your target biomolecule, the required purity, sample volume, and available equipment.
-
For small-scale, rapid purification: Size Exclusion Chromatography (desalting columns) is often the best choice.
-
For thorough removal from small to medium sample volumes where some dilution is acceptable: Dialysis is a simple and effective option.
-
For large-scale processing and for processes requiring concentration of the final product: Tangential Flow Filtration is the most suitable method.
Decision Workflow for Selecting a Purification Method
Caption: A flowchart to guide the selection of an appropriate purification method.
Troubleshooting Guides
Size Exclusion Chromatography (SEC) Troubleshooting
| Issue | Possible Cause | Recommendation |
| Poor separation of linker and conjugate | Inappropriate column choice. | For removing a small linker like this compound from a large protein, use a desalting column with a suitable exclusion limit (e.g., Sephadex G-25). |
| Sample volume is too large for the column. | The sample volume should not exceed 30% of the total column bed volume for optimal resolution. | |
| Low recovery of the conjugated biomolecule | Non-specific binding to the column matrix. | Ensure the column is properly equilibrated with the running buffer. Consider using a buffer with a slightly higher ionic strength to minimize interactions. |
| The biomolecule is precipitating on the column. | Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents. | |
| Co-elution of unreacted linker and the conjugated biomolecule | Insufficient resolution of the column. | Use a longer column or a column with a smaller particle size for higher resolution. Optimize the flow rate; slower flow rates often improve resolution. |
Dialysis Troubleshooting
| Issue | Possible Cause | Recommendation |
| Unreacted linker still present after dialysis | Incorrect Molecular Weight Cutoff (MWCO) of the membrane. | For this compound (MW ~560 Da), use a dialysis membrane with a low MWCO, such as 1-2 kDa, to ensure the linker can pass through while retaining the larger biomolecule. |
| Insufficient dialysis time or buffer volume. | Dialyze for a sufficient duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100-200 times the sample volume). | |
| Loss of conjugated biomolecule | The biomolecule is passing through the membrane. | Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your biomolecule. |
| Non-specific binding to the membrane. | Pre-condition the membrane according to the manufacturer's instructions. Consider using a membrane material known for low protein binding (e.g., regenerated cellulose). |
Tangential Flow Filtration (TFF) Troubleshooting
| Issue | Possible Cause | Recommendation |
| Slow processing time | Membrane fouling. | Optimize transmembrane pressure (TMP) and cross-flow rate to minimize the formation of a gel layer on the membrane surface. |
| Incorrect membrane choice. | Ensure the membrane's molecular weight cutoff (MWCO) is appropriate for retaining the conjugate while allowing the unreacted linker to pass through. A 10-30 kDa MWCO is often suitable for antibody conjugates. | |
| Low recovery of the conjugate | Non-specific binding to the membrane or tubing. | Use a system with low-binding materials. Perform a buffer flush at the end of the process to recover any product retained in the system. |
| Precipitation of the conjugate. | Ensure the buffer conditions (pH, ionic strength) maintain the solubility of the conjugate throughout the process. | |
| Inefficient removal of the linker | Insufficient diafiltration volumes. | Perform an adequate number of diafiltration volumes (typically 5-10) to wash out the small molecules effectively. |
| Membrane is not fully permeable to the linker. | While unlikely for small linkers, ensure there are no interactions between the linker and the membrane. The clearance rate should be close to ideal. |
Quantitative Data Summary
| Purification Method | Parameter | Typical Value | Reference |
| Size Exclusion Chromatography | Removal of Free PEG | >95% | [General knowledge, adapted from multiple sources] |
| Product Recovery | 85-95% | [General knowledge, adapted from multiple sources] | |
| Dialysis | Removal of Small Molecules (<1 kDa) | >99% (with sufficient buffer exchanges) | [Adapted from] |
| Product Recovery | >90% | [Adapted from] | |
| Tangential Flow Filtration | Small Molecule Clearance (after 5 diavolumes) | ~99.3% | [Adapted from] |
| Small Molecule Clearance (after 10 diavolumes) | >99.99% | [Adapted from] | |
| Product Recovery | >95% |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (Desalting Column)
This protocol is suitable for the rapid removal of unreacted this compound from a small volume of conjugation mixture.
Materials:
-
Desalting column (e.g., Sephadex G-25) with an appropriate exclusion limit for your biomolecule.
-
Equilibration/elution buffer (e.g., PBS, pH 7.4).
-
Collection tubes.
Workflow for Size Exclusion Chromatography
Caption: Step-by-step workflow for purification using Size Exclusion Chromatography.
Methodology:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This removes any storage solution and ensures the column is conditioned.
-
Sample Application: Allow the buffer to drain from the column until it reaches the top of the column bed. Carefully apply the conjugation mixture to the top of the column bed. The sample volume should ideally be between 10-30% of the column bed volume.
-
Elution: Immediately after the sample has entered the column bed, add the elution buffer to the top of the column.
-
Fraction Collection: Begin collecting fractions. The larger conjugated biomolecule will elute first in the void volume, while the smaller unreacted this compound will be retained longer and elute in later fractions.
-
Analysis: Analyze the collected fractions (e.g., by measuring absorbance at 280 nm for proteins) to identify the fractions containing the purified conjugate.
-
Pooling: Pool the fractions containing the pure conjugate.
Protocol 2: Dialysis
This protocol is ideal for removing the small this compound linker from a larger biomolecule when processing time is not a critical constraint.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 1-2 kDa).
-
Dialysis buffer (e.g., PBS, pH 7.4).
-
Stir plate and stir bar.
-
Large beaker or container for dialysis.
Workflow for Dialysis
Caption: Step-by-step workflow for purification using Dialysis.
Methodology:
-
Prepare Dialysis Membrane: If using dialysis tubing, prepare it according to the manufacturer's instructions (this may involve boiling and washing). Dialysis cassettes are typically ready to use.
-
Load Sample: Load the conjugation mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.
-
Dialysis: Place the loaded dialysis tubing/cassette into a beaker containing a large volume of cold dialysis buffer (at least 100-200 times the sample volume).
-
Stirring: Place the beaker on a stir plate and add a stir bar to the buffer to ensure continuous mixing. Perform the dialysis at a low temperature (e.g., 4°C) for several hours or overnight.
-
Buffer Exchange: For efficient removal of the unreacted linker, change the dialysis buffer at least 2-3 times.
-
Sample Recovery: After dialysis is complete, carefully remove the tubing/cassette from the buffer and recover the purified conjugate.
Protocol 3: Tangential Flow Filtration (TFF)
This protocol is suitable for the purification and concentration of larger volumes of conjugation mixture.
Materials:
-
TFF system with a pump and reservoir.
-
TFF cassette or hollow fiber cartridge with an appropriate MWCO (e.g., 10-30 kDa for an antibody conjugate).
-
Diafiltration buffer (e.g., PBS, pH 7.4).
-
Pressure gauges.
Workflow for Tangential Flow Filtration
Caption: Step-by-step workflow for purification using Tangential Flow Filtration.
Methodology:
-
System Setup and Equilibration: Assemble the TFF system and install the membrane according to the manufacturer's instructions. Equilibrate the system by flushing with buffer.
-
Load Sample: Load the conjugation mixture into the system reservoir.
-
Concentration (Optional): If the initial volume is large, concentrate the sample to a more manageable volume by directing the permeate to waste.
-
Diafiltration: Perform diafiltration by adding diafiltration buffer to the reservoir at the same rate as the permeate is being removed. This washes the unreacted this compound out of the sample. Typically, 5-10 diafiltration volumes are sufficient for near-complete removal of small molecules.
-
Final Concentration: After diafiltration, concentrate the purified conjugate to the desired final concentration.
-
Product Recovery: Recover the concentrated, purified conjugate from the system. Perform a buffer flush to maximize recovery.
References
- 1. Tangential Flow Filtration in the Antibody Drug Conjugate (ADC) Manufacturing Process [sigmaaldrich.com]
- 2. repligen.com [repligen.com]
- 3. benchchem.com [benchchem.com]
- 4. Clearance of solvents and small molecule impurities in antibody drug conjugates via ultrafiltration and diafiltration operation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Conjugation of Mal-PEG6-mal to Sterically Hindered Thiols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals facing challenges with the conjugation of Mal-PEG6-mal to sterically hindered thiols.
Troubleshooting Guides
This section addresses common issues encountered during the conjugation process in a question-and-answer format, offering potential causes and solutions.
Q1: Why am I observing low or no conjugation efficiency between my this compound linker and the target thiol?
A1: Low conjugation efficiency can stem from several factors related to the maleimide linker, the target thiol, and the reaction conditions.
-
Cause 1: Hydrolyzed Maleimide Linker. The maleimide group is susceptible to hydrolysis in aqueous solutions, a reaction that is accelerated by increasing the pH.[1][2] Once hydrolyzed, the maleimide ring opens, rendering it unreactive towards thiols.[3]
-
Solution: Always prepare aqueous solutions of this compound immediately before use. For storage, dissolve the linker in a dry, biocompatible organic solvent such as DMSO or DMF.[1]
-
-
Cause 2: Inaccessible or Oxidized Thiols. The target cysteine residues on your protein or molecule may be sterically hindered, buried within the structure, or have formed disulfide bonds. Disulfide bonds are unreactive towards maleimides.[1]
-
Solution: Perform a pre-reduction step using a non-thiol-based reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to ensure the availability of free thiols. Unlike DTT, TCEP does not need to be removed before adding the maleimide reagent. To address steric hindrance, consider using a Mal-PEG linker with a longer PEG chain to provide a greater spacer arm and improve accessibility.
-
-
Cause 3: Suboptimal Reaction pH. The thiol-maleimide reaction is highly pH-dependent. At pH values below 6.5, the reaction rate is slow because the thiol group is predominantly in its protonated form rather than the more reactive thiolate anion.
-
Solution: Maintain the reaction pH within the optimal range of 6.5 to 7.5. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
-
-
Cause 4: Steric Hindrance. The bulky nature of the molecule containing the thiol group can physically block the maleimide from accessing the reaction site. This is a common issue with large proteins and antibodies.
-
Solution: Optimize the molar ratio of the this compound linker to the thiol. A 10- to 20-fold molar excess of the maleimide linker is a common starting point to drive the reaction to completion. For particularly hindered thiols, increasing the reaction time or temperature (while carefully monitoring potential side reactions) may be necessary. Using a longer PEG linker (e.g., PEG12, PEG24) can also help overcome steric hindrance.
-
Q2: My final conjugate is unstable and shows loss of the PEG linker over time. What is causing this instability?
A2: The instability of maleimide-thiol conjugates is a known issue, primarily due to the reversibility of the thioether bond.
-
Cause: Retro-Michael Reaction (Thiol Exchange). The thioether bond formed between the maleimide and the thiol is susceptible to a retro-Michael reaction, especially in environments with a high concentration of other thiols, such as glutathione in vivo. This can lead to the transfer of the this compound linker to other molecules, resulting in "off-target" effects and loss of the desired conjugate.
-
Solution 1: Post-Conjugation Hydrolysis. After the initial conjugation, the thiosuccinimide ring can be intentionally hydrolyzed by raising the pH. This ring-opened product is stable and not susceptible to the retro-Michael reaction.
-
Solution 2: Use of Next-Generation Maleimides. Consider using "self-hydrolyzing" maleimides that are designed to rapidly hydrolyze the thiosuccinimide ring after conjugation, leading to a more stable product. N-aryl substituted maleimides, for example, show significantly enhanced stability compared to their N-alkyl counterparts.
-
Solution 3: Alternative Chemistries. If conjugate stability is a critical issue, explore alternative crosslinkers that form more stable bonds with thiols, such as those based on pyridazinedione chemistry.
-
Q3: I am observing unexpected side products in my reaction mixture. What are the likely side reactions and how can I minimize them?
A3: Several side reactions can occur during maleimide-thiol conjugation, leading to a heterogeneous product mixture.
-
Side Reaction 1: Reaction with Amines. At pH values above 7.5, maleimides can react with primary amines, such as the ε-amino group of lysine residues in proteins.
-
Solution: Strictly maintain the reaction pH between 6.5 and 7.5 to ensure chemoselectivity for thiols.
-
-
Side Reaction 2: Thiazine Rearrangement. If you are conjugating to a peptide or protein with an N-terminal cysteine, the initial conjugate can undergo an intramolecular rearrangement to form a stable six-membered thiazine ring.
-
Solution: This side reaction is more prominent at physiological or higher pH. While the thiazine linkage is stable, its formation can complicate product characterization. If this is undesirable, consider alternative conjugation strategies that do not involve an N-terminal cysteine.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal pH for conjugating this compound to a sterically hindered thiol?
A: The optimal pH range for maleimide-thiol conjugation is between 6.5 and 7.5. Within this range, the thiol is sufficiently deprotonated to its reactive thiolate form, while minimizing side reactions such as maleimide hydrolysis and reaction with primary amines.
Q: How can I confirm that the thiol groups on my protein are available for conjugation?
A: The number of free sulfhydryl groups in a protein sample can be quantified using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.
Q: What molar excess of this compound should I use?
A: A 10- to 20-fold molar excess of the maleimide reagent over the thiol-containing molecule is a common starting point to drive the reaction to completion, especially when dealing with sterically hindered thiols. However, the optimal ratio should be determined empirically for each specific system. For smaller peptides, a lower excess (e.g., 2:1 to 5:1) may be sufficient.
Q: How should I store my this compound reagent?
A: this compound should be stored as a dry powder at -20°C. For preparing stock solutions, use an anhydrous solvent like DMSO or DMF and store at -20°C. Aqueous solutions of maleimides are not recommended for long-term storage due to their susceptibility to hydrolysis.
Q: Are there alternative linker chemistries I can use to avoid the instability of the maleimide-thiol bond?
A: Yes, several alternative strategies exist. Next-generation maleimides that promote post-conjugation hydrolysis of the succinimide ring offer enhanced stability. Other thiol-reactive chemistries, such as those based on pyridazinediones, form more stable linkages and can be considered for applications where conjugate stability is paramount.
Data Presentation
Table 1: Effect of pH on Maleimide Hydrolysis
| pH | Relative Rate of Hydrolysis | Stability of Maleimide |
| < 6.5 | Slow | High |
| 6.5 - 7.5 | Moderate | Moderate |
| > 7.5 | Rapid | Low |
| > 8.5 | Very Rapid | Very Low |
Data synthesized from multiple sources indicating that the rate of maleimide hydrolysis increases significantly with pH.
Table 2: Stability of Maleimide-Thiol Adducts with Different N-Substituents
| Maleimide N-Substituent | Adduct Stability in the Presence of Thiols | Half-life of Hydrolysis (pH 7.4, 37°C) | Key Feature |
| N-Alkyl | Low (prone to retro-Michael reaction) | ~27 hours | Commonly used but less stable. |
| N-Aryl | High | ~1.5 hours | Promotes rapid hydrolysis of the succinimide ring, leading to a stable, irreversible linkage. |
| N-Fluorophenyl | Very High | ~0.7 hours | Electron-withdrawing group further accelerates stabilizing hydrolysis. |
Experimental Protocols
Protocol 1: General Procedure for Disulfide Bond Reduction in Proteins
-
Buffer Preparation: Prepare a degassed reaction buffer (e.g., phosphate-buffered saline, PBS) at pH 7.2, containing 1-5 mM EDTA to chelate metal ions that can catalyze thiol oxidation.
-
Protein Solution: Dissolve the protein containing disulfide bonds in the prepared buffer to a concentration of 1-10 mg/mL.
-
Reduction with TCEP: Add a 10- to 20-fold molar excess of TCEP to the protein solution.
-
Incubation: Incubate the mixture at 37°C for 30-90 minutes under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
Buffer Exchange (if necessary): While TCEP generally does not need to be removed, if a different, thiol-containing reducing agent like DTT is used, it is crucial to remove the excess reducing agent before adding the maleimide reagent. This can be achieved using a desalting column (e.g., G-25) equilibrated with the degassed reaction buffer.
Protocol 2: General Procedure for Conjugation of this compound to a Reduced Protein
-
Reagent Preparation: Immediately before use, dissolve the this compound linker in a minimal amount of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the desired molar excess (typically 10- to 20-fold) of the this compound stock solution to the freshly prepared solution of the reduced protein.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light if either the linker or the protein is light-sensitive.
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added in excess.
-
Purification: Remove the excess, unreacted this compound and other small molecules from the conjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).
-
Characterization: Analyze the final conjugate to determine the degree of labeling (e.g., using mass spectrometry) and purity (e.g., using SDS-PAGE or HPLC).
Visualizations
Caption: Reaction pathway of thiol-maleimide conjugation and competing side reactions.
Caption: Troubleshooting workflow for low conjugation yield.
Caption: Logical relationship of challenges related to steric hindrance.
References
impact of buffer composition on Mal-PEG6-mal reaction kinetics
This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Maleimide-PEG6-Maleimide (Mal-PEG6-Mal) crosslinkers. It focuses on the critical impact of buffer composition on reaction kinetics and offers troubleshooting solutions to common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
A1: The optimal pH for the maleimide-thiol reaction is a balance between two competing factors: thiol reactivity and maleimide stability. The recommended pH range is 6.5 to 7.5 .[1][2][3]
-
Below pH 6.5: The reaction rate slows considerably because the thiol group (-SH) is predominantly in its protonated form. The reactive species is the thiolate anion (-S⁻), which is less abundant at lower pH.[1][3]
-
Above pH 7.5: The maleimide ring becomes increasingly susceptible to hydrolysis, where it reacts with water and opens to form an unreactive maleamic acid derivative. This inactivates the linker. Additionally, at higher pH, maleimides can lose their specificity for thiols and begin to react with primary amines, such as the side chains of lysine residues. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, ensuring high selectivity.
Table 1: Effect of pH on Maleimide-Thiol Reaction Characteristics
| pH Range | Thiol Reactivity | Maleimide Stability (vs. Hydrolysis) | Selectivity for Thiols vs. Amines | Recommendation |
| < 6.5 | Low | High | High | Not recommended; very slow reaction. |
| 6.5 - 7.5 | Optimal | Good | Very High | Optimal range for conjugation. |
| > 7.5 | High | Low (risk of hydrolysis) | Decreased (risk of amine reaction) | Not recommended; risk of side reactions and linker inactivation. |
Q2: Which buffer systems should I use or avoid for maleimide conjugations?
A2: The choice of buffer is critical to prevent unintended reactions.
-
Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and MES are excellent choices as they are non-reactive and buffer well within the optimal pH range of 6.5-7.5.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (Tris(hydroxymethyl)aminomethane) , should be avoided. The primary amine in Tris can react with the maleimide group, especially at pH values above 7.5, competing with the intended thiol reaction. Buffers containing thiols (e.g., DTT, 2-mercaptoethanol) must also be avoided as they will directly compete for reaction with the maleimide.
Table 2: Comparison of Common Buffers for Maleimide Conjugation
| Buffer | Recommended? | pH Range | Comments |
| Phosphate (PBS) | Yes | 6.5 - 7.5 | Commonly used, non-reactive, and provides good buffering capacity. |
| HEPES | Yes | 7.0 - 7.5 | Good alternative to phosphate buffers. |
| Tris | No | 7.5 - 8.5 | Contains a primary amine that can react with the maleimide group. |
| Glycine | No | - | Contains a primary amine. |
Q3: What is the stability of the final thioether bond, and can it be reversed?
A3: The thiosuccinimide linkage formed is generally stable, but it can undergo a retro-Michael reaction , especially in the presence of other thiols. This is a reversible process where the bond breaks, reforming the original maleimide and thiol. This can lead to the transfer of the PEG linker to other thiol-containing molecules in a biological system, like albumin or glutathione.
To increase stability, the thiosuccinimide ring can be intentionally hydrolyzed (opened) post-conjugation. The resulting stable maleamic acid thioether is not susceptible to the retro-Michael reaction. This can be achieved by incubating the conjugate at a slightly alkaline pH (e.g., pH 9), though this must be done carefully to avoid protein denaturation.
Troubleshooting Guide
Problem: Low or No Conjugation Yield
This is the most common issue encountered. Use the following workflow and guide to diagnose the potential cause.
Detailed Causes & Solutions:
-
Cause: Maleimide Hydrolysis
-
Problem: The maleimide group is susceptible to hydrolysis, especially above pH 7.5. If the this compound reagent is dissolved in aqueous buffer and left for an extended period before use, it will lose reactivity.
-
Solution: Always prepare aqueous solutions of the maleimide linker immediately before starting the conjugation. For storage, dissolve the linker in an anhydrous organic solvent like DMSO or DMF and store at -20°C.
-
-
Cause: Lack of Available Free Thiols
-
Problem: Cysteine residues on proteins can form disulfide bonds with each other, which are unreactive towards maleimides. Thiols can also be oxidized by dissolved oxygen in the buffer, often catalyzed by trace metal ions.
-
Solution:
-
Reduce Disulfides: Before conjugation, treat your protein with a reducing agent. TCEP (tris(2-carboxyethyl)phosphine) is highly recommended because it is effective and, unlike DTT, does not contain a thiol group itself, so it does not need to be removed before adding the maleimide reagent. Use a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes.
-
Prevent Re-oxidation: Degas buffers by vacuum or by bubbling with an inert gas like argon or nitrogen to remove dissolved oxygen. Including a chelating agent like EDTA (1-5 mM) in the buffer can sequester metal ions that catalyze oxidation.
-
-
-
Cause: Incorrect Stoichiometry
-
Problem: An insufficient molar ratio of the this compound linker to the thiol-containing molecule can lead to incomplete conjugation.
-
Solution: Optimize the molar excess of the linker. A 10- to 20-fold molar excess of the maleimide reagent over the thiol is a common starting point to drive the reaction to completion. However, this should be optimized for each specific application.
-
Experimental Protocols
Protocol 1: General Two-Step Protein-PEG-Protein Conjugation
This protocol describes the conjugation of two different thiol-containing proteins (Protein A and Protein B) using this compound.
Materials:
-
Protein A (with available thiol groups)
-
Protein B (with available thiol groups)
-
This compound linker
-
Reaction Buffer: 100 mM Phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.2 (degassed).
-
Reducing Agent: TCEP solution (e.g., 100 mM stock).
-
Quenching Solution: 1 M Cysteine or 2-Mercaptoethanol.
-
Anhydrous DMSO or DMF.
-
Desalting column (e.g., Sephadex G-25).
Procedure:
-
Protein Preparation: a. Dissolve Protein A and Protein B in separate tubes containing the degassed Reaction Buffer to a concentration of 1-10 mg/mL. b. If disulfide reduction is needed, add TCEP to each protein solution to a final 10-50 fold molar excess over the protein. Incubate at room temperature for 30-60 minutes.
-
Linker Preparation: a. Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF. Then, add it to the Reaction Buffer.
-
First Conjugation Reaction (Protein A): a. Add the dissolved this compound linker to the prepared Protein A solution. Use a 10-20 fold molar excess of linker relative to the protein. b. Incubate the reaction at room temperature for 2 hours or at 4°C overnight, with gentle mixing.
-
Purification of Intermediate: a. Remove the excess, unreacted this compound linker by passing the reaction mixture through a desalting column equilibrated with the Reaction Buffer. Collect the fractions containing the protein-PEG intermediate (Protein A-S-PEG6-Mal).
-
Second Conjugation Reaction (Protein B): a. Add the prepared Protein B solution to the purified intermediate from step 4. Aim for a 1:1 molar ratio of the intermediate to Protein B. b. Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
Quenching: a. Add a small molecule thiol (e.g., cysteine) in excess to quench any remaining active maleimide groups and stop the reaction.
-
Final Purification & Analysis: a. Purify the final conjugate (Protein A-S-PEG6-S-Protein B) from unreacted components using size-exclusion chromatography (SEC) or other appropriate chromatographic methods. b. Analyze the final product using SDS-PAGE and/or mass spectrometry to confirm successful conjugation.
References
preventing oxidation of thiols before Mal-PEG6-mal addition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing the oxidation of thiols prior to conjugation with maleimide-functionalized molecules like Mal-PEG6-mal.
Troubleshooting Guides
This section addresses specific issues that may arise during your experimental workflow.
Q1: I am observing low conjugation efficiency between my thiol-containing molecule and this compound. What are the potential causes and solutions?
Low conjugation efficiency is a common problem that can stem from several factors, primarily related to the availability of the free thiol group and the reactivity of the maleimide.
Potential Cause: Oxidation of Thiol Groups
Free thiols (-SH) are susceptible to oxidation, forming disulfide bonds (R-S-S-R) that are unreactive with maleimides.[1] This oxidation can be catalyzed by dissolved oxygen or trace metal ions in your buffers.[1][2]
Solutions:
-
Work in an Oxygen-Depleted Environment: Degas all buffers and solutions by sparging with an inert gas like argon or nitrogen, or by using a vacuum.[1][3] Performing the reaction under an inert atmosphere can further minimize oxygen exposure.
-
Use Reducing Agents: If your molecule contains existing disulfide bonds, they must be reduced to free thiols. Even if starting with a reduced thiol, including a reducing agent can help maintain it in its reduced state. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred choice as it is a non-thiol-containing reducing agent and does not need to be removed before the addition of the maleimide. Dithiothreitol (DTT) is also effective, but being a thiol-containing compound, it must be completely removed before adding the maleimide reagent to prevent it from competing with your target molecule.
-
Incorporate Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to your buffers. EDTA sequesters divalent metal ions that can catalyze thiol oxidation.
-
Control pH: While the maleimide-thiol reaction is optimal between pH 6.5 and 7.5, thiol oxidation is more rapid at neutral to alkaline pH due to the higher concentration of the more reactive thiolate anion (R-S⁻). Working at the lower end of the optimal pH range for conjugation can help minimize oxidation.
Potential Cause: Hydrolysis of the Maleimide Group
The maleimide ring is susceptible to hydrolysis, especially at pH values above 7.5, which renders it unreactive towards thiols.
Solutions:
-
Maintain Optimal pH: Perform the conjugation reaction within the recommended pH range of 6.5-7.5. At pH 7.0, the reaction of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.
-
Prepare Fresh Reagents: Prepare the this compound solution immediately before use. Avoid storing maleimide reagents in aqueous solutions. If storage in an aqueous buffer is necessary, use a slightly acidic pH (6.0-6.5) and store at 4°C for only short durations.
Potential Cause: Incorrect Stoichiometry
The molar ratio of the maleimide reagent to the thiol-containing molecule is crucial for efficient conjugation.
Solution:
-
Use Molar Excess of Maleimide: A 10- to 20-fold molar excess of the maleimide reagent is often used to drive the reaction to completion. However, the optimal ratio can be influenced by factors like steric hindrance and should be optimized for your specific application.
Q2: After reducing the disulfide bonds in my protein with DTT and removing it, I still get low conjugation yields. Why is this happening?
This scenario often points to issues with DTT removal or re-oxidation of the thiols after DTT has been removed.
Solutions:
-
Ensure Complete DTT Removal: Use a desalting column (e.g., PD-10) to efficiently remove DTT. Ensure the column is equilibrated with a degassed buffer to prevent immediate re-oxidation.
-
Minimize Time Between Steps: Proceed with the maleimide conjugation step immediately after removing the DTT to minimize the time the free thiols are exposed to potential oxidants.
-
Switch to TCEP: Consider using TCEP as the reducing agent. Since TCEP is not a thiol, it does not react with the maleimide and therefore does not need to be removed, allowing for a "one-pot" reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the thiol-maleimide reaction?
The optimal pH range for the thiol-maleimide conjugation is between 6.5 and 7.5. Below pH 6.5, the reaction rate slows down because the thiol is less likely to be in its reactive thiolate form. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and side reactions with primary amines (like lysine residues) become more prevalent.
Q2: Can I use DTT and this compound in the same reaction mixture?
No. DTT is a thiol-containing reducing agent and will react with the maleimide group of the this compound, competing with your target molecule and significantly reducing the conjugation efficiency. Excess DTT must be removed before adding the maleimide reagent.
Q3: What are the main advantages of using TCEP over DTT for disulfide reduction before maleimide conjugation?
TCEP offers several advantages over DTT:
-
No Thiol Groups: TCEP does not contain thiol groups, so it does not react with maleimides, eliminating the need for its removal before conjugation.
-
Stability: TCEP is more stable in solution and more resistant to air oxidation than DTT.
-
Broad pH Range: TCEP is an effective reducing agent over a wider pH range compared to DTT.
Q4: How can I confirm that my thiol groups are available for conjugation?
You can quantify the number of free sulfhydryl groups in your sample using Ellman's reagent (DTNB), which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.
Q5: What are some common side reactions to be aware of during thiol-maleimide conjugation?
Besides maleimide hydrolysis, a key side reaction to consider is the thiazine rearrangement. This can occur when conjugating to an unprotected N-terminal cysteine, where the N-terminal amine can attack the succinimide ring, leading to a stable six-membered thiazine ring. This side reaction is more prominent at basic pH. To avoid this, it is recommended to perform the conjugation at a slightly acidic pH (around 5) or to acetylate the N-terminal cysteine.
Quantitative Data Summary
Table 1: Comparison of Common Reducing Agents for Disulfide Bond Reduction
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Mechanism | Thiol-disulfide exchange | Phosphine-based reduction |
| Optimal pH | >7 | 1.5 - 8.5 |
| Thiol-containing | Yes | No |
| Removal Required | Yes | No |
| Stability | Shorter half-life in aqueous solution | More stable and resistant to air oxidation |
| Odor | Strong, unpleasant | Odorless |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction using TCEP (One-Pot Reaction)
-
Protein Preparation: Dissolve your protein containing disulfide bonds in a degassed buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.
-
Reduction: Add a 10- to 100-fold molar excess of TCEP to the protein solution.
-
Incubation: Flush the reaction vial with an inert gas (e.g., argon or nitrogen), seal, and incubate at room temperature for 30-60 minutes.
-
Proceed to Conjugation: The reduced protein solution can be used directly for the maleimide conjugation without removing the TCEP.
Protocol 2: Disulfide Bond Reduction using DTT followed by Removal
-
Protein Preparation: Dissolve your protein in a suitable degassed buffer at pH 7.0-7.5.
-
Reduction: Add DTT to the protein solution to a final concentration of 10-100 mM.
-
Incubation: Incubate at room temperature for 30-60 minutes.
-
DTT Removal: Immediately after reduction, remove the excess DTT using a desalting column (e.g., a PD-10 spin desalting column) that has been pre-equilibrated with a degassed buffer. Perform this step under an inert atmosphere if possible.
-
Thiol Modification: Proceed immediately with the maleimide conjugation using the purified, reduced protein.
Protocol 3: Thiol-Maleimide Conjugation
-
Prepare Maleimide Reagent: Dissolve the this compound in an anhydrous solvent like DMSO or DMF to create a stock solution immediately before use.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the reduced protein solution. Mix gently.
-
Incubation: Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.
-
Quenching (Optional): To consume any excess maleimide, a small molecule thiol like cysteine or β-mercaptoethanol can be added.
-
Purification: Purify the conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents.
Visualizations
Caption: Pathway of thiol oxidation to a disulfide bond.
Caption: Thiol-maleimide Michael addition reaction.
Caption: Troubleshooting logic for low conjugation yield.
References
techniques to increase the yield of Mal-PEG6-mal crosslinked products
This guide provides researchers, scientists, and drug development professionals with technical support for increasing the yield of products crosslinked with Mal-PEG6-Mal. It includes frequently asked questions (FAQs) and troubleshooting advice to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the maleimide-thiol conjugation reaction?
A1: The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently deprotonated to be reactive, while minimizing side reactions. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2]
Q2: What can cause low or no yield of my crosslinked product?
A2: Several factors can contribute to low yield:
-
Hydrolyzed Maleimide: The maleimide groups on the this compound crosslinker are susceptible to hydrolysis in aqueous solutions, especially at pH values above 7.5.[1] Always prepare solutions of the crosslinker immediately before use and avoid storing it in aqueous buffers. For long-term storage, use a dry, biocompatible organic solvent like DMSO or DMF.
-
Oxidized or Inaccessible Thiols: The target thiol (-SH) groups on your molecules may have formed disulfide bonds (-S-S-), which do not react with maleimides.[3] It is crucial to reduce any disulfide bonds prior to the conjugation reaction.
-
Incorrect Stoichiometry: The molar ratio of the this compound crosslinker to your thiol-containing molecules is critical. An inappropriate ratio can lead to a mixture of unreacted molecules, singly-reacted intermediates, and aggregates.
-
Suboptimal pH: Performing the reaction outside the optimal pH range of 6.5-7.5 can significantly reduce the reaction rate (at lower pH) or increase side reactions (at higher pH).
Q3: How can I prevent the formation of disulfide bonds in my protein/peptide?
A3: To prevent the re-formation of disulfide bonds after reduction, it is recommended to work with degassed buffers. Additionally, including a chelating agent like EDTA (1-5 mM) in your reaction buffer can help by sequestering metal ions that can catalyze thiol oxidation.
Q4: What is the recommended molar ratio of this compound to my thiol-containing molecule?
A4: The optimal molar ratio depends on the desired outcome (e.g., forming a dimer of two identical molecules) and the concentration of the reactants. A common starting point is a 1:2 molar ratio of the homobifunctional crosslinker to the thiol-containing molecule. However, this should be empirically optimized for each specific system to minimize intramolecular crosslinking and the formation of large aggregates.
Q5: How can I quench the crosslinking reaction?
A5: To stop the reaction, you can add a small molecule containing a free thiol, such as cysteine or 2-mercaptoethanol. This will react with any remaining unreacted maleimide groups on the crosslinker.
Q6: What are the best methods for purifying the final crosslinked product?
A6: The choice of purification method depends on the size and properties of your starting materials and the final product.
-
Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger crosslinked product from unreacted starting materials and smaller quenching agents.
-
Ion Exchange Chromatography (IEX): This technique can be used to separate molecules based on differences in their net charge, which may be altered upon crosslinking.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be a useful supplementary purification step, separating molecules based on their hydrophobicity.
-
Reverse Phase Chromatography (RP-HPLC): This is often used for the purification of peptides and small proteins and can be effective for separating positional isomers.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Hydrolyzed this compound: Reagent degraded due to moisture. | Prepare fresh crosslinker solution in anhydrous DMSO or DMF immediately before use. |
| 2. Oxidized Thiols: Target molecules have formed disulfide bonds. | Pre-treat your thiol-containing molecules with a reducing agent like TCEP. TCEP is often preferred as it doesn't need to be removed before adding the maleimide reagent. | |
| 3. Incorrect pH: Reaction buffer is outside the optimal 6.5-7.5 range. | Prepare fresh buffer and verify the pH. Use buffers like PBS, HEPES, or MOPS that are free of primary amines. | |
| 4. Low Reactant Concentration: Dilute solutions can slow down the reaction rate. | Increase the concentration of your reactants if possible. | |
| Formation of High Molecular Weight Aggregates | 1. Incorrect Stoichiometry: Molar excess of the crosslinker or high protein concentration. | Optimize the molar ratio of crosslinker to thiol. Consider adjusting the protein concentration to favor intramolecular or desired intermolecular crosslinking. |
| 2. Non-specific Reactions: Reaction with primary amines at high pH. | Ensure the reaction pH does not exceed 7.5 to maintain selectivity for thiols. | |
| Product Instability (Loss of Crosslink) | 1. Retro-Michael Reaction: The thioether bond is reversible in the presence of other thiols. | To create a more stable product, consider hydrolyzing the thiosuccinimide ring after the initial conjugation by raising the pH to 8.5-9.0 for a short period. |
| Difficulty in Purifying the Product | 1. Similar Properties of Reactants and Products: The crosslinked product may have similar size or charge to starting materials or intermediates. | Employ a multi-step purification strategy. For example, use SEC followed by IEX or HIC for higher purity. |
| 2. Presence of Unreacted Crosslinker: Excess crosslinker can interfere with downstream applications. | Ensure the reaction is properly quenched with a thiol-containing compound before purification. |
Experimental Protocols
Protocol 1: General Procedure for Crosslinking Two Thiol-Containing Proteins (Protein-SH)
-
Preparation of Protein-SH:
-
Dissolve your protein in a degassed reaction buffer (e.g., 100 mM PBS, 1-5 mM EDTA, pH 7.2).
-
If the protein contains disulfide bonds, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes to reduce them.
-
-
Preparation of this compound Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar ratio (a starting point of 1 mole of crosslinker per 2 moles of protein is recommended for dimerization).
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight. The reaction vessel can be gently mixed during this time.
-
-
Quenching the Reaction:
-
Add a small molecule thiol like cysteine or 2-mercaptoethanol to a final concentration that is in molar excess to the initial amount of maleimide groups to quench any unreacted maleimide.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the crosslinked product using an appropriate method such as size-exclusion chromatography (SEC) to separate the larger conjugate from unreacted protein, excess crosslinker, and quenching reagent.
-
Protocol 2: Quantification of Reaction Efficiency using Ellman's Reagent
This protocol can be used to determine the amount of free thiols remaining after the conjugation reaction, thereby providing an estimate of the reaction efficiency.
-
Prepare a Cysteine Standard Curve:
-
Prepare a series of known concentrations of L-cysteine in the reaction buffer.
-
-
Sample Preparation:
-
Take an aliquot of your reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).
-
-
Reaction with Ellman's Reagent:
-
Add Ellman's reagent (DTNB) solution to each standard and sample.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance at 412 nm.
-
-
Calculation:
-
Use the standard curve to determine the concentration of free thiols in your reaction samples at each time point. The decrease in free thiol concentration over time corresponds to the consumption of thiols in the conjugation reaction.
-
Visualizations
Caption: Experimental workflow for this compound crosslinking.
Caption: Desired reaction pathway and potential side reactions.
Caption: Troubleshooting decision tree for low yield.
References
addressing solubility issues of Mal-PEG6-mal conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Mal-PEG6-mal conjugates, with a focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: My this compound conjugate has poor aqueous solubility. What are the initial steps to address this?
A1: Poor aqueous solubility of this compound conjugates is a common issue. The hydrophilic polyethylene glycol (PEG) spacer is designed to increase solubility in aqueous media[1][2][3]. However, the properties of the conjugated molecules can significantly impact the overall solubility of the conjugate. Initial steps to improve solubility include:
-
Solvent Selection: For initial dissolution, use a minimal amount of a dry, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or N,N'-dimethylformamide (DMF)[4][5]. Subsequent dilutions into your aqueous buffer should be done carefully, potentially in a stepwise manner, to avoid precipitation.
-
pH Adjustment: The pH of the aqueous buffer can influence the solubility of the conjugate, especially if the conjugated molecules have ionizable groups. A systematic pH screening experiment is recommended.
-
Use of Co-solvents and Excipients: Consider the use of co-solvents or solubility enhancers in your formulation. For example, formulations including PEG300, Tween-80, or sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to improve the solubility of similar conjugates.
-
Sonication and Gentle Heating: If precipitation occurs during preparation, gentle heating and/or sonication can aid in dissolution. However, be cautious with temperature as it can affect the stability of the conjugate.
Q2: What is the optimal pH for working with this compound conjugates?
A2: The optimal pH depends on the specific step of your workflow.
-
For the maleimide-thiol conjugation reaction: A pH range of 6.5-7.5 is critical. At this pH, the reaction is highly selective for thiol groups. Below pH 6.5, the reaction rate slows considerably, while above pH 7.5, the maleimide group becomes susceptible to hydrolysis and can react with primary amines (e.g., lysine residues).
-
For storage of the final conjugate: If aqueous storage is necessary, a slightly acidic pH of 6.0-6.5 is recommended to minimize hydrolysis of any unreacted maleimide groups or potential instability of the thioether linkage.
Q3: How should I store my this compound crosslinker and its conjugates?
A3: Proper storage is crucial to maintain the reactivity and stability of your materials.
-
This compound Crosslinker: Store the lyophilized powder at -20°C under desiccation. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation, as the maleimide groups are moisture-sensitive.
-
Stock Solutions: Prepare stock solutions in a dry, anhydrous solvent like DMSO or DMF. Unused stock solutions should be stored at -20°C under an inert gas (e.g., argon or nitrogen) to prevent moisture exposure and oxidation. Avoid repeated freeze-thaw cycles.
-
Aqueous Solutions of Conjugates: Long-term storage of maleimide-containing molecules in aqueous solutions is not recommended due to hydrolysis. For short-term storage (a few days), use a slightly acidic buffer (pH 6.0-6.5) at 4°C. For longer-term storage, consider adding cryoprotectants like glycerol (to a final concentration of 50%) and storing at -20°C.
Q4: Can the molecular weight of the PEG chain affect the solubility of the conjugate?
A4: Yes, the molecular weight of the PEG chain can influence the solubility of the resulting conjugate. Generally, increasing the PEG molecular weight leads to higher water solubility of the conjugated molecule. The repeated oxyethylene groups in the PEG backbone contribute to its hydrophilicity. However, very high molecular weight PEGs can lead to increased viscosity, which might be a consideration for your specific application.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and handling of this compound conjugates, with a focus on solubility-related issues.
Problem 1: Low or No Conjugation Yield
| Possible Cause | Explanation | Recommended Solution |
| Hydrolysis of the maleimide group | The maleimide ring can open via hydrolysis, especially at pH values above 7.5, rendering it unreactive towards thiols. | Maintain the reaction pH strictly between 6.5 and 7.5. Use freshly prepared buffers. |
| Oxidation of thiol groups | Free thiol groups (-SH) on your molecule of interest can oxidize to form disulfide bonds (-S-S-), which are unreactive with maleimides. | Reduce disulfide bonds prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide reagent. Include a chelating agent like EDTA (1-5 mM) in your buffer to sequester metal ions that can catalyze oxidation. |
| Precipitation of reactants | Poor solubility of the starting materials (your molecule or the this compound) in the reaction buffer can prevent efficient conjugation. | Dissolve the less soluble component in a minimal amount of a compatible organic co-solvent (e.g., DMSO, DMF) before adding it to the reaction buffer. Ensure the final concentration of the organic solvent is low enough (typically <10%) to not denature your biomolecule. |
| Incorrect Stoichiometry | The molar ratio of maleimide to thiol can significantly impact conjugation efficiency. | Optimize the molar ratio of this compound to your thiol-containing molecule. A 1.5 to 5-fold molar excess of the linker is often a good starting point. |
Problem 2: Precipitation of the Purified Conjugate
| Possible Cause | Explanation | Recommended Solution |
| Insufficient PEGylation | The degree of PEGylation may not be sufficient to overcome the hydrophobicity of the conjugated molecule. | This is an intrinsic property of the designed conjugate. For future experiments, consider using a PEG linker with a higher molecular weight to enhance solubility. |
| Aggregation | The conjugate molecules may be self-associating and aggregating, leading to precipitation. This can be especially problematic with proteins. | Perform a buffer screen to find the optimal pH and salt concentration that minimizes aggregation. Consider adding stabilizing excipients such as arginine, polysorbate 80, or polyethylene glycol to the formulation. |
| Incorrect Buffer Conditions | The pH or ionic strength of the final buffer may be promoting precipitation. | Test the solubility of the conjugate in a range of different buffers with varying pH and salt concentrations. |
| Shock Precipitation during Purification | Rapid changes in solvent composition during purification (e.g., from an organic-rich mobile phase in chromatography to a purely aqueous buffer) can cause the conjugate to precipitate. | Modify the purification protocol to include a gradual solvent exchange, for instance, through dialysis or tangential flow filtration against buffers with decreasing amounts of organic solvent. |
Experimental Protocols
Protocol 1: General Procedure for Improving Solubility of a Pre-formed this compound Conjugate
This protocol provides a systematic approach to finding suitable solvent conditions for a conjugate that exhibits poor aqueous solubility.
Materials:
-
Purified, lyophilized this compound conjugate
-
Dimethylsulfoxide (DMSO), anhydrous
-
A selection of aqueous buffers (e.g., phosphate-buffered saline (PBS), citrate buffer, Tris buffer) at various pH values (e.g., 5.0, 6.0, 7.4, 8.0)
-
Solubility enhancers (e.g., PEG 300, Tween-80, Captisol®)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Initial Dissolution in Organic Solvent:
-
Carefully weigh a small amount of the lyophilized conjugate.
-
Add a minimal volume of anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mg/mL). Vortex thoroughly to ensure complete dissolution.
-
-
Screening for Aqueous Buffer Compatibility:
-
In separate microcentrifuge tubes, add a small volume of the DMSO stock solution to a larger volume of each of the different aqueous buffers. Aim for a final organic solvent concentration of less than 10%.
-
Visually inspect for any precipitation or turbidity.
-
Incubate the samples at room temperature for 1 hour and re-examine.
-
Centrifuge the samples. The presence of a pellet indicates insolubility.
-
-
Testing Solubility Enhancers:
-
For the buffer systems where solubility was poor, prepare new solutions containing a solubility enhancer. Common starting concentrations are 1-10% for co-solvents like PEG 300 and 0.01-0.1% for surfactants like Tween-80.
-
Repeat step 2 with these new formulations.
-
-
Quantitative Solubility Determination (Shake-Flask Method):
-
Once promising conditions are identified, perform a more quantitative analysis.
-
Add an excess amount of the lyophilized conjugate to a known volume of the selected buffer system.
-
Agitate the suspension at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.
-
Centrifuge or filter the suspension to remove undissolved solids.
-
Determine the concentration of the dissolved conjugate in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). This value represents the saturated solubility.
-
Protocol 2: Conjugation of a Thiol-Containing Molecule to this compound with Solubility Considerations
This protocol outlines the steps for conjugating a thiol-containing molecule to this compound, with built-in steps to mitigate solubility issues.
Materials:
-
Thiol-containing molecule
-
This compound crosslinker
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: 100 mM phosphate buffer with 150 mM NaCl and 5 mM EDTA, pH 7.0
-
TCEP (tris(2-carboxyethyl)phosphine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Preparation of the Thiol-Containing Molecule:
-
Dissolve the thiol-containing molecule in the Conjugation Buffer. If the molecule has poor aqueous solubility, first dissolve it in a minimal amount of anhydrous DMSO and then slowly add it to the stirring Conjugation Buffer.
-
If the molecule contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to reduce them to free thiols.
-
-
Preparation of the this compound Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10-20 mM).
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess (e.g., 1.5 to 5-fold) of the this compound stock solution to the solution of the thiol-containing molecule while gently stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.
-
-
Quenching (Optional):
-
To quench any unreacted maleimide groups, a small molecule thiol such as N-acetyl cysteine can be added in slight molar excess to the initial amount of this compound.
-
-
Purification:
-
Purify the conjugate from unreacted starting materials and byproducts. Size-exclusion chromatography is often suitable for separating the larger conjugate from smaller reactants. Dialysis can also be used.
-
During purification, be mindful of potential precipitation as the concentration of any co-solvents changes. A gradual buffer exchange is recommended.
-
Visualizations
Caption: Workflow for this compound conjugation.
Caption: Logic for troubleshooting solubility.
References
Validation & Comparative
Mass Spectrometry Approaches for Characterizing Mal-PEG6-mal ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics requires rigorous analytical characterization to ensure their efficacy and safety. A critical quality attribute (CQA) for any ADC is the drug-to-antibody ratio (DAR), which defines the average number of drug molecules conjugated to an antibody. This guide provides a comparative overview of mass spectrometry-based methods for the characterization of ADCs utilizing a maleimide-PEG6-maleimide (Mal-PEG6-mal) linker, a non-cleavable linker that connects the cytotoxic payload to the antibody via cysteine residues. We will delve into the experimental protocols of key techniques, present comparative data, and visualize the analytical workflows.
Introduction to this compound ADCs
ADCs constructed with this compound linkers are a class of biotherapeutics where a highly potent cytotoxic drug is attached to a monoclonal antibody (mAb). The maleimide groups react with free sulfhydryl groups on the antibody, typically generated by the reduction of interchain disulfide bonds, forming stable thioether bonds. The polyethylene glycol (PEG) spacer enhances solubility and can influence the pharmacokinetic properties of the ADC. Accurate characterization of these complex molecules is paramount and is routinely accomplished using a suite of mass spectrometric techniques.
Core Mass Spectrometry-Based Characterization Techniques
Several mass spectrometry (MS) based techniques are employed to characterize this compound ADCs, each providing unique insights into the molecule's structure and heterogeneity. The primary methods include:
-
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) : A powerful technique for separating and analyzing ADC subunits.
-
Hydrophobic Interaction Chromatography (HIC) : A non-denaturing chromatographic method that separates ADC species based on their hydrophobicity. While traditionally coupled with UV detection, efforts are being made to make it more MS-compatible.
-
Native Size-Exclusion Chromatography-Mass Spectrometry (Native SEC-MS) : A gentle technique that separates molecules based on size under non-denaturing conditions, allowing for the analysis of intact ADCs.
-
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) : A rapid method for determining the molecular weights of intact proteins and their subunits.
The choice of technique often depends on the specific information required, the developmental stage of the ADC, and the available instrumentation.[1] A combination of these orthogonal methods is often recommended for comprehensive characterization.[2]
Comparative Analysis of Key Performance Attributes
The following table summarizes the key performance attributes of the different mass spectrometry-based techniques for the characterization of this compound ADCs.
| Feature | RPLC-MS (Subunit) | HIC-UV/Vis | Native SEC-MS (Intact) | MALDI-TOF-MS (Subunit) |
| Primary Information | DAR, Drug Load Distribution on Light & Heavy Chains, Mass Accuracy of Subunits | DAR, Drug Load Distribution | Intact Mass, DAR, Glycoform Profile, Aggregation | DAR, Mass of Subunits |
| Sample State | Denatured, Reduced | Native | Native | Denatured, Reduced |
| Resolution of DAR species | High | High | Moderate to High | Moderate |
| Mass Accuracy | High (QToF, Orbitrap) | N/A | High | Moderate |
| Throughput | Moderate | High | High | Very High |
| MS Compatibility | Excellent | Poor (requires offline fraction collection or specialized mobile phases) | Excellent | N/A (Direct analysis) |
| Robustness | High | High | Moderate | Moderate |
| Ease of Data Interpretation | Moderate (requires deconvolution) | Simple (peak integration) | Moderate (requires deconvolution) | Simple |
Experimental Protocols
Detailed methodologies for the key mass spectrometric techniques are provided below.
Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) of Reduced ADC
This method is a cornerstone for determining the DAR and the distribution of the drug load on the light and heavy chains of the antibody.
a. Sample Preparation:
-
To 100 µg of the this compound ADC, add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate the mixture at 37°C for 30 minutes to ensure complete reduction of the interchain disulfide bonds.
-
Optional: For ADCs with N-linked glycans that may complicate spectral interpretation, deglycosylation can be performed using PNGase F prior to reduction.
b. LC-MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase column suitable for protein separations, such as a C4 or C8 column (e.g., 2.1 mm x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from ~20% to 60% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 60-80°C.
-
MS System: A high-resolution mass spectrometer such as a QToF or Orbitrap instrument.
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Data Acquisition: Acquire data over a mass range of m/z 500-4000.
c. Data Analysis:
-
The raw mass spectra are deconvoluted to obtain the zero-charge masses of the light and heavy chains with different numbers of conjugated drugs.
-
The relative abundance of each species is used to calculate the average DAR.
Native Size-Exclusion Chromatography-Mass Spectrometry (Native SEC-MS)
Native SEC-MS allows for the characterization of the intact ADC, providing information on the overall DAR, glycoform distribution, and the presence of aggregates.[3]
a. Sample Preparation:
-
The ADC sample is diluted in a volatile, MS-compatible buffer such as 100-200 mM ammonium acetate, pH 7.0.
-
No denaturation or reduction steps are performed.
b. LC-MS Conditions:
-
LC System: A bio-inert HPLC or UHPLC system.
-
Column: A size-exclusion column suitable for monoclonal antibodies (e.g., 2.1 mm x 200 mm, 5 µm, 300 Å).[4]
-
Mobile Phase: Isocratic elution with 100-200 mM ammonium acetate, pH 7.0.
-
Flow Rate: 0.1-0.2 mL/min.
-
Column Temperature: Ambient.
-
MS System: A high-resolution mass spectrometer (QToF or Orbitrap) capable of native MS analysis.
-
Ionization Mode: ESI in positive ion mode, with gentle source conditions to maintain the native structure.
-
Data Acquisition: Acquire data over a high mass range, typically m/z 2000-8000.
c. Data Analysis:
-
The raw mass spectrum of the intact ADC is deconvoluted to determine the masses of the different DAR species.
-
The relative intensities of the deconvoluted peaks are used to calculate the average DAR.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
MALDI-TOF-MS is a high-throughput technique for the analysis of reduced ADC subunits.
a. Sample Preparation:
-
The ADC is reduced as described in the RPLC-MS protocol.
-
The reduced sample is mixed with a suitable MALDI matrix (e.g., sinapinic acid).
-
The mixture is spotted onto a MALDI target plate and allowed to dry.
b. MS Conditions:
-
MS System: A MALDI-TOF or TOF/TOF mass spectrometer.
-
Ionization Mode: Positive ion linear mode is typically used for large molecules.
-
Laser: A UV laser (e.g., nitrogen laser at 337 nm).
-
Data Acquisition: Spectra are acquired over a mass range covering the light and heavy chains (e.g., m/z 10,000-100,000).
c. Data Analysis:
-
The masses of the light and heavy chains with different drug loads are directly observed in the spectrum.
-
The average DAR can be calculated from the relative intensities of the different species.
Visualizing the Analytical Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows for the characterization of this compound ADCs.
Caption: RPLC-MS workflow for subunit analysis of this compound ADCs.
Caption: Native SEC-MS workflow for intact analysis of this compound ADCs.
Alternative and Complementary Techniques
While mass spectrometry is a central tool, other techniques provide valuable orthogonal information.
-
Hydrophobic Interaction Chromatography with UV Detection (HIC-UV) : HIC is a robust method for determining the DAR and drug-load distribution. It separates ADC species based on the increased hydrophobicity imparted by the drug-linker. Although not directly compatible with MS due to the high salt concentrations in the mobile phase, it is widely used for routine quality control.
-
UV/Vis Spectroscopy : This technique can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the protein and another wavelength specific to the drug). However, it does not provide information on the distribution of drug species.
Conclusion
The characterization of this compound ADCs is a complex analytical challenge that necessitates the use of advanced mass spectrometric techniques. RPLC-MS of the reduced ADC provides detailed information on the DAR and drug load distribution on the individual antibody chains. Native SEC-MS offers insights into the intact ADC, including its overall DAR and aggregation state. MALDI-TOF-MS serves as a rapid, high-throughput method for subunit analysis. Each technique has its own strengths and weaknesses, and a multi-faceted approach employing orthogonal methods is crucial for a comprehensive understanding of these promising biotherapeutics. The selection of the most appropriate analytical strategy will depend on the specific questions being addressed and the stage of ADC development.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. sciex.com [sciex.com]
- 4. Native size-exclusion chromatography-mass spectrometry: suitability for antibody–drug conjugate drug-to-antibody ratio quantitation across a range of chemotypes and drug-loading levels - PMC [pmc.ncbi.nlm.nih.gov]
Monitoring Mal-PEG6-Mal Reactions: A Comparative Guide to HPLC Analysis and Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise monitoring of reaction progress is paramount to ensuring the quality, efficacy, and safety of the final product. The use of bifunctional linkers like Maleimide-PEG6-Maleimide (Mal-PEG6-Mal) for crosslinking or dimerization of biomolecules requires robust analytical techniques to track the consumption of reactants and the formation of the desired conjugate. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods for monitoring the progress of this compound reactions, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) stands out as a primary analytical tool for its ability to separate and quantify the various components in a reaction mixture, including the unreacted biomolecule, the this compound linker, and the final conjugated product. Its high resolution, sensitivity, and quantitative accuracy make it a cornerstone technique in pharmaceutical analysis.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for monitoring a this compound reaction depends on several factors, including the nature of the biomolecule, the required level of detail, and the available instrumentation. While HPLC is a powerful method, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information.
| Feature | HPLC (UV-Vis Detection) | Mass Spectrometry (LC-MS) | NMR Spectroscopy |
| Principle | Separation based on physicochemical properties (e.g., hydrophobicity, size) and quantification by UV-Vis absorbance. | Separation by liquid chromatography followed by mass-to-charge ratio analysis for identification and quantification. | Analysis of the magnetic properties of atomic nuclei to provide detailed structural information and quantification. |
| Quantitative Analysis | Excellent with proper calibration standards. Relative quantification can be performed by peak area normalization. | Can be quantitative with the use of internal standards. Provides high sensitivity and specificity. | Inherently quantitative, allowing for the determination of relative concentrations of different species without the need for identical standards. |
| Information Provided | Retention time for identification and peak area for quantification of reactants and products. | Provides molecular weight confirmation of reactants, intermediates, and products. Can identify side products and impurities. | Offers detailed structural information, enabling the identification of specific conjugation sites and the observation of subtle changes in the molecular environment upon conjugation. |
| Sample Throughput | High, with typical run times of 15-30 minutes per sample. | Moderate to high, depending on the complexity of the sample and the LC method. | Low, as data acquisition times can be long, especially for complex mixtures or when high sensitivity is required. |
| Strengths | Robust, reproducible, widely available, and provides accurate quantification. | High sensitivity and specificity, provides molecular weight information. | Provides detailed structural information and is inherently quantitative. |
| Limitations | Requires chromophores for UV detection. Does not provide structural information beyond retention time. | Can be complex to interpret for heterogeneous mixtures like PEGylated molecules. Ionization efficiency can vary between analytes, affecting quantification. | Lower sensitivity compared to HPLC and MS. Can be challenging for large proteins due to signal broadening. |
Experimental Protocols
HPLC Analysis of this compound Reaction Progress
This protocol outlines a general method for monitoring the dimerization of a cysteine-containing peptide with this compound using reverse-phase HPLC (RP-HPLC).
Materials:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Cysteine-containing peptide
-
This compound
-
Reaction buffer (e.g., phosphate buffer, pH 7.0)
Procedure:
-
Reaction Setup: Dissolve the cysteine-containing peptide and this compound in the reaction buffer at the desired concentrations. A typical starting point is a 2:1 molar ratio of peptide to linker.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding an excess of a small molecule thiol (e.g., N-acetylcysteine) or by acidification with TFA to prevent further reaction.
-
Sample Preparation: Dilute the quenched sample with Mobile Phase A to a suitable concentration for HPLC analysis.
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Elute the components using a linear gradient of Mobile Phase B. A typical gradient could be 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm for peptides).
-
-
Data Analysis: Identify the peaks corresponding to the unreacted peptide, the this compound linker (if it has a chromophore or is derivatized), and the dimerized product based on their retention times. The progress of the reaction can be monitored by observing the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.
Alternative Method: Size-Exclusion Chromatography (SEC-HPLC)
For larger biomolecules like proteins, SEC-HPLC can be an effective alternative to RP-HPLC for monitoring the formation of crosslinked products.
Materials:
-
HPLC system with a UV-Vis detector
-
Size-exclusion column suitable for the molecular weight range of the reactants and products.
-
Mobile Phase: A buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
Procedure:
-
Follow the reaction setup, time-point sampling, and quenching steps as described for RP-HPLC.
-
Sample Preparation: Dilute the quenched sample in the SEC mobile phase.
-
SEC-HPLC Analysis:
-
Inject the sample onto the size-exclusion column.
-
Elute the components isocratically with the mobile phase.
-
Monitor the elution at an appropriate wavelength (e.g., 280 nm for proteins).
-
-
Data Analysis: The dimerized product will elute earlier than the monomeric protein due to its larger size. The reaction progress can be followed by monitoring the increase in the peak area of the dimer and the decrease in the peak area of the monomer.
Visualizing the Workflow and Reaction
To better illustrate the experimental process and the chemical reaction, the following diagrams are provided.
Caption: Experimental workflow for monitoring the this compound reaction.
Caption: Reaction scheme for peptide dimerization with this compound.
Conclusion
The selection of an appropriate analytical method is critical for the successful development and manufacturing of bioconjugates. HPLC, particularly RP-HPLC, offers a robust and reliable platform for monitoring the progress of this compound reactions, providing accurate quantitative data. When coupled with mass spectrometry, it delivers invaluable structural confirmation. For larger biomolecules, SEC-HPLC presents a viable alternative for tracking the formation of higher molecular weight species. While NMR spectroscopy provides rich structural detail, its lower throughput may be more suitable for in-depth mechanistic studies rather than routine reaction monitoring. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the efficient and controlled synthesis of their target bioconjugates.
Quantifying Bioconjugation: A Comparative Guide to Labeling with Mal-PEG6-Mal and Its Alternatives
For researchers, scientists, and drug development professionals, the precise quantification of labeling efficiency is a critical step in the development of bioconjugates, including antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of methodologies to quantify the degree of labeling with the popular thiol-reactive crosslinker, Mal-PEG6-Mal, and evaluates its performance against alternative reagents.
This guide delves into the experimental protocols for quantifying the degree of labeling (DOL), presents a comparative analysis of this compound with other crosslinkers, and discusses the importance of linker stability in bioconjugation.
Quantifying the Degree of Labeling: Key Methodologies
The extent of labeling of a biomolecule, such as a protein or antibody, with a crosslinker like this compound is a crucial parameter that dictates the efficacy and safety of the resulting conjugate. Several robust methods are available to determine the DOL, each with its own advantages and limitations.
UV-Vis Spectroscopy
A widely used and accessible method for determining the DOL is UV-Vis spectroscopy.[1][2] This technique relies on the distinct absorbance properties of the protein and the attached molecule (e.g., a dye or drug). The protein concentration is typically measured at 280 nm, where aromatic amino acids like tryptophan and tyrosine absorb light.[3][4] The concentration of the attached label is determined at its maximum absorbance wavelength (λmax).
Experimental Protocol: UV-Vis Spectroscopy for DOL Determination
-
Sample Preparation: Prepare a solution of the purified bioconjugate in a suitable buffer (e.g., PBS).
-
Absorbance Measurement: Measure the absorbance of the solution at 280 nm (A280) and the λmax of the label (A_λmax) using a spectrophotometer.
-
Calculation: The DOL is calculated using the Beer-Lambert law, taking into account the molar extinction coefficients of the protein and the label. A correction factor is often applied to the A280 reading to account for the label's absorbance at this wavelength.[2]
The formula for calculating the DOL is as follows:
DOL = (A_λmax * ε_protein_at_280nm) / ((A280 - CF * A_λmax) * ε_label_at_λmax)
Where:
-
A_λmax is the absorbance at the label's maximum absorbance wavelength.
-
ε_protein_at_280nm is the molar extinction coefficient of the protein at 280 nm.
-
A280 is the absorbance at 280 nm.
-
CF is the correction factor (absorbance of the label at 280 nm / absorbance of the label at its λmax).
-
ε_label_at_λmax is the molar extinction coefficient of the label at its λmax.
MALDI-TOF Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for determining the DOL by directly measuring the mass of the bioconjugate. The mass difference between the unlabeled protein and the labeled conjugate corresponds to the mass of the attached crosslinker and payload, allowing for a precise calculation of the number of attached molecules.
Experimental Protocol: MALDI-TOF MS for DOL Determination
-
Sample Preparation: The bioconjugate sample is mixed with a matrix solution (e.g., sinapinic acid) and spotted onto a MALDI target plate.
-
Mass Analysis: The sample is irradiated with a laser, causing desorption and ionization of the molecules. The time it takes for the ions to travel to the detector is proportional to their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectrum shows peaks corresponding to the unlabeled protein and the protein labeled with one, two, three, or more crosslinker molecules. The average DOL can be calculated from the relative intensities of these peaks.
Ellman's Reagent Assay
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) is used to quantify the number of free thiol groups remaining in a protein sample after conjugation with a thiol-reactive crosslinker like this compound. By comparing the number of free thiols before and after the reaction, the number of reacted thiols, and thus the DOL, can be determined.
Experimental Protocol: Ellman's Reagent Assay
-
Standard Curve: A standard curve is generated using a known concentration of a thiol-containing compound, such as cysteine.
-
Reaction: The protein samples (before and after conjugation) are reacted with Ellman's reagent in a suitable buffer (pH 8.0).
-
Absorbance Measurement: The reaction produces a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which is measured at 412 nm.
-
Calculation: The concentration of free thiols in the samples is determined from the standard curve. The DOL is calculated by subtracting the number of free thiols in the conjugated sample from the number of free thiols in the unconjugated sample.
This compound in Comparison to Other Crosslinkers
While this compound is a widely used crosslinker due to its specificity for thiol groups, several alternatives offer potential advantages in terms of stability and reaction efficiency.
| Feature | This compound | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Next-Generation Maleimides (NGMs) | Vinyl Sulfones |
| Reactive Groups | Maleimide | NHS ester, Maleimide | Maleimide with electron-withdrawing groups | Vinyl sulfone |
| Target Residues | Cysteine (thiol) | Lysine (amine), Cysteine (thiol) | Cysteine (thiol) | Cysteine (thiol) |
| Linkage Stability | Moderate; susceptible to retro-Michael addition (thiol exchange) | Moderate; susceptible to retro-Michael addition | High; increased resistance to retro-Michael addition due to faster hydrolysis of the thiosuccinimide ring | High; forms a stable, non-reversible thioether bond |
| Reaction Kinetics | Fast | Fast | Generally faster than traditional maleimides | Moderate |
| Hydrophilicity | High (due to PEG linker) | Low | Variable | Variable |
SMCC is a shorter, more hydrophobic crosslinker compared to this compound. While it also utilizes maleimide chemistry for thiol conjugation, its lower hydrophilicity can sometimes lead to aggregation of the final conjugate.
Next-Generation Maleimides (NGMs) have been developed to address the inherent instability of the maleimide-thiol linkage. By incorporating electron-withdrawing groups, these linkers promote a rapid hydrolysis of the thiosuccinimide ring formed after conjugation, resulting in a more stable, ring-opened structure that is resistant to thiol exchange reactions.
Vinyl sulfones represent a distinct class of thiol-reactive reagents that form a highly stable thioether bond, effectively eliminating the issue of retro-Michael addition. This enhanced stability can be particularly advantageous for in vivo applications where the bioconjugate is exposed to high concentrations of endogenous thiols like glutathione.
Visualizing the Workflow
To better understand the experimental processes involved in quantifying the degree of labeling, the following diagrams, generated using the DOT language, illustrate the key steps.
Caption: Workflow for DOL determination using UV-Vis spectroscopy.
Caption: Workflow for DOL determination using MALDI-TOF mass spectrometry.
Caption: Reaction pathways of a maleimide-thiol conjugate.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degree of labeling (DOL) step by step [abberior.rocks]
- 3. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Mal-PEG6-mal vs. Hydrazone Linkers in Antibody-Drug Conjugates
For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of an effective and safe Antibody-Drug Conjugate (ADC). The linker dictates the stability of the ADC in circulation and the efficiency of payload release at the tumor site. This guide provides an objective comparison of two widely utilized linker technologies: the cysteine-reactive maleimide-polyethylene glycol (Mal-PEG6-mal) linker and the pH-sensitive hydrazone linker.
This comparison guide delves into the fundamental differences in their chemistry, stability, and impact on the overall performance of ADCs, supported by available experimental data and detailed methodologies for key evaluation assays.
At a Glance: Key Differences
| Feature | This compound Linker | Hydrazone Linker |
| Conjugation Chemistry | Michael addition to cysteine residues on the antibody. | Formation of a hydrazone bond with carbonyl groups (aldehydes or ketones) on the payload or antibody. |
| Release Mechanism | Primarily non-cleavable; relies on antibody degradation in the lysosome. The thioether bond is stable, but the succinimide ring can undergo a retro-Michael reaction leading to payload exchange. | Acid-labile; hydrolysis of the hydrazone bond in the low pH environment of endosomes and lysosomes (pH 4.5-6.5).[1][2] |
| In-Circulation Stability | Generally high, but susceptible to payload loss via retro-Michael reaction, where the linker can detach from the antibody and bind to other thiol-containing molecules like albumin.[] The PEG spacer enhances hydrophilicity and can influence stability.[4][] | Prone to hydrolysis in plasma (pH ~7.4), leading to premature payload release and potential off-target toxicity. |
| Payload Release Control | Less controlled release, dependent on cellular processing of the antibody. | Triggered by the acidic tumor microenvironment and intracellular compartments, offering a more specific release mechanism. |
| Bystander Effect | Limited, as the payload is typically released after internalization and degradation of the ADC. | Can induce a bystander effect, where the released payload diffuses to and kills neighboring antigen-negative tumor cells. |
| Homogeneity (DAR) | Conjugation to native or engineered cysteines can produce a more homogeneous drug-to-antibody ratio (DAR) compared to lysine conjugation. | Can be used in various conjugation strategies, with homogeneity depending on the specific method. |
Quantitative Performance Data
Direct head-to-head comparative data for ADCs differing only in the this compound versus hydrazone linker is limited in publicly available literature. The following tables present representative data from studies evaluating these linker types, highlighting their characteristic performance. It is crucial to note that these data points are from different studies with varying antibodies, payloads, and experimental conditions, and therefore should be interpreted with caution.
Table 1: Plasma Stability
| Linker Type | ADC Construct (Antibody-Payload) | Plasma Half-life (t½) | % Payload Loss (Time) | Species | Reference |
| Hydrazone | Generic Doxorubicin ADC | 2.6 days | Not Reported | Human | |
| Hydrazone | Phenylketone-derived hydrazone | ~2 days | Not Reported | Human and Mouse | |
| Maleimide (Val-Cit) | Generic MMAE ADC | 230 days (projected) | Not Reported | Human | |
| Maleimide (N-phenyl) | Non-cleavable linker | 85% retained | 15% release (7 days) | Mouse |
Note: The Maleimide (Val-Cit) and Maleimide (N-phenyl) data are provided to illustrate the general stability of maleimide-based linkages, as direct comparative data for a this compound linker was not available.
Table 2: In Vitro Cytotoxicity (IC50 Values)
| Linker Type | ADC Construct | Cell Line | IC50 (nM) | Reference |
| Hydrazone | BR96-Doxorubicin | L2987 (antigen-positive) | No significant cytotoxicity | |
| Maleimide (Val-Cit) | cAC10-MMAE | HL and ALCL cell lines | Sub-nanomolar | |
| Maleimide (non-cleavable) | cAC10-MMAF | HL and ALCL cell lines | Sub-nanomolar |
Note: The lack of significant in vitro cytotoxicity for the hydrazone-linked ADC in this particular study was attributed to inefficient processing of the linker. This highlights the importance of the entire ADC design, not just the linker, in achieving efficacy.
Table 3: In Vivo Efficacy and Toxicity
| Linker Type | ADC Construct | Xenograft Model | Efficacy | Maximum Tolerated Dose (MTD) | Reference |
| Hydrazone | BR96-Doxorubicin | L2987 lung adenocarcinoma | Less obvious differences in efficacy compared to cleavable dipeptide linkers | 15 mg/kg | |
| Maleimide (Val-Cit) | BR96-Doxorubicin analog | L2987 lung adenocarcinoma | Not specified | >30 mg/kg | |
| Maleimide (Val-Cit)-PBD | Not specified | Human non-Hodgkin lymphoma | Similar to a novel disulfide linker ADC | 2.5 mg/kg |
Experimental Protocols
ADC Plasma Stability Assay (LC-MS based)
Objective: To determine the in vitro stability of an ADC in plasma by measuring the change in drug-to-antibody ratio (DAR) and the amount of released free payload over time.
Materials:
-
ADC of interest
-
Human, mouse, or rat plasma (anticoagulant-treated)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or G magnetic beads
-
Reduction agent (e.g., DTT or TCEP)
-
Alkylation agent (e.g., iodoacetamide)
-
LC-MS grade water, acetonitrile, and formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Incubation: Spike the ADC into plasma at a final concentration of 100 µg/mL. Incubate at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 144 hours).
-
Immunocapture: Add Protein A or G magnetic beads to the plasma aliquots to capture the ADC and antibody fragments. Incubate and then wash the beads to remove unbound plasma proteins.
-
Elution and Reduction: Elute the captured ADC from the beads. For DAR analysis of cysteine-linked ADCs, the sample can be split. One aliquot is analyzed intact, and the other is treated with a reducing agent to separate the light and heavy chains.
-
LC-MS Analysis:
-
Intact Mass Analysis: Analyze the intact ADC by LC-MS to determine the distribution of different DAR species. A decrease in the average DAR over time indicates payload loss.
-
Reduced Mass Analysis: Analyze the reduced light and heavy chains to pinpoint where deconjugation is occurring.
-
Free Payload Quantification: Precipitate proteins from the plasma supernatant (after immunocapture) and analyze the supernatant by LC-MS/MS to quantify the amount of prematurely released payload.
-
-
Data Analysis: Calculate the average DAR at each time point. Plot the percentage of intact ADC or the concentration of free payload over time to determine the plasma half-life.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of an ADC on antigen-positive and antigen-negative cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
ADC, unconjugated antibody, and free payload
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., SDS-HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete medium. Replace the cell culture medium with the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of an ADC in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Tumor cells for xenograft establishment
-
ADC, vehicle control, and isotype control ADC
-
Calipers for tumor measurement
-
Scale for body weight measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Dosing: Administer the ADC, vehicle, and control antibodies to the respective groups via an appropriate route (e.g., intravenous).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the general health of the mice.
-
Endpoint: The study can be terminated when tumors in the control group reach a maximum allowed size, or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI). Survival curves can also be generated.
Visualizing the Mechanisms
This compound Linker Conjugation and Stability
References
A Comparative Guide to Bioconjugation: Maleimide-PEG Chemistry Versus Click Chemistry
In the realm of bioconjugation, the precise and efficient linking of molecules to biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and a deeper understanding of biological processes. Among the plethora of available chemical ligation strategies, maleimide-based conjugations and click chemistry reactions stand out for their utility and widespread adoption. This guide provides a detailed comparison of the efficiency and practical application of Maleimide-PEG6-maleimide (Mal-PEG6-mal) linkers, a common tool for thiol-specific modification, and the versatile reactions encompassed by click chemistry.
This comparison focuses on key performance indicators for researchers, scientists, and drug development professionals, including reaction efficiency, kinetics, stability, and the required experimental conditions. The information is supported by experimental data and detailed protocols to aid in the selection of the most appropriate conjugation strategy for a given application.
Quantitative Comparison of Bioconjugation Chemistries
The choice between maleimide and click chemistry often depends on the specific requirements of the application, such as the desired yield, reaction speed, and the stability of the final conjugate. The following table summarizes key quantitative parameters for these bioconjugation methods.
| Parameter | Maleimide-Thiol Conjugation | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Typical Reaction Yield | 85-95% | >95% | >90% |
| Second-Order Rate Constant | 10² - 10³ M⁻¹s⁻¹ | 10⁴ - 10⁵ M⁻¹s⁻¹ | 10⁻¹ - 1 M⁻¹s⁻¹ |
| Optimal pH Range | 6.5 - 7.5 | 4.0 - 12.0 | 4.0 - 10.0 |
| Reaction Time | 1 - 4 hours | < 1 hour | 1 - 12 hours |
| Linkage Stability (Half-life) | Prone to hydrolysis and retro-Michael addition, especially with glutathione. | Highly stable triazole ring. | Highly stable triazole ring. |
| Biocompatibility | High, but potential for off-target reactions with other nucleophiles. | Cytotoxicity of copper catalyst can be a concern for live-cell applications. | Excellent, no cytotoxic catalyst required. |
| Functional Group Specificity | Thiol-specific | Azide and alkyne | Azide and strained alkyne |
Experimental Methodologies
Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are representative protocols for maleimide-thiol conjugation and a common click chemistry reaction (SPAAC).
Protocol 1: Conjugation of a Cysteine-Containing Peptide to a this compound Linker
Objective: To conjugate a peptide with a terminal cysteine residue to a this compound linker.
Materials:
-
Cysteine-containing peptide (e.g., GGGGC)
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.2, degassed
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in degassed PBS to a final concentration of 10 mg/mL.
-
Thiol Reduction: Add a 10-fold molar excess of TCEP to the peptide solution to ensure all cysteine residues are in their reduced thiol form. Incubate for 30 minutes at room temperature.
-
Conjugation Reaction: Add a 1.2-fold molar excess of this compound (dissolved in a minimal amount of DMSO or DMF before adding to the aqueous buffer) to the reduced peptide solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 2 hours.
-
Quenching: Quench any unreacted maleimide groups by adding a 100-fold molar excess of a thiol-containing compound like β-mercaptoethanol or L-cysteine. Incubate for an additional 30 minutes.
-
Purification: Purify the resulting conjugate using an appropriate SEC column to separate the conjugated peptide from excess linker and quenching agent.
-
Analysis: Characterize the purified conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the desired molecular weight.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Labeling
Objective: To label an azide-modified antibody with a strained alkyne-containing fluorescent dye.
Materials:
-
Azide-modified monoclonal antibody (mAb-N₃) in PBS
-
Dibenzocyclooctyne-fluorophore (DBCO-Fluorophore)
-
PBS, pH 7.4
-
Amicon Ultra centrifugal filter units for buffer exchange and purification
Procedure:
-
Antibody Preparation: Prepare a solution of the azide-modified antibody at a concentration of 1-5 mg/mL in PBS, pH 7.4.
-
Reagent Preparation: Dissolve the DBCO-Fluorophore in a water-miscible organic solvent like DMSO to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 5- to 10-fold molar excess of the DBCO-Fluorophore stock solution to the antibody solution.
-
Incubation: Gently mix the reaction and incubate at 4°C overnight or at room temperature for 2-4 hours. Protect the reaction from light if using a light-sensitive fluorophore.
-
Purification: Remove the excess, unreacted DBCO-Fluorophore by buffer exchange using an Amicon Ultra centrifugal filter unit with an appropriate molecular weight cutoff. Repeat the buffer exchange process 3-4 times with PBS.
-
Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the antibody (at 280 nm) and the fluorophore (at its specific excitation maximum) using UV-Vis spectrophotometry.
Visualizing Bioconjugation Workflows
The following diagrams illustrate the chemical principles and experimental workflows for maleimide-thiol conjugation and click chemistry.
Caption: Maleimide-Thiol Conjugation Workflow.
Caption: Comparison of CuAAC and SPAAC Click Chemistry.
Concluding Remarks
The choice between this compound and click chemistry for bioconjugation is highly dependent on the specific experimental context.
Maleimide-PEG6-mal is an excellent choice for targeting native or engineered cysteine residues. The reaction is relatively fast and proceeds under physiological conditions without the need for a catalyst. However, the stability of the resulting thioether bond can be a concern in environments with high concentrations of reducing agents, and the potential for off-target reactions with other nucleophiles exists.
Click chemistry , particularly SPAAC, offers superior specificity and linkage stability. The bioorthogonal nature of the azide and alkyne groups ensures that the reaction proceeds with minimal side reactions, making it ideal for complex biological systems and live-cell labeling. While CuAAC provides faster kinetics, the cytotoxicity of the copper catalyst can limit its in vivo applications.
Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will enable researchers to select the optimal strategy to achieve their bioconjugation goals with high efficiency and precision.
A Comparative Guide to the Stability of Mal-PEG6-mal and Other PEG Crosslinkers
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of biomolecules using polyethylene glycol (PEG) crosslinkers is a cornerstone of modern drug development, enabling the creation of antibody-drug conjugates (ADCs), PEGylated proteins, and other advanced biotherapeutics. Among the various chemistries available, the reaction between a maleimide and a thiol (sulfhydryl) group is prized for its rapid kinetics and high specificity under physiological conditions. However, the stability of the resulting thioether bond is a critical parameter that can dictate the efficacy and safety of the final conjugate.
This guide provides an objective comparison of the stability of Mal-PEG6-mal and other maleimide-based crosslinkers against alternative thiol-reactive chemistries. It includes supporting experimental data, detailed methodologies for stability assessment, and visualizations to clarify key concepts.
The Challenge of Maleimide-Thiol Conjugate Stability
The conjugation of a maleimide to a thiol, typically from a cysteine residue on a protein, proceeds via a Michael addition reaction to form a succinimidyl thioether linkage. While highly efficient, this bond is not always stable. Under physiological conditions, particularly in the presence of endogenous thiols like glutathione, the conjugate can undergo a retro-Michael reaction.[1] This reversal leads to deconjugation and potential transfer of the PEG linker and its payload to other molecules, which can compromise the therapeutic efficacy and lead to off-target toxicities.[2][3]
A competing reaction is the hydrolysis of the succinimide ring of the maleimide-thiol adduct. This ring-opening process forms a stable succinamic acid derivative that is no longer susceptible to the retro-Michael reaction.[4][5] Therefore, the long-term stability of a maleimide-based conjugate is determined by the balance between the undesirable retro-Michael reaction and this favorable, irreversible hydrolysis.
Data Presentation: Comparative Stability of Thiol-Reactive Crosslinkers
The stability of the linkage formed by different crosslinkers is a critical consideration for in vivo applications. The following table summarizes the stability characteristics of common maleimide-based linkers and their alternatives.
| Crosslinker Class | Linkage Type | Stability Characteristics | Key Advantages & Disadvantages |
| N-Alkyl Maleimides (e.g., this compound) | Thioether | Prone to retro-Michael reaction and thiol exchange, leading to instability in reducing environments. | Pro: Fast, highly specific reaction kinetics.Con: Potential for premature drug release in vivo. |
| Stabilized Maleimides (Electron-withdrawing N-substituents) | Hydrolyzed Thioether | Succinimide ring hydrolysis is greatly accelerated, forming a stable, ring-opened product resistant to reversal. Half-lives can extend over two years. | Pro: Significantly enhanced in vivo stability.Con: Requires an additional hydrolysis step or specialized maleimide design. |
| Thiazine-forming Maleimides (with N-terminal Cys) | Thiazine | A chemical rearrangement forms a thiazine structure that is markedly more stable and over 20 times less susceptible to glutathione-adduct formation than standard thioethers. | Pro: High stability, well-defined stereochemistry.Con: Requires the protein/peptide to have an N-terminal cysteine. |
| Vinyl Sulfones | Thioether | Forms a stable, irreversible thioether bond that is not susceptible to retro-Michael reaction. | Pro: Highly stable and irreversible linkage.Con: Generally slower reaction rate than maleimides. |
| Haloacetamides (e.g., Iodoacetamides) | Thioether | Forms a stable, irreversible thioether bond. | Pro: Irreversible and stable linkage.Con: Slower reaction rate and potential for lower specificity (can react with histidine/methionine at higher pH). |
| Pyridyl Disulfides | Disulfide | Reversible through disulfide exchange with other thiols. | Pro: Allows for cleavable conjugation, desirable for certain drug delivery applications.Con: Inherently unstable in reducing environments; not suitable for long-term stability needs. |
| Phenyloxadiazole Sulfones | Sulfone | Forms a highly stable conjugate, showing substantial improvement in stability in human plasma compared to maleimide conjugates. | Pro: Superior stability in plasma.Con: Newer chemistry, less established than maleimides. |
Experimental Protocols
Assessing the stability of a PEG-crosslinked conjugate is crucial for predicting its in vivo performance. A common and effective method is to incubate the conjugate in a biologically relevant medium (e.g., human plasma or a solution containing a high concentration of a competing thiol like glutathione) and monitor its integrity over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Conjugate Preparation:
-
Prepare the protein or other biomolecule in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5).
-
Add the Mal-PEG-X crosslinker in a 10-20 fold molar excess to the thiol-containing biomolecule.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
Remove excess, unreacted crosslinker using a desalting column or ultrafiltration.
-
-
Stability Incubation:
-
Dilute the purified conjugate to a known concentration (e.g., 2 mg/mL) in PBS or human plasma.
-
To simulate in vivo thiol exchange, add a large excess (e.g., 100 equivalents) of a competing thiol, such as N-acetylcysteine (NAC) or glutathione (GSH).
-
Incubate the samples at 37°C.
-
Collect aliquots at predetermined time points (e.g., 0, 1, 6, 24, 48, 72 hours, and weekly thereafter). Freeze samples at -80°C until analysis.
-
-
RP-HPLC Analysis:
-
Thaw the collected aliquots.
-
Analyze each sample using an RP-HPLC system equipped with a C18 column.
-
Use a gradient elution method, for example, with Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile).
-
Monitor the elution profile using a UV detector at a relevant wavelength (e.g., 280 nm for proteins).
-
Quantify the peak area corresponding to the intact conjugate at each time point.
-
-
Data Interpretation:
-
Calculate the percentage of intact conjugate remaining at each time point relative to the amount at time zero.
-
Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the conjugate's half-life under the tested conditions.
-
Conclusion
While standard maleimide crosslinkers like this compound offer the advantage of rapid and specific conjugation, the stability of the resulting thioether bond is a critical vulnerability, particularly for therapeutics requiring long-term circulation in vivo. The potential for retro-Michael reactions and thiol exchange can be mitigated by strategies that promote the hydrolysis of the succinimide ring, such as the use of next-generation maleimides with electron-withdrawing substituents.
For applications demanding the highest level of stability, alternative chemistries such as vinyl sulfones and phenyloxadiazole sulfones provide irreversible linkages that are not susceptible to reversal. The choice of crosslinker is therefore a strategic decision that must balance reaction kinetics, specificity, and the absolute requirement for conjugate stability in the intended biological environment. A thorough experimental evaluation, as outlined in the protocol above, is essential to validate the performance of the chosen crosslinker for any given application.
References
Assessing the Purity of Mal-PEG6-Mal Conjugates: A Comparative Guide to HPLC-Based Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, ensuring the purity of linker molecules is paramount to the efficacy and safety of the final therapeutic. The bifunctional linker, Mal-PEG6-Mal, which features a polyethylene glycol (PEG) spacer flanked by two maleimide groups, is a valuable tool for crosslinking molecules containing thiol groups. However, the synthesis and subsequent conjugation reactions can yield a heterogeneous mixture of desired product, unreacted starting materials, and undesirable side products. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound conjugates, with a primary focus on Size-Exclusion Chromatography (SEC-HPLC) and its alternatives.
Comparison of HPLC Methods for this compound Purity Analysis
The choice of an optimal HPLC method hinges on the specific impurities to be detected and the desired level of resolution. SEC-HPLC, Reversed-Phase HPLC (RP-HPLC), and Hydrophobic Interaction Chromatography (HIC) are the most pertinent techniques for this application. Mass spectrometry (MS) is an indispensable tool for the characterization of these molecules, confirming molecular weight, assessing purity, and identifying potential side-products.[1]
| Method | Principle of Separation | Primary Application for this compound Analysis | Strengths | Limitations |
| SEC-HPLC | Hydrodynamic volume (size and shape in solution) | Detection of aggregates and separation of the conjugate from unconjugated starting materials.[2] | Robust and reproducible method for analyzing size variants.[3] | May have limited resolution for separating species of similar hydrodynamic radii.[4] |
| RP-HPLC | Hydrophobicity | High-resolution separation of the this compound conjugate from closely related impurities and isomers.[5] | Excellent selectivity for positional isomers and degradation products. | Can be denaturing for protein conjugates; requires organic solvents. |
| HIC | Hydrophobicity (non-denaturing conditions) | Orthogonal method to RP-HPLC for purity assessment, especially for protein conjugates. | Preserves the native structure of biomolecules. | Retention can be influenced by the PEG moiety, sometimes leading to complex elution profiles. |
| LC-MS | Mass-to-charge ratio | Definitive identification of the conjugate and impurities by providing molecular weight information. | High sensitivity and specificity for structural elucidation. | Can be challenging for heterogeneous and polydisperse samples. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of this compound conjugates using SEC-HPLC, RP-HPLC, and HIC.
SEC-HPLC Protocol
This protocol is designed for the routine analysis of this compound conjugate purity and the detection of aggregates.
-
Column: Agilent AdvanceBio SEC, 130Å, 7.8 × 300 mm, 2.7 μm (or equivalent)
-
Mobile Phase: 150 mM Sodium Phosphate, pH 7.0
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 214 nm and/or 280 nm (if conjugating a protein/peptide)
-
Injection Volume: 10-20 µL
-
Sample Preparation: Dissolve the this compound conjugate in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.
RP-HPLC Protocol
This protocol provides high-resolution separation of the this compound conjugate from closely related impurities.
-
Column: C4 or C18 reversed-phase column (e.g., Jupiter 300 C4, 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 5-95% B over 20-30 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45 °C
-
Detection: UV at 214 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the conjugate in a 50:50 mixture of acetonitrile and water. Dilute to the desired concentration with the initial mobile phase composition.
HIC Protocol
This protocol is a non-denaturing alternative to RP-HPLC, particularly useful when the conjugate involves sensitive biomolecules.
-
Column: Butyl or Phenyl HIC column
-
Mobile Phase A: 2 M Ammonium Sulfate in 100 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 100 mM Sodium Phosphate, pH 7.0
-
Gradient: A decreasing salt gradient from 100% A to 100% B over 30 minutes
-
Flow Rate: 0.5-1.0 mL/min
-
Column Temperature: Ambient
-
Detection: UV at 214 nm and/or 280 nm
-
Injection Volume: 20 µL
-
Sample Preparation: Dilute the conjugate sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
Visualizing the Analytical Workflow
Understanding the logical flow of analysis is critical for a comprehensive assessment of this compound conjugate purity. The following diagrams illustrate the experimental workflow and the relationship between the different analytical techniques.
Caption: Experimental workflow for the purity assessment of this compound conjugates.
References
A Comparative Guide to MALDI-TOF Analysis of Proteins Conjugated with Mal-PEG6-Mal
For researchers and drug development professionals, the precise characterization of PEGylated proteins is paramount to ensuring product quality, safety, and efficacy. The covalent attachment of polyethylene glycol (PEG) chains, such as Maleimide-PEG6-Maleimide (Mal-PEG6-Mal), to a protein can enhance its therapeutic properties, including extending its circulating half-life and improving stability.[1][2] Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a cornerstone technique for analyzing these conjugates, offering a direct means to assess the degree of PEGylation.[1][2][3] This guide provides an objective comparison of MALDI-TOF with alternative analytical methods, supported by experimental protocols and data interpretation guidelines.
The Role of MALDI-TOF in PEGylated Protein Analysis
MALDI-TOF MS is a powerful tool for determining the average molecular weight of PEGylated proteins and assessing the distribution of different PEGylated species. The technique involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the desorption and ionization of the intact protein-PEG conjugate. The time it takes for the ionized molecule to travel to the detector is proportional to its mass-to-charge ratio, allowing for precise molecular weight determination.
However, the analysis of PEGylated proteins by MALDI-TOF is not without its challenges. The inherent heterogeneity of both the protein and the PEG polymer can lead to broad peaks in the mass spectrum, making data interpretation complex. Furthermore, the presence of PEG can sometimes interfere with the matrix crystallization process, potentially affecting signal quality.
Comparison of Analytical Techniques
While MALDI-TOF is a valuable technique, a comprehensive characterization of this compound conjugated proteins often necessitates the use of complementary methods. The following table provides a comparative overview of MALDI-TOF and its alternatives.
| Feature | MALDI-TOF MS | ESI-MS (e.g., ESI-TOF, Q-TOF) | LC-MS | Size Exclusion Chromatography (SEC) |
| Primary Information | Average molecular weight, degree of PEGylation, and distribution of PEGylated species. | Accurate molecular weight and charge state distribution. | Separation of different PEGylated species followed by mass determination. | Separation based on hydrodynamic volume, providing an estimation of size and aggregation. |
| Resolution | Moderate to high, depending on the instrument and sample heterogeneity. | High resolution, allowing for the differentiation of closely related species. | High, due to the combination of chromatographic separation and mass analysis. | Low to moderate. |
| Sample Preparation | Relatively simple, involving co-crystallization with a matrix. | Can be more complex, often requiring buffer exchange and optimization of spray conditions. | Requires development of a suitable chromatographic method. | Relatively simple, requiring a suitable mobile phase. |
| Throughput | High, suitable for rapid screening. | Lower than MALDI-TOF, but can be automated. | Lower throughput due to chromatographic run times. | Moderate. |
| Quantitative Capability | Primarily qualitative to semi-quantitative. | Can be quantitative with appropriate standards. | Good quantitative capabilities. | Good quantitative capabilities for determining the relative amounts of different species. |
| Key Advantage | Speed, tolerance to some buffers, and direct measurement of molecular weight. | High mass accuracy and resolution. | Ability to resolve complex mixtures of PEGylated isomers. | Non-denaturing conditions preserve the native protein structure. |
| Key Limitation | Potential for signal suppression and difficulty with highly heterogeneous samples. | Can be sensitive to salts and detergents; complex spectra from multiple charge states. | Method development can be time-consuming. | Indirectly measures size, which can be influenced by conformation. |
Experimental Protocols
Protein Conjugation with this compound
The conjugation of a protein to this compound typically involves the reaction of the maleimide groups on the PEG linker with free sulfhydryl groups (cysteines) on the protein.
Materials:
-
Protein with at least one free cysteine residue
-
This compound linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting column
Protocol:
-
Protein Preparation: Dissolve the protein in the conjugation buffer. If necessary, treat with a reducing agent like TCEP to ensure the availability of free sulfhydryl groups. Remove excess reducing agent using a desalting column.
-
Conjugation Reaction: Add a 10-20 fold molar excess of this compound to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a small molecule thiol such as cysteine can be added.
-
Purification: Remove excess, unreacted this compound using a desalting column or size-exclusion chromatography.
Workflow for Protein Conjugation with this compound
Caption: Workflow for conjugating a protein with this compound.
MALDI-TOF MS Analysis of PEGylated Proteins
Materials:
-
PEGylated protein sample
-
MALDI Matrix: Sinapinic acid (SA) or α-cyano-4-hydroxycinnamic acid (CHCA)
-
Matrix Solvent: Acetonitrile (ACN) and 0.1% Trifluoroacetic acid (TFA) in water
-
MALDI target plate
-
MALDI-TOF Mass Spectrometer
Protocol:
-
Sample Preparation: Dilute the purified PEGylated protein to a final concentration of approximately 1-10 pmol/µL in 0.1% TFA.
-
Matrix Preparation: Prepare a saturated solution of the matrix (e.g., 10 mg/mL SA) in the matrix solvent (e.g., 50:50 ACN:0.1% TFA).
-
Spotting: Mix the sample and matrix solutions in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry, forming crystals.
-
Data Acquisition: Load the target plate into the MALDI-TOF mass spectrometer. Acquire the mass spectrum in linear, positive ion mode. The instrument parameters, such as laser intensity and detector voltage, should be optimized for high molecular weight proteins.
-
Data Analysis: Analyze the resulting spectrum to determine the molecular weights of the different PEGylated species. The degree of PEGylation can be calculated from the mass shift observed between the unmodified and PEGylated protein peaks.
Workflow for MALDI-TOF Analysis of PEGylated Proteins
Caption: General workflow for MALDI-TOF analysis of PEGylated proteins.
Conclusion
MALDI-TOF mass spectrometry is an indispensable tool for the initial characterization of proteins conjugated with this compound, providing rapid and direct information on the extent of PEGylation. However, for a comprehensive understanding of the product's heterogeneity and for quantitative assessments, it is often beneficial to employ orthogonal techniques such as ESI-MS, LC-MS, and SEC. The choice of analytical methodology will ultimately be guided by the specific information required at different stages of the drug development process. By leveraging the strengths of each technique, researchers can ensure a thorough and accurate characterization of their PEGylated protein therapeutics.
References
Determining the Stoichiometry of Mal-PEG6-Mal Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise crosslinking of biomolecules is a cornerstone of modern biotechnology and drug development. Homobifunctional crosslinkers, such as Maleimide-PEG6-Maleimide (Mal-PEG6-Mal), are pivotal tools for creating well-defined conjugates, including antibody-drug conjugates (ADCs), protein dimers, and functionalized nanoparticles. Understanding the stoichiometry and efficiency of these reactions is critical for achieving optimal and reproducible results. This guide provides a comparative analysis of this compound reactions, offering insights into reaction performance, alternative crosslinking strategies, and detailed experimental protocols.
Performance Comparison of Thiol-Reactive Crosslinkers
The efficacy of a crosslinking strategy is determined by several factors, including reaction efficiency, speed, specificity, and the stability of the resulting linkage. While this compound offers a versatile platform for crosslinking thiol-containing molecules, a variety of alternative chemistries are available, each with distinct advantages and disadvantages.
| Feature | Mal-PEG-Mal | Haloacetyls (e.g., Iodoacetyl) | Vinyl Sulfones | "Next-Generation" Maleimides (e.g., Diiodomaleimides) | Click Chemistry (e.g., DBCO/Azide) |
| Reaction Mechanism | Michael Addition | Nucleophilic Substitution | Michael Addition | Michael Addition | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Optimal pH | 6.5 - 7.5[1][2] | 7.5 - 8.5 | 8.0 - 9.0 | 6.5 - 7.5 | Broad range (physiologic) |
| Reaction Speed | Fast (minutes to hours)[2] | Slower than maleimides | Generally slower than maleimides | Rapid | Very Fast |
| Specificity for Thiols | High at optimal pH | Can react with other nucleophiles (e.g., histidine) | High | High | Bioorthogonal (highly specific) |
| Conjugation Efficiency | High (>80% reported for specific applications)[3][4] | Generally high, but can be influenced by side reactions | High | High | Near-quantitative |
| Bond Stability | Reversible (susceptible to retro-Michael reaction and thiol exchange) | Stable thioether bond | Stable thioether bond | More stable than traditional maleimides | Highly stable triazole linkage |
| Stability in Serum | ~70% retention after 7 days with 1mM glutathione | Generally stable | Generally stable | Improved stability over traditional maleimides | Highly stable |
Visualizing the Reaction Pathway
The fundamental reaction between a maleimide and a thiol group proceeds via a Michael addition, resulting in a stable thioether bond.
Figure 1. General workflow for crosslinking two thiol-containing molecules with Mal-PEG-Mal.
Experimental Protocols
Accurate determination of reaction stoichiometry and efficiency requires well-defined experimental protocols. Below are methodologies for a typical this compound crosslinking reaction and a subsequent analysis of its efficiency.
Protocol 1: Homobifunctional Crosslinking of a Cysteine-Containing Peptide with this compound
Objective: To dimerize a cysteine-containing peptide using this compound and assess the reaction efficiency.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 5 mM EDTA, degassed
-
Quenching Solution: 100 mM L-cysteine in reaction buffer
-
Analytical tools: HPLC, Mass Spectrometer
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the reaction buffer to a final concentration of 1 mg/mL. If the peptide contains disulfide bonds, reduction will be necessary prior to conjugation.
-
Crosslinker Preparation: Immediately before use, dissolve this compound in the reaction buffer to a concentration that will achieve the desired molar ratio when added to the peptide solution. A 1:2 molar ratio of this compound to peptide is a common starting point for dimerization.
-
Reaction Incubation: Add the this compound solution to the peptide solution. Mix gently and incubate at room temperature for 2 hours or at 4°C overnight.
-
Quenching: Add the quenching solution to a final concentration of 10 mM L-cysteine to react with any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
-
Analysis: Analyze the reaction mixture using reverse-phase HPLC to separate the monomeric peptide, the crosslinked dimer, and other species. The identity of the peaks can be confirmed by mass spectrometry.
-
Efficiency Calculation: The crosslinking efficiency can be calculated by integrating the peak areas from the HPLC chromatogram:
Efficiency (%) = (Area of Dimer Peak) / (Area of Monomer Peak + Area of Dimer Peak) * 100
Protocol 2: Comparative Stability Analysis of Thioether Bonds
Objective: To compare the stability of the thioether bond formed from a this compound crosslinker with that of an alternative crosslinker in the presence of a competing thiol.
Materials:
-
Purified crosslinked conjugates (from this compound and an alternative crosslinker)
-
Stability Buffer: PBS, pH 7.4, containing 5 mM glutathione
-
Analytical tools: HPLC, Mass Spectrometer
Procedure:
-
Incubation: Dissolve the purified crosslinked conjugates in the stability buffer to a final concentration of 1 mg/mL. Incubate the solutions at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 168 hours), withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of 0.1% trifluoroacetic acid (TFA) in water.
-
Analysis: Analyze the samples by HPLC-MS to quantify the amount of intact conjugate remaining at each time point.
-
Data Analysis: Plot the percentage of intact conjugate versus time for each crosslinker to compare their stability profiles. A study comparing a maleimide-PEG conjugate to a mono-sulfone-PEG conjugate showed that after 7 days in the presence of 1 mM glutathione, the maleimide-PEG conjugate retained about 70% of its conjugation, while the mono-sulfone-PEG conjugate retained over 90%.
Visualizing the Experimental Workflow
The process of determining crosslinking efficiency can be visualized as a clear workflow, from reaction setup to data analysis.
Figure 2. Workflow for determining the efficiency of a this compound crosslinking reaction.
Conclusion
The determination of stoichiometry in this compound reactions is crucial for the successful development of precisely defined bioconjugates. While maleimide-based crosslinkers offer high reactivity and good efficiency under optimal conditions, their stability can be a concern for in vivo applications due to the potential for retro-Michael reactions. This guide provides a framework for comparing this compound to alternative crosslinking chemistries, enabling researchers to select the most appropriate tool for their specific needs. The provided protocols offer a starting point for optimizing reaction conditions and quantitatively assessing both conjugation efficiency and the stability of the final product. By carefully considering these factors, scientists can enhance the reproducibility and performance of their bioconjugation strategies.
References
- 1. Comparative Study of Click Handle Stability in Common Ligation Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Head-to-head comparison of different classes of FAP radioligands designed to increase tumor residence time: monomer, dimer, albumin binders, and small molecules vs peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-linking Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. Maleimide cross-linked bioactive PEG hydrogel exhibits improved reaction kinetics and cross-linking for cell encapsulation and in-situ delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Functional Assays for Validating Mal-PEG6-mal Conjugate Activity
For Researchers, Scientists, and Drug Development Professionals
The covalent crosslinking of biomolecules is a cornerstone of modern biotechnology and drug development. Bifunctional crosslinkers, such as Maleimide-PEG6-Maleimide (Mal-PEG6-mal), are instrumental in creating novel bioconjugates, from antibody-drug conjugates (ADCs) to stabilized protein complexes for structural studies. The validation of the functional activity of these conjugates is a critical step to ensure their intended therapeutic or research application. This guide provides an objective comparison of functional assays to validate the activity of this compound conjugates against alternative crosslinking strategies, supported by experimental data and detailed protocols.
Introduction to this compound and its Alternatives
This compound is a homobifunctional crosslinker featuring two maleimide groups at either end of a six-unit polyethylene glycol (PEG) spacer. The maleimide groups react specifically with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form stable thioether bonds. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.
However, the stability of the maleimide-thiol linkage can be a concern in certain biological environments due to a retro-Michael reaction, which can lead to deconjugation. This has prompted the development of alternative crosslinking chemistries.
Table 1: Comparison of this compound with Alternative Crosslinking Chemistries
| Linker Type | Reactive Groups | Bond Formed | Key Advantages | Key Disadvantages |
| This compound | Maleimide | Thioether | High reactivity and specificity for thiols at neutral pH. | Potential for retro-Michael reaction leading to instability in vivo.[1] |
| "Next-Generation" Maleimides (e.g., Diiodomaleimides) | Diiodomaleimide | Thioether | Rapid bioconjugation with reduced hydrolysis, allowing for crosslinking of sterically hindered systems.[2][3] | Relatively newer chemistry with less extensive validation data compared to traditional maleimides. |
| Haloacetamides (e.g., Iodoacetamide) | Haloacetyl | Thioether | Forms a highly stable, irreversible thioether bond. | Slower reaction kinetics compared to maleimides. |
| Vinyl Sulfones | Vinyl Sulfone | Thioether | Forms a stable, irreversible thioether bond with good selectivity for thiols. | Generally slower reaction rate than maleimides. |
| Julia-Kocienski-like Reagents (e.g., Methylsulfonyl phenyloxadiazole) | Methylsulfonyl phenyloxadiazole | Thioether | Rapid and specific reaction with thiols, forming highly stable conjugates in human plasma.[1][4] | Newer class of reagents with evolving applications. |
| 5-Hydroxy-pyrrolones (5HP2Os) | α,β-unsaturated lactam | Thioether | Excellent cysteine selectivity and yields thiol conjugates with superior stability compared to maleimides. | Requires synthesis from furan precursors. |
| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) (e.g., Bis-BCN) | Bicyclononyne (BCN) | Triazole | Bioorthogonal "click chemistry" with high specificity and stability. | Requires pre-modification of biomolecules with azide groups. |
| Photo-reactive Crosslinkers (e.g., Diazirines, Aryl Azides) | Diazirine, Aryl Azide | Covalent insertion | Temporal control of crosslinking via UV activation; can capture transient interactions. | Can be less specific, reacting with various C-H and N-H bonds. |
Functional Assays for Activity Validation
The "activity" of a this compound conjugate is context-dependent. It can refer to the preservation of the biological function of the conjugated proteins, the efficacy of a delivered payload, or the successful stabilization of a protein-protein interaction. A panel of in vitro and in vivo assays is typically required for comprehensive validation.
In Vitro Functional Assays
Table 2: Comparison of In Vitro Functional Assays for Bioconjugate Validation
| Assay Type | Principle | Information Gained | This compound Application Example |
| Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) | Measures the ability of a cytotoxic conjugate (e.g., ADC) to kill target cells. | IC50 value, potency of the delivered payload. | Determining the efficacy of an antibody conjugated to a cytotoxic drug via a this compound linker. |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Detects programmed cell death induced by the conjugate. | Mechanism of cell killing (apoptosis vs. necrosis). | Confirming that an ADC constructed with this compound induces apoptosis in cancer cells. |
| Internalization Assay | Monitors the uptake of the conjugate by target cells, often using fluorescent labels. | Efficiency of cellular uptake, which is crucial for intracellular drug delivery. | Validating that a this compound-linked antibody is internalized by its target receptor. |
| Receptor Binding Assay (e.g., ELISA, SPR) | Quantifies the binding affinity of the conjugate to its target receptor. | Kd, Kon, Koff rates; preservation of binding activity after conjugation. | Ensuring that the conjugation process using this compound does not impair the antibody's binding to its antigen. |
| Enzyme Activity Assay | Measures the catalytic activity of an enzyme after conjugation. | Retention of enzymatic function. | Confirming that an enzyme crosslinked with this compound for stability retains its catalytic activity. |
| Pull-Down Assay / Co-Immunoprecipitation (Co-IP) | Identifies protein-protein interactions by using a "bait" protein to capture its binding partners. | Validation of intended protein-protein crosslinking. | Using a this compound conjugate to stabilize a transient protein-protein interaction for identification by mass spectrometry. |
In Vivo Functional Assays
Table 3: Comparison of In Vivo Functional Assays for Bioconjugate Validation
| Assay Type | Principle | Information Gained | This compound Application Example |
| Xenograft Tumor Models | Human tumor cells are implanted in immunocompromised mice, which are then treated with the conjugate. | Anti-tumor efficacy, tumor growth inhibition, survival benefit. | Evaluating the in vivo therapeutic efficacy of an ADC constructed with a this compound linker in a cancer model. |
| Pharmacokinetic (PK) Studies | Measures the absorption, distribution, metabolism, and excretion (ADME) of the conjugate over time. | Half-life, clearance rate, and overall stability of the conjugate in a living organism. | Assessing the in vivo stability and circulation time of a protein conjugated with this compound. |
| Biodistribution Studies | Uses labeled conjugates (e.g., radiolabeled) to track their localization in different organs and tissues. | Target engagement and off-target accumulation. | Determining if a this compound-linked targeting ligand preferentially accumulates in the target tissue. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a this compound conjugated antibody-drug conjugate (ADC).
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
This compound ADC and unconjugated antibody (as a control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete medium.
-
Remove the medium from the cells and add 100 µL of the serially diluted conjugates to the respective wells. Include wells with medium only (background) and cells with medium only (untreated control).
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Pull-Down Assay to Validate Protein-Protein Crosslinking
Objective: To confirm the covalent crosslinking of two interacting proteins (Protein A and Protein B) using this compound.
Materials:
-
Purified, recombinant Protein A with an affinity tag (e.g., His-tag or GST-tag) and a free cysteine residue.
-
Purified, recombinant Protein B with a free cysteine residue.
-
This compound crosslinker.
-
Affinity resin (e.g., Ni-NTA agarose for His-tagged protein).
-
Wash buffer (e.g., PBS with 0.1% Tween-20).
-
Elution buffer (e.g., PBS with 250 mM imidazole for His-tagged protein).
-
SDS-PAGE gels and Western blot reagents.
-
Antibodies against Protein A and Protein B.
Procedure:
-
Incubate the tagged Protein A and Protein B in a 1:1 molar ratio in a suitable reaction buffer (e.g., PBS, pH 7.2) for 30 minutes at room temperature to allow for non-covalent interaction.
-
Add this compound to the protein mixture at a 10-fold molar excess over the proteins.
-
Incubate the reaction for 1 hour at room temperature.
-
Quench the reaction by adding a small molecule thiol (e.g., 10 mM DTT) to react with any unreacted maleimide groups.
-
Add the affinity resin to the reaction mixture and incubate for 1 hour at 4°C with gentle rotation to capture the tagged Protein A and any crosslinked complexes.
-
Wash the resin three times with wash buffer to remove unbound proteins.
-
Elute the captured proteins from the resin using the elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using antibodies against both Protein A and Protein B. The presence of a higher molecular weight band corresponding to the Protein A-Protein B conjugate confirms successful crosslinking.
Mandatory Visualizations
Caption: Workflow for an in vitro cytotoxicity assay.
Caption: Workflow for a pull-down assay to validate crosslinking.
Caption: General signaling pathway for ADC activity.
References
- 1. Rapid, Stable, Chemoselective Labeling of Thiols with Julia- Kocieński Like Reagents: A Serum-Stable Alternative to Maleimide-Based Protein Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid, stable, chemoselective labeling of thiols with Julia-Kocieński-like reagents: a serum-stable alternative to maleimide-based protein conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the In Vivo Stability of Maleimide-PEG Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the stability of the linker in an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, influencing both efficacy and safety.[1] Premature release of the cytotoxic payload can lead to off-target toxicity and a diminished therapeutic window. This guide provides an objective comparison of the in vivo stability of maleimide-polyethylene glycol (PEG) linkers, such as the Mal-PEG6-mal variant, with other common linker technologies, supported by established experimental principles.
The Challenge of Maleimide Linker Stability
Maleimide-based linkers are widely used in bioconjugation due to their high reactivity and specificity towards thiol groups, such as those on cysteine residues.[2] However, the resulting thiosuccinimide linkage is susceptible to a retro-Michael reaction in vivo.[3][4][5] This reaction is a reversal of the initial conjugation, leading to the deconjugation of the payload. The released payload can then bind to other thiol-containing molecules in circulation, such as serum albumin, leading to off-target toxicity and reduced efficacy.
In a physiological environment, the thiosuccinimide ring of a maleimide conjugate undergoes two competing reactions:
-
Retro-Michael Reaction: This leads to the cleavage of the linker and premature release of the payload.
-
Hydrolysis: The succinimide ring can be hydrolyzed to a more stable ring-opened succinamic acid derivative, which is resistant to the retro-Michael reaction.
The balance between these two reactions is crucial for the overall in vivo stability of the ADC.
Caption: Competing pathways for a thiosuccinimide conjugate in vivo.
The Role of PEG in Enhancing Stability
The inclusion of a PEG chain, such as in this compound linkers, can influence the stability of the maleimide conjugate. Research has shown that PEG units proximal to the maleimide can increase the rate of hydrolysis of the thiosuccinimide ring. This accelerated hydrolysis leads to the formation of the stable ring-opened structure, thereby reducing the likelihood of the retro-Michael reaction and subsequent payload release.
Comparative Stability of ADC Linkers
The in vivo stability of an ADC is a key factor in its design and selection. Below is a summary of the stability characteristics of different linker types based on published data. Stability is often assessed by incubation in plasma or in the presence of thiol-containing molecules like glutathione (GSH).
| Linker Type | Cleavage Mechanism | In Vivo Stability Characteristics | Key Considerations |
| Maleimide-PEG | Non-cleavable (by design) | Stability is dependent on the rate of succinimide ring hydrolysis versus the retro-Michael reaction. PEG can enhance stability by accelerating hydrolysis. | Susceptible to payload exchange with serum albumin if hydrolysis is slow. |
| Standard Maleimide (e.g., SMCC) | Non-cleavable | Prone to retro-Michael reaction, leading to payload loss with a half-life of approximately 4-5 days in rats. | Widely used, but next-generation maleimides offer improved stability. |
| Hydrazone | pH-sensitive | Susceptible to hydrolysis in plasma, which can lead to premature payload release. | Generally considered less stable in systemic circulation. |
| Disulfide | Redox-sensitive | Can be cleaved by reducing agents like glutathione, leading to payload loss in circulation. | Stability can be modulated by steric hindrance around the disulfide bond. |
| Peptide (e.g., Val-Cit) | Enzyme-sensitive | Generally stable in circulation but can be susceptible to cleavage by extracellular proteases, leading to off-target toxicity. | Tandem-cleavage strategies are being developed to improve stability. |
| Self-Hydrolyzing Maleimides | Non-cleavable | Designed for rapid post-conjugation hydrolysis, leading to a highly stable ring-opened structure and minimal payload loss. | Represents a significant improvement over first-generation maleimide linkers. |
Experimental Protocol: In Vivo Stability Assessment of ADCs
A crucial step in the development of an ADC is the evaluation of its in vivo stability. This is typically achieved through pharmacokinetic (PK) studies in animal models, such as mice or rats. The goal is to quantify the levels of intact ADC, total antibody, and free payload in circulation over time.
Objective: To determine the in vivo pharmacokinetic profiles of an ADC to assess linker stability.
Materials:
-
Test ADC (e.g., with this compound linker)
-
Control ADC (with a different linker for comparison)
-
Animal model (e.g., Sprague-Dawley rats or BALB/c mice)
-
Anticoagulant (e.g., K2EDTA)
-
ELISA plates and reagents
-
LC-MS/MS system
-
Protein precipitation reagents (e.g., acetonitrile)
Workflow:
Caption: Experimental workflow for in vivo ADC stability assessment.
Procedure:
-
Animal Dosing: Administer a single intravenous dose of the test and control ADCs to respective groups of animals.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.
-
Quantification of Intact ADC and Total Antibody (ELISA):
-
Total Antibody ELISA: Use a generic anti-human IgG antibody for capture and a labeled anti-human IgG for detection to measure the concentration of all antibody species, regardless of conjugation status.
-
Intact ADC ELISA: Use an antigen-capture format where the plate is coated with the target antigen. The intact ADC binds to the antigen, and a labeled secondary antibody against the payload is used for detection. This ensures that only ADCs with the payload attached are quantified.
-
-
Quantification of Free Payload (LC-MS/MS):
-
Sample Preparation: Precipitate proteins from the plasma samples using a solvent like acetonitrile.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free, unconjugated payload.
-
-
Data Analysis: Plot the concentration-time profiles for the total antibody, intact ADC, and free payload. Calculate key pharmacokinetic parameters such as half-life, clearance, and area under the curve (AUC).
Conclusion
The in vivo stability of an ADC linker is a multifaceted challenge that requires careful design and rigorous experimental evaluation. While traditional maleimide linkers have been workhorses in the field, they are susceptible to a retro-Michael reaction that can lead to premature payload release. The incorporation of a PEG chain, as in this compound linkers, can enhance stability by promoting the hydrolysis of the thiosuccinimide ring to a more stable form. However, for optimal performance, next-generation strategies such as self-hydrolyzing maleimides may offer superior stability profiles. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of linker stability, enabling the rational design of safer and more effective antibody-drug conjugates.
References
Next-Generation Maleimide Derivatives: A Comparative Guide to Enhanced Conjugate Stability
For researchers, scientists, and drug development professionals, the stability of bioconjugates is paramount to the efficacy and safety of targeted therapies and diagnostic agents. While traditional maleimide-based conjugation has been a workhorse in the field, its limitations, particularly the instability of the resulting thioether bond, have driven the development of next-generation maleimide derivatives. This guide provides an objective comparison of these advanced alternatives, supported by experimental data, to inform the selection of the most robust conjugation strategies.
The Achilles' heel of classical maleimide chemistry lies in the reversibility of the thiol-maleimide linkage. The formed thiosuccinimide adduct is susceptible to a retro-Michael reaction, especially in the presence of endogenous thiols like glutathione, leading to premature cleavage of the conjugated payload.[1][2] This can result in off-target toxicity and diminished therapeutic efficacy.[3][4] To address this critical issue, next-generation maleimides (NGMs) have been engineered to provide significantly improved conjugate stability.
The Instability of Traditional Maleimide Conjugates
Traditional maleimide linkers react efficiently with thiols via a Michael addition to form a thioether bond. However, this bond can dissociate through a retro-Michael reaction, particularly in the thiol-rich environment of the bloodstream. This leads to "thiol exchange," where the conjugated molecule is transferred to other thiol-containing species, such as serum albumin.[5]
Next-Generation Maleimides: Engineering Stability
Next-generation maleimides (NGMs) have been developed to overcome the instability of traditional maleimide conjugates, primarily through two strategies: disulfide bridging and post-conjugation hydrolysis of the maleimide ring.
Disulfide Bridging Maleimides: A prominent class of NGMs, including dibromomaleimides (DBMs) and diiodomaleimides (DIMs), are designed to bridge the two sulfur atoms of a reduced disulfide bond. This approach not only creates a stable linkage but also allows for site-specific conjugation to native disulfide bonds in proteins like antibodies, resulting in more homogeneous conjugates.
Hydrolysis-Induced Stabilization: Many NGMs are engineered so that after the initial conjugation, the maleimide ring undergoes hydrolysis to form a stable maleamic acid. This ring-opened structure is resistant to the retro-Michael reaction, thus preventing payload dissociation. The rate of this stabilizing hydrolysis can be tuned by altering the substituents on the maleimide. For instance, N-aryl maleimides exhibit significantly faster hydrolysis rates compared to their N-alkyl counterparts.
Comparative Stability Data
The following table summarizes the stability of various maleimide derivatives in the presence of competing thiols or in serum, demonstrating the enhanced stability of next-generation alternatives.
| Linker Type | Conjugate | Conditions | Stability (% Intact Conjugate) | Reference |
| Traditional Maleimide | N-Alkyl Maleimide-MMAE ADC | In thiol-containing buffer and serum | 35-67% after 7 days | |
| Next-Generation Maleimide | N-Aryl Maleimide-Thiol Adduct | In thiol-containing buffer and serum | >80% after 7 days | |
| Next-Generation Maleimide | Dibromomaleimide-Trastuzumab | Serum | High stability | |
| Next-Generation Maleimide | Maleamic methyl ester-based ADC | In presence of excess reducing thiol | Significantly improved stability vs. traditional maleimide | |
| Alternative Chemistry | Methylsulfonyl phenyloxadiazole conjugate | Human plasma | Superior stability to maleimide conjugate |
Alternatives to Maleimide Chemistry
The quest for more stable bioconjugates has also led to the development of alternative thiol-reactive chemistries that form irreversible linkages.
-
Vinyl Sulfones: These compounds react with thiols to form a stable, irreversible thioether bond and exhibit good selectivity for thiols.
-
Haloacetamides (e.g., Iodoacetamides): These reagents form a stable thioether bond, but generally have slower reaction kinetics compared to maleimides.
-
5-Hydroxy-pyrrolones (5HP2Os): These novel reagents show excellent cysteine selectivity and yield thiol conjugates with superior stability compared to maleimides.
-
Methylsulfonyl Phenyloxadiazoles: These compounds react specifically with cysteine residues and the resulting conjugates have demonstrated superior stability to maleimide-based conjugates in human plasma.
| Reagent | Linkage Type | Key Advantages | Key Disadvantages |
| Traditional Maleimide | Thioether | Fast reaction kinetics, high selectivity | Reversible linkage, potential for instability |
| Next-Gen Maleimides (e.g., DBMs, N-Aryl) | Thioether (stabilized) | High stability, site-specificity (bridging) | May require specific reaction conditions |
| Vinyl Sulfones | Thioether | Stable, irreversible linkage | Generally slower reaction rate than maleimides |
| Haloacetamides | Thioether | Stable, irreversible linkage | Generally slower reaction kinetics |
| 5-Hydroxy-pyrrolones | Thioether | Superior stability, single-site multi-functionalization | Newer chemistry, less established |
| Methylsulfonyl Phenyloxadiazoles | Thioether | Superior stability in plasma | Newer chemistry, less established |
Experimental Protocols
General Protocol for Thiol-Maleimide Conjugation
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Remove the excess reducing agent using a desalting column. The protein should be in a suitable buffer, typically at a pH between 6.5 and 7.5.
-
Reagent Preparation: Dissolve the maleimide derivative in a compatible organic solvent (e.g., DMSO) at a high concentration.
-
Conjugation Reaction: Add the maleimide solution to the protein solution at a specific molar excess. Incubate the reaction at room temperature or 4°C for 1-4 hours.
-
Hydrolysis (for stabilizing NGMs): For next-generation maleimides that rely on hydrolysis for stabilization, the pH of the reaction mixture may be increased to 8.0-9.0 after the initial conjugation, followed by incubation to promote ring-opening.
-
Purification: Remove excess, unreacted maleimide reagent using size-exclusion chromatography or dialysis.
Protocol for Assessing Conjugate Stability
-
Conjugate Preparation: Prepare the bioconjugate as described above and purify it to remove any unreacted reagents.
-
Stability Assay Setup: Incubate the purified conjugate at 37°C in a relevant biological medium, such as human serum or a buffer containing a physiological concentration of a competing thiol (e.g., 1-5 mM glutathione).
-
Time-Point Analysis: At various time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the reaction mixture.
-
Quantification: Analyze the aliquots by a suitable method such as reverse-phase high-performance liquid chromatography (RP-HPLC) or mass spectrometry to quantify the amount of intact conjugate, free payload, and any degradation products.
-
Data Analysis: Plot the percentage of intact conjugate over time to determine the stability of the linkage.
Conclusion
The evolution from traditional maleimides to next-generation derivatives represents a significant advancement in bioconjugation technology. For applications requiring high in vivo stability, such as the development of antibody-drug conjugates, next-generation maleimides that undergo hydrolysis to form a stable maleamic acid or those that bridge disulfide bonds offer a clear advantage. Furthermore, emerging alternative thiol-reactive chemistries provide promising avenues for creating even more robust bioconjugates. The selection of a conjugation strategy should be guided by the specific stability requirements of the final application, balancing reaction efficiency with the need for a durable linkage.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Mal-PEG6-mal
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe disposal of Mal-PEG6-mal, a bifunctional PEG linker, to ensure operational safety and environmental compliance.
I. Pre-Disposal Safety and Handling
Personal Protective Equipment (PPE):
The following PPE should be worn at all times when handling this compound waste:
| PPE Category | Recommendation | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from potential splashes of solutions containing the compound. |
| Hand Protection | Standard laboratory gloves (e.g., Nitrile). | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Not generally required for small quantities handled with good ventilation. | Use in a well-ventilated area or fume hood to avoid inhalation of any dust or aerosols. |
II. Step-by-Step Disposal Protocol
The disposal of this compound should be managed as special waste, handled by a licensed disposal company in accordance with local, state, and federal regulations.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Carefully sweep or vacuum any solid this compound waste.
-
Place the collected solid waste into a clearly labeled, sealed container designated for chemical waste.
-
-
Liquid Waste:
-
Contaminated Materials:
-
Dispose of any contaminated labware (e.g., pipette tips, tubes) and PPE (e.g., gloves) as hazardous waste in a designated, labeled container.[3]
-
Step 2: Labeling and Storage
-
Clearly label the waste container with the chemical name: "this compound Waste".
-
Store the sealed waste container in a cool, well-ventilated area, away from incompatible materials.[1]
Step 3: Professional Disposal
-
Contact a licensed chemical waste disposal company to arrange for the collection and proper disposal of the waste.
-
Provide the disposal company with all necessary information regarding the waste, including the Safety Data Sheet (SDS) for this compound if available, or for a similar compound.
Important Considerations:
-
Do Not dispose of this compound down the drain or in regular trash.
-
Avoid mixing this compound waste with other chemical waste streams unless compatibility is confirmed.
-
Always wash hands thoroughly with soap and water after handling the chemical waste.
III. Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: Wear appropriate PPE and contain the spill using an inert absorbent material.
-
Collection: Collect the contained material and place it into a labeled waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.
IV. Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Mal-PEG6-mal
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential safety and logistical information for the use of Mal-PEG6-mal, a heterobifunctional crosslinker crucial in bioconjugation. Adherence to these protocols is critical for ensuring laboratory safety and maintaining the integrity of your research.
Immediate Safety and Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate Personal Protective Equipment (PPE) to prevent exposure and ensure personal safety. The primary hazards associated with this compound and similar maleimide-containing compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[1]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves prior to use. | To prevent skin contact and irritation.[1][2] Proper glove removal technique is essential to avoid contaminating hands.[2] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for larger quantities or when there is a risk of splashing. | To protect eyes from contact, which can cause serious irritation.[1] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron. Ensure full coverage of exposed skin. | To prevent accidental skin contact. Contaminated clothing should be removed and washed before reuse. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator with a particulate filter may be necessary. | To avoid inhalation, which may cause respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for both safety and experimental success. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: General Procedure for Thiol-Modification
The maleimide group of this compound selectively reacts with sulfhydryl (thiol) groups to form a stable thioether bond. This reaction is most efficient at a pH between 6.5 and 7.5.
-
Preparation of Solutions :
-
Dissolve the thiol-containing molecule (e.g., protein, peptide) in a suitable buffer at a pH of 7.0. Common buffers include phosphate-buffered saline (PBS).
-
Prepare a stock solution of this compound in an appropriate anhydrous solvent (e.g., DMSO, DMF) immediately before use.
-
-
Conjugation Reaction :
-
Add the this compound stock solution to the solution of the thiol-containing molecule. A 10- to 20-fold molar excess of the maleimide reagent over the thiol is often recommended to ensure sufficient conjugation.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification :
-
The resulting conjugate can be purified to remove unreacted this compound and other byproducts using methods such as size exclusion chromatography or dialysis.
-
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Deactivation of Reactive Maleimide:
Before disposal, it is best practice to deactivate the reactive maleimide group. This can be achieved by reacting it with an excess of a thiol-containing compound, such as β-mercaptoethanol or dithiothreitol (DTT).
-
Prepare a Quenching Solution : Prepare a solution of a thiol-containing compound (e.g., 100 mM β-mercaptoethanol) in a suitable buffer.
-
Reaction : In a designated chemical waste container, add the this compound waste to an excess of the quenching solution (e.g., a 10-fold molar excess of the thiol).
-
Incubation : Allow the reaction to proceed for at least 2 hours at room temperature to ensure complete deactivation of the maleimide group.
Waste Segregation and Disposal:
-
Liquid Waste : The deactivated this compound solution should be collected in a clearly labeled, sealed hazardous waste container. Do not pour it down the drain.
-
Solid Waste : Unused solid this compound should be disposed of as hazardous chemical waste in its original container if possible. Contaminated items such as gloves, pipette tips, and paper towels should be collected in a designated solid hazardous waste container.
-
Final Disposal : Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
By adhering to these safety protocols, operational procedures, and disposal plans, you can minimize risks and ensure the safe and effective use of this compound in your laboratory.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
